4-Bromo-3-chloro-2-methylpyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-chloro-2-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGJZYYBZIRDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromo-3-chloro-2-methylpyridine synthesis pathways
An In-depth Technical Guide to the Synthesis of 4-Bromo-3-chloro-2-methylpyridine
Executive Summary
This compound is a pivotal halogenated pyridine derivative, serving as a crucial structural motif and key intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. Its specific substitution pattern necessitates carefully designed synthetic strategies to achieve regiochemical control and high yields. This guide provides a comprehensive analysis of the primary synthetic pathways for this target molecule, designed for researchers, chemists, and professionals in drug development.
This document delves into two robust and field-proven synthetic strategies: the N-Oxide activation pathway and the Sandmeyer reaction pathway. Each route is critically examined, from the underlying chemical principles and mechanistic rationale to detailed, step-by-step experimental protocols. A comparative analysis is presented to guide the selection of the most appropriate pathway based on factors such as starting material availability, scalability, safety, and overall efficiency. The guide is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.
Introduction and Significance
This compound is a heteroaromatic compound featuring a pyridine core substituted with methyl, chloro, and bromo groups at the 2, 3, and 4 positions, respectively. This precise arrangement of functional groups makes it a versatile building block. The halogen atoms, particularly the bromine at the C4 position, provide a reactive handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the chlorine and methyl groups modulate the electronic properties and steric environment of the molecule. Its derivatives are integral to the development of novel active pharmaceutical ingredients (APIs) and advanced agrochemicals.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections, leading to readily available precursors.
Caption: Retrosynthetic pathways for this compound.
-
Pathway I (N-Oxide Activation): This strategy involves the introduction of the bromo group at the C4 position via electrophilic substitution. The pyridine ring, being electron-deficient, is a poor substrate for this reaction. Therefore, it is first activated by conversion to its N-oxide derivative. The N-oxide group is strongly activating and directs incoming electrophiles to the C4 position. A final deoxygenation step yields the target molecule.
-
Pathway II (Sandmeyer Reaction): This classic transformation provides a regiochemically precise method for introducing a halogen. It begins with a 4-aminopyridine derivative, which is converted into a diazonium salt. This salt is then displaced by a bromide, typically using a copper(I) bromide catalyst, to install the bromo group exclusively at the C4 position.[1][2][3][4]
Synthesis Pathway I: Halogenation via N-Oxide Activation
This pathway is a powerful method that leverages the electronic properties of pyridine N-oxides to control regioselectivity. The N-oxide oxygen atom increases electron density at the C2 and C4 positions, facilitating electrophilic attack.
Principle and Rationale
The direct bromination of 2-methyl-3-chloropyridine is challenging and often results in a mixture of products with poor regioselectivity. The conversion to 2-methyl-3-chloropyridine-N-oxide serves two purposes:
-
Activation: It activates the pyridine ring towards electrophilic aromatic substitution.
-
Regiocontrol: It selectively directs the incoming electrophile (bromine) to the C4 position.
The subsequent deoxygenation step restores the pyridine ring.
Caption: Workflow for the N-Oxide Activation Pathway.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Methyl-3-chloropyridine-N-oxide
-
Setup: To a stirred solution of 2-methyl-3-chloropyridine (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane, add an oxidizing agent.[5][6][7]
-
Reagent Addition: Common oxidizing agents include hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).[6][7][8][9] For H₂O₂, the reaction is typically heated to 70-80°C.[7] For m-CPBA, the reaction can often be run at room temperature.[6]
-
Reaction: Stir the mixture for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: If using acetic acid/H₂O₂, carefully neutralize the excess acid with a base like sodium carbonate. If using m-CPBA, the reaction can be quenched with a reducing agent like sodium thiosulfate solution. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-oxide.
Step 2: Synthesis of 4-Bromo-2-methyl-3-chloropyridine-N-oxide
-
Setup: Dissolve the 2-methyl-3-chloropyridine-N-oxide (1.0 eq) in a suitable solvent.
-
Reagent Addition: Add a brominating agent. A common and effective method involves using a mixture of phosphorus oxybromide (POBr₃) and bromine (Br₂) or p-toluenesulfonic anhydride and a bromide source like tetrabutylammonium bromide. The latter proceeds under mild conditions.
-
Reaction: Heat the reaction mixture as required (e.g., reflux) and monitor for completion. The N-oxide directs the bromination regioselectively to the C4 position.[10]
-
Workup: Cool the reaction mixture and carefully quench it by pouring it onto ice. Neutralize with a suitable base (e.g., NaOH or Na₂CO₃ solution) and extract the product with an organic solvent. Dry the combined organic layers and concentrate to afford the brominated N-oxide.
Step 3: Deoxygenation to this compound
-
Setup: Dissolve the 4-bromo-2-methyl-3-chloropyridine-N-oxide (1.0 eq) in an inert solvent like chloroform or acetonitrile.
-
Reagent Addition: Add a deoxygenating agent such as phosphorus trichloride (PCl₃) or phosphorus tribromide (PBr₃) dropwise at a controlled temperature (often 0°C to room temperature).
-
Reaction: Stir the mixture until the reaction is complete as monitored by TLC.
-
Workup: Quench the reaction by carefully adding water or an aqueous base. Extract the product, dry the organic phase, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Synthesis Pathway II: Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a halide via a diazonium salt intermediate.[1][3] It offers excellent regiochemical control, as the position of the incoming halide is determined by the initial position of the amine.
Principle and Rationale
This pathway begins with 4-amino-3-chloro-2-methylpyridine. The primary amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[4][11] This diazonium group is an excellent leaving group (N₂) and is readily displaced by a halide from a copper(I) salt catalyst.[1][4]
Caption: Workflow for the Sandmeyer Reaction Pathway.
Step-by-Step Experimental Protocol
Prerequisite: Synthesis of 4-Amino-3-chloro-2-methylpyridine
The starting material, 4-amino-3-chloro-2-methylpyridine, can be synthesized from precursors like 2-chloro-3-cyano-4-methylpyridine through hydrolysis of the nitrile to an amide, followed by a Hofmann rearrangement.[12]
Sandmeyer Reaction Protocol
-
Setup: Suspend 4-amino-3-chloro-2-methylpyridine (1.0 eq) in a solution of 48% hydrobromic acid (HBr) in a reaction vessel. Cool the mixture to between -5°C and 0°C in an ice-salt bath with vigorous stirring.[13][14]
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold pyridine suspension, ensuring the temperature is strictly maintained below 5°C.[11][13] After the addition is complete, stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~1.2 eq) in additional 48% HBr and cool it to 0°C.[11] Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Reaction Completion: After the addition, allow the mixture to warm to room temperature and then gently heat to 60-70°C for about 1 hour to ensure complete decomposition of the diazonium salt and evolution of nitrogen gas.[11]
-
Workup: Cool the reaction mixture and neutralize it to a basic pH with a strong base (e.g., 50% NaOH solution).[14][15] Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the final this compound.[13]
Comparative Analysis of Synthesis Pathways
The choice between these two primary pathways depends on several practical and economic factors.
| Feature | Pathway I: N-Oxide Activation | Pathway II: Sandmeyer Reaction |
| Starting Material | 2-Methyl-3-chloropyridine | 4-Amino-3-chloro-2-methylpyridine |
| Number of Steps | 3 (Oxidation, Bromination, Deoxygenation) | 1 (from the amino precursor) |
| Regioselectivity | Generally high, directed by the N-oxide group. | Excellent, dictated by the position of the amine. |
| Reagents & Conditions | Uses strong oxidizers (m-CPBA, H₂O₂) and potentially harsh brominating/deoxygenating agents (POBr₃, PCl₃). | Involves potentially unstable diazonium salt intermediates that require strict low-temperature control. |
| Safety Concerns | Peroxides can be hazardous. POBr₃ and PCl₃ are corrosive and moisture-sensitive. | Diazonium salts can be explosive if allowed to warm or dry out. Reactions produce nitrogen gas. |
| Scalability | Generally scalable, though handling large quantities of peroxides requires care. | Scalability requires excellent thermal management due to the exothermic nature of diazotization and decomposition. |
| Overall Yield | Can be moderate to good, dependent on the efficiency of all three steps. | Typically provides good to high yields. |
Conclusion
Both the N-oxide activation and Sandmeyer reaction pathways represent viable and effective strategies for the synthesis of this compound.
-
The N-Oxide Activation Pathway is advantageous when the starting 2-methyl-3-chloropyridine is readily accessible and when avoiding the handling of potentially unstable diazonium salts is a priority. It offers a robust method for achieving the desired C4-bromination.
-
The Sandmeyer Reaction Pathway is unparalleled in its regiochemical precision. If the 4-amino precursor is available or can be synthesized efficiently, this route is often more direct and can result in higher overall yields. However, it demands stringent control over reaction temperatures and careful handling of the diazonium intermediate, making it more technically demanding, especially at a larger scale.
The ultimate choice of synthetic route will depend on the specific capabilities of the laboratory, the cost and availability of starting materials, and the scale of the intended production.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 7. Process for oxidizing halopyridines to halopyridine-N-oxides - Patent 0130333 [data.epo.org]
- 8. 2-Chloropyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 9. CN102718704B - Preparation method of 2-chloropyridine n-oxides - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 13. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 14. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 15. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4-Bromo-3-chloro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Chemical Intermediate
As a Senior Application Scientist, it is not uncommon to encounter promising, albeit less-documented, chemical entities. 4-Bromo-3-chloro-2-methylpyridine (CAS No. 1188140-52-4) represents one such compound—a halogenated pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] This guide is crafted to provide a comprehensive technical overview, addressing the current landscape of available data and, more importantly, empowering researchers with the foundational knowledge and methodologies to fully characterize and utilize this compound. While extensive, peer-reviewed physicochemical data for this specific isomer is not yet prevalent in the public domain, this document serves as both a repository of known information and a practical manual for generating the necessary empirical data in a laboratory setting.
Section 1: Chemical Identity and Structural Elucidation
At the core of any chemical investigation is the unambiguous identification of the molecule . This compound is a distinct isomer within the family of brominated and chlorinated picolines.
Molecular Structure:
Caption: 2D structure of this compound.
Key Identifiers:
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1188140-52-4 | [2][3][][5][6] |
| Molecular Formula | C₆H₅BrClN | [6] |
| Molecular Weight | 206.47 g/mol | [6] |
Section 2: Physicochemical Properties - Knowns and Methodologies for the Unknowns
A thorough understanding of a compound's physicochemical properties is paramount for its application in synthesis and formulation. For this compound, while some properties can be inferred from its structure and data on related isomers, precise experimental values are not widely published. This section presents the known data and provides robust, field-proven protocols for the experimental determination of key unknown properties.
Summary of Physicochemical Properties:
| Property | Value | Experimental Protocol |
| Melting Point | Data not available | Section 2.1 |
| Boiling Point | Data not available | Section 2.2 |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform.[7] | Section 2.3 |
| pKa | Data not available | Section 2.4 |
Experimental Protocol: Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically <1°C) is indicative of high purity.
Methodology: Capillary Melting Point Determination [8]
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Approximate Melting Point: A rapid heating rate (10-20°C/min) is used to determine an approximate melting range.
-
Accurate Melting Point: A fresh sample is heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then slowed to 1-2°C/min to allow for thermal equilibrium.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Causality: A slow heating rate near the melting point is crucial as it ensures that the temperature of the heating block is identical to the temperature of the sample, providing an accurate measurement. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[8]
Experimental Protocol: Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant.
Methodology: Microscale Boiling Point Determination
-
Sample Preparation: A small volume (0.1-0.2 mL) of this compound is placed in a small test tube. A sealed capillary tube is inverted and placed inside the test tube.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in an oil bath.
-
Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
Data Recording: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Causality: The boiling point is reached when the vapor pressure of the liquid equals the atmospheric pressure. In this micro method, the point at which the liquid re-enters the capillary signifies that the vapor pressure inside the capillary has just dropped below the atmospheric pressure.
Experimental Protocol: Solubility Determination
Understanding solubility is critical for reaction setup, purification, and formulation.
Methodology: Gravimetric "Shake-Flask" Method
-
Equilibrium: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.
-
Agitation: The mixture is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered to remove the undissolved solid.
-
Quantification: A known volume of the saturated solution is evaporated to dryness, and the mass of the dissolved solid is determined gravimetrically. The solubility is then expressed in g/L or mg/mL.
Causality: This method ensures that the solution is truly saturated at the given temperature, providing a reliable measure of the thermodynamic solubility.
Experimental Protocol: pKa Determination
The pKa value is essential for understanding the compound's behavior in different pH environments, which is particularly important in drug development.
Methodology: UV-Metric Titration
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water-methanol).
-
Titration: The solution is titrated with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH), while the UV-Vis spectrum is recorded at regular pH intervals.
-
Data Analysis: The changes in absorbance at a selected wavelength are plotted against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
Causality: The protonated and deprotonated forms of the pyridine ring will have different electronic structures and thus different UV-Vis absorbance spectra. The titration curve reflects the equilibrium between these two forms, with the pKa representing the pH at which they are present in equal concentrations.
Section 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions.
-
Methyl Protons: A singlet in the aliphatic region (typically δ 2.0-3.0 ppm), corresponding to the three protons of the methyl group.
Expected ¹³C NMR Spectrum (in CDCl₃):
-
Six distinct signals are expected, five for the carbon atoms of the pyridine ring and one for the methyl carbon. The chemical shifts of the ring carbons will be influenced by the electronegative bromine and chlorine substituents.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C spectra are acquired.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Expected IR Spectrum:
-
C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.
-
C-H stretching (aliphatic): Peaks around 2850-3000 cm⁻¹.
-
C=C and C=N stretching (pyridine ring): A series of sharp bands in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching: A strong band in the 600-800 cm⁻¹ region.
-
C-Br stretching: A strong band in the 500-600 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Application: A small amount of the liquid or solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded.
-
Background Correction: A background spectrum of the clean ATR crystal is subtracted from the sample spectrum.
Mass Spectrometry (MS)
Expected Mass Spectrum (Electron Ionization):
-
Molecular Ion Peak (M⁺): A cluster of peaks will be observed due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This will result in a characteristic M, M+2, and M+4 pattern.
-
Fragmentation Pattern: Fragmentation may involve the loss of a bromine radical, a chlorine radical, or a methyl group, leading to characteristic fragment ions.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane).
-
Injection: A small volume of the solution is injected into the GC.
-
Separation: The compound is separated from any impurities on the GC column.
-
Ionization and Detection: The eluted compound enters the mass spectrometer, is ionized (e.g., by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.
Section 4: Synthesis and Reactivity
The synthesis of this compound can be approached through a multi-step process, leveraging established pyridine chemistry. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway:
Caption: A potential synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
This is a proposed protocol based on general organic chemistry principles and may require optimization.
Step 1: Synthesis of 3-Chloro-2-methylpyridine from 2-Methyl-3-aminopyridine
-
Diazotization: 2-Methyl-3-aminopyridine is dissolved in aqueous HCl and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5°C.
-
Sandmeyer Reaction: The cold diazonium salt solution is added to a solution of copper(I) chloride in concentrated HCl.
-
Workup: The reaction mixture is heated, then cooled and neutralized with a base (e.g., NaOH). The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried and concentrated. The crude product is purified by distillation or chromatography.
Step 2: Bromination of 3-Chloro-2-methylpyridine
-
Reaction Setup: 3-Chloro-2-methylpyridine is dissolved in a suitable solvent (e.g., sulfuric acid or an organic solvent).
-
Bromination: A brominating agent, such as N-bromosuccinimide (NBS) or a mixture of bromine and a Lewis acid, is added portion-wise. The reaction may require heating.
-
Workup: The reaction is quenched with a reducing agent (e.g., sodium thiosulfate) and neutralized. The product is extracted, and the organic layer is washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.
Reactivity Insights:
The presence of both a bromine and a chlorine atom on the pyridine ring offers opportunities for selective functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The bromine atom is generally more reactive than the chlorine atom in such reactions, allowing for stepwise derivatization. This differential reactivity makes this compound a valuable scaffold for building molecular complexity.[1]
Section 5: Applications in Research and Development
Halogenated pyridines are key intermediates in the pharmaceutical and agrochemical industries.[1][7]
-
Pharmaceuticals: The pyridine scaffold is a common feature in many bioactive molecules. The bromo and chloro substituents on this compound serve as handles for introducing further diversity, enabling the exploration of structure-activity relationships in drug discovery programs.
-
Agrochemicals: Many modern herbicides, insecticides, and fungicides contain substituted pyridine rings. This compound can serve as a starting material for the synthesis of new crop protection agents.
Section 6: Safety and Handling
-
Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation, and respiratory irritation.[7][9][10]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Keep away from heat, sparks, and open flames.[10]
-
Store in a tightly closed container in a cool, dry place.
-
First Aid:
-
In case of skin contact: Wash off with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
Section 7: Conclusion
This compound is a chemical intermediate with considerable potential for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. While a comprehensive set of experimentally determined physicochemical data is not yet publicly available, this guide provides the necessary theoretical framework and practical methodologies for researchers to characterize this compound fully. By following the outlined protocols, scientists can generate the data required for the effective and safe utilization of this compound in their research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1188140-52-4 [sigmaaldrich.com]
- 3. 1188140-52-4|this compound|BLD Pharm [bldpharm.com]
- 5. molcore.com [molcore.com]
- 6. 2-Methyl-3-Chloro-4-Bromopyridine - CAS:1188140-52-4 - Sunway Pharm Ltd [3wpharm.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Bromo-3-chloro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-3-chloro-2-methylpyridine, a key building block in modern medicinal chemistry and organic synthesis. With full editorial control, this document is structured to deliver scientifically robust and actionable insights, grounded in established chemical principles and practical applications.
Core Identification and Physicochemical Properties
Chemical Identity:
Structure:
The structural arrangement of this compound, with its distinct substitution pattern on the pyridine ring, is fundamental to its reactivity and utility as a synthetic intermediate.
Diagram 1: Chemical Structure of this compound (CAS 1188140-52-4)
Caption: 2D representation of this compound.
Physicochemical Data Summary:
For ease of reference, the key physicochemical properties are summarized in the table below. It is important to note that while some data is available for closely related isomers, specific experimental values for this compound are not extensively published and should be determined empirically for rigorous applications.
| Property | Value | Source |
| Molecular Weight | 206.47 g/mol | [2][] |
| Molecular Formula | C₆H₅BrClN | [2] |
| Appearance | Typically a solid | [5] |
| Solubility | Limited in water; soluble in common organic solvents (e.g., dichloromethane, chloroform) | [5] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |
Synthesis and Mechanistic Considerations
Conceptual Synthetic Pathway:
A logical synthetic route could commence with 2-methyl-3-chloropyridine as a starting material. The subsequent bromination at the 4-position can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), often in the presence of a radical initiator or under acidic conditions. The electron-donating effect of the methyl group and the directing effects of the existing substituents would need to be carefully considered to optimize the yield of the desired isomer.
Diagram 2: Conceptual Synthetic Workflow
Caption: A plausible synthetic route to this compound.
Detailed Experimental Protocol (Hypothetical):
This protocol is illustrative and requires optimization.
-
Reaction Setup: To a solution of 2-methyl-3-chloropyridine (1.0 eq) in a suitable solvent such as acetonitrile, add N-bromosuccinimide (1.1 eq).
-
Initiation: The reaction mixture is heated to reflux, and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN is added. Alternatively, the reaction can be initiated by UV irradiation.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., dichloromethane) and washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Causality in Experimental Design:
-
The choice of a non-polar solvent like carbon tetrachloride or a polar aprotic solvent like acetonitrile is crucial for the stability of the radical intermediates.
-
The use of a slight excess of the brominating agent ensures the complete conversion of the starting material.
-
The purification by column chromatography is essential to separate the desired product from any regioisomers that may have formed.
Applications in Drug Discovery and Development
Halogenated pyridines are invaluable scaffolds in medicinal chemistry due to their ability to modulate the physicochemical and pharmacokinetic properties of drug candidates. The specific arrangement of the bromo, chloro, and methyl groups in this compound offers a unique platform for generating novel molecular entities.
Role as a Key Intermediate:
This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The bromine and chlorine atoms provide orthogonal handles for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functional groups.
Hypothetical Application in Kinase Inhibitor Synthesis:
The pyridine core is a common feature in many ATP-competitive kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond with the hinge region of the kinase. The substituents at the 2, 3, and 4-positions can be tailored to occupy specific pockets within the ATP-binding site, thereby enhancing potency and selectivity. For instance, the bromine at the 4-position can be readily converted to an aryl or heteroaryl group via a Suzuki coupling, which could then interact with a hydrophobic region of the kinase.
Diagram 3: Role in a Hypothetical Drug Discovery Cascade
References
- 1. This compound | 1188140-52-4 [sigmaaldrich.com]
- 2. 1188140-52-4|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 1188140-52-4 [sigmaaldrich.com]
- 5. 4-Bromo-2-chloro-3-methylpyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity CAS 86604-76-8 [pipzine-chem.com]
Spectroscopic Characterization of 4-Bromo-3-chloro-2-methylpyridine: A Predictive Technical Guide
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data (NMR, IR, and MS) for the heterocyclic compound 4-Bromo-3-chloro-2-methylpyridine (CAS 1188140-52-4). As a polysubstituted pyridine derivative, this molecule holds potential as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] Due to the limited availability of published experimental spectra for this specific isomer, this guide leverages fundamental principles of spectroscopy and data from analogous compounds to forecast the expected spectral features. This predictive approach offers researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound in a laboratory setting.
Introduction and Molecular Structure
This compound is a halogenated picoline derivative with a unique substitution pattern that imparts specific reactivity and spectroscopic characteristics. The strategic placement of a bromine atom, a chlorine atom, and a methyl group on the pyridine ring creates a distinct electronic environment, which can be probed effectively using modern spectroscopic techniques. Understanding the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for reaction monitoring, quality control, and structural elucidation in synthetic workflows.
Below is the chemical structure of this compound:
Caption: Molecular Structure of this compound.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR data for this compound in a standard deuterated solvent such as CDCl₃ are presented below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.2 - 8.5 | Doublet | 1H | H-6 | The proton at position 6 is adjacent to the nitrogen atom, which is strongly electron-withdrawing, leading to a downfield shift. It will be split into a doublet by the adjacent H-5 proton. |
| ~ 7.3 - 7.6 | Doublet | 1H | H-5 | The proton at position 5 will be upfield relative to H-6. It will be split into a doublet by the adjacent H-6 proton. |
| ~ 2.5 - 2.8 | Singlet | 3H | -CH₃ | The methyl group protons are attached to a carbon on the aromatic ring and are expected to appear as a singlet in this region. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to display six distinct signals, one for each of the six carbon atoms in the molecule, as they are all in unique chemical environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 158 - 162 | C-2 | The carbon bearing the methyl group and adjacent to the nitrogen will be significantly downfield. |
| ~ 148 - 152 | C-6 | The carbon adjacent to the nitrogen is deshielded and will appear downfield. |
| ~ 140 - 144 | C-4 | The carbon atom attached to the bromine will be influenced by its electronegativity and the overall electronic effects of the ring. |
| ~ 130 - 135 | C-3 | The carbon atom attached to the chlorine atom will be deshielded. |
| ~ 125 - 129 | C-5 | This carbon atom is expected to have a chemical shift typical for a protonated carbon in a substituted pyridine ring. |
| ~ 20 - 25 | -CH₃ | The methyl carbon will have a characteristic upfield chemical shift. |
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized in the table below.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2980 - 2850 | C-H stretch | -CH₃ group |
| 1600 - 1550 | C=N and C=C stretch | Pyridine ring |
| 1480 - 1400 | C=C stretch | Pyridine ring |
| 1100 - 1000 | C-Br stretch | Aryl-Bromide |
| 850 - 750 | C-Cl stretch | Aryl-Chloride |
| 900 - 675 | C-H out-of-plane bend | Aromatic C-H |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). A key feature will be the isotopic pattern arising from the presence of bromine and chlorine.
-
Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
-
Chlorine Isotopes: Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.
This will result in a characteristic cluster of peaks for the molecular ion:
-
M⁺: Containing ⁷⁹Br and ³⁵Cl
-
[M+2]⁺: Containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl
-
[M+4]⁺: Containing ⁸¹Br and ³⁷Cl
The relative intensities of these peaks will be a key identifier for a molecule containing one bromine and one chlorine atom.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
The following are general experimental protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: A spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.
-
¹³C NMR Parameters: A spectral width of 0 to 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background scan prior to the sample scan and ratio the sample spectrum against the background to obtain the absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Scan a mass range of m/z 40-400 to observe the molecular ion and significant fragment ions.
Conclusion
While experimental spectroscopic data for this compound is not readily found in the surveyed literature, this guide provides a comprehensive set of predicted ¹H NMR, ¹³C NMR, IR, and MS data based on established spectroscopic principles and analysis of similar structures. These predictions offer a valuable resource for scientists engaged in the synthesis and characterization of this and related compounds, facilitating its unambiguous identification and use in further research and development.
References
A Comprehensive Technical Guide to the Stability and Storage of 4-Bromo-3-chloro-2-methylpyridine
This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-Bromo-3-chloro-2-methylpyridine (CAS No. 1188140-52-4), a key halogenated pyridine derivative.[1][2] Professionals in pharmaceutical development, agrochemical synthesis, and material science will find this information critical for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.[2] This document moves beyond simple procedural lists to explain the chemical rationale behind recommended practices, grounded in the principles of organic chemistry and experience with similar heterocyclic compounds.
Compound Profile and Inherent Reactivity
This compound is a substituted pyridine ring, a structural motif common in pharmacologically active molecules and functional materials. The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at positions ortho and para (2, 4, and 6) to the nitrogen atom.[3] The presence of two halogen atoms, bromine and chlorine, significantly influences the molecule's reactivity. These electron-withdrawing groups further decrease the electron density of the pyridine ring, enhancing its susceptibility to nucleophilic aromatic substitution (SNAr).
The carbon-halogen bonds are potential sites for various chemical transformations. For instance, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in cross-coupling reactions like the Suzuki reaction, a common method for forming carbon-carbon bonds. The relative reactivity of halogens in such reactions typically follows the trend: I > Br > Cl.
Factors Influencing Chemical Stability
The long-term stability of this compound is contingent on controlling several environmental factors. Degradation is primarily driven by reactions with nucleophiles, exposure to high energy (heat and light), and interaction with incompatible materials.
Moisture (Hydrolysis)
Temperature and Light
Elevated temperatures accelerate the rate of chemical reactions, including potential degradation pathways and sublimation. It is crucial to store the compound away from heat sources.[5] While specific photostability data is limited, many organic compounds, particularly those with aromatic systems and halogen substituents, can be sensitive to UV light. Photodegradation can lead to the formation of radical species and subsequent complex decomposition products.
Air (Oxidation)
While many pyridines are relatively stable to air, prolonged exposure, especially in the presence of light or impurities, can lead to slow oxidation. The methyl group on the pyridine ring could be susceptible to oxidation over time. For long-term storage, an inert atmosphere is recommended.
Incompatible Materials
Contact with strong oxidizing agents, strong acids, and strong bases should be strictly avoided.[4][6]
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.
-
Strong Bases: Can promote nucleophilic substitution reactions or deprotonation, leading to decomposition.
-
Strong Acids: Can protonate the pyridine nitrogen, altering its reactivity and potentially catalyzing degradation.
Recommended Storage and Handling Protocols
To ensure the long-term viability and purity of this compound, the following conditions and procedures are recommended, synthesized from safety data sheets of structurally similar compounds.
Optimal Storage Conditions
The following table summarizes the ideal storage parameters for maintaining the chemical integrity of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool place.[4][5][6] Refrigeration (2-8 °C) is often recommended for long-term storage. | Minimizes the rate of potential degradation reactions and reduces sublimation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents slow oxidation and reactions with atmospheric moisture. |
| Light Exposure | Store in a light-resistant container (e.g., amber glass vial). | Protects the compound from potential photodegradation. |
| Moisture | Store in a dry, well-ventilated place.[4][5][6] Use of a desiccator is advised. | Prevents hydrolysis and other moisture-mediated degradation. |
| Container | Keep container tightly closed.[5][6][7] Use chemically resistant containers (e.g., glass). | Prevents contamination and exposure to air and moisture. |
| Segregation | Store separately from incompatible materials like strong oxidizing agents, acids, and bases.[4] | Prevents accidental contact and hazardous reactions. |
Step-by-Step Laboratory Handling Protocol
This protocol outlines the best practices for handling the compound in a research setting to prevent contamination and degradation.
-
Preparation: Before opening the container, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Handling: For sensitive applications, perform all manipulations within a glove box or glove bag under an inert atmosphere (Argon or Nitrogen).
-
Weighing: If a glove box is unavailable, weigh the required amount of the compound quickly in a well-ventilated area, such as a chemical fume hood. Minimize the time the container is open.
-
Dispensing: Use clean, dry spatulas and glassware to avoid cross-contamination.
-
Resealing: After dispensing, flush the container headspace with an inert gas before tightly sealing the cap. Parafilm can be used to further secure the seal for long-term storage.
-
Cleanup: Clean any spills immediately. Decontaminate surfaces and equipment used. Dispose of waste according to institutional and local regulations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6][8]
Visualization of Handling and Storage Workflow
The following diagram illustrates the decision-making process and workflow for the proper handling and storage of this compound to maintain its stability.
Caption: Decision workflow for storage and handling.
Conclusion
The chemical integrity of this compound is best maintained through meticulous control of its storage environment and adherence to proper handling protocols. By preventing exposure to moisture, heat, light, and incompatible chemicals, researchers can ensure the compound's purity and achieve reliable, reproducible results in their synthetic applications. The guidance provided herein, based on fundamental chemical principles and data from analogous structures, serves as a comprehensive framework for the stewardship of this valuable chemical intermediate.
References
- 1. 1188140-52-4|this compound|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. youtube.com [youtube.com]
- 4. 4-Bromo-2-chloro-3-methylpyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity CAS 86604-76-8 [pipzine-chem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
potential biological activity of 4-Bromo-3-chloro-2-methylpyridine derivatives
An In-Depth Technical Guide on the Potential Biological Activities of 4-Bromo-3-chloro-2-methylpyridine Derivatives
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemistry, with its derivatives forming the basis of numerous therapeutic agents and pesticides.[1][2][3] The introduction of halogen atoms, such as bromine and chlorine, onto the pyridine ring can significantly modulate a molecule's physicochemical properties, including lipophilicity and electronic character, thereby enhancing its biological activity and target-binding affinity. This technical guide focuses on the this compound scaffold, a versatile but specific heterocyclic intermediate. While direct biological data on this exact substitution pattern is emerging, this document synthesizes findings from structurally related compounds to explore its potential in key therapeutic areas. We will delve into synthetic strategies for creating diverse derivatives, and evaluate the potential for anticancer, antimicrobial, and herbicidal activities, supported by established experimental protocols and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for novel discoveries.
The this compound Scaffold: A Primer
The strategic placement of a bromine atom at the 4-position, a chlorine atom at the 3-position, and a methyl group at the 2-position creates a unique electronic and steric profile on the pyridine ring. This substitution pattern offers multiple reaction sites for further chemical modification, making it an attractive starting point for combinatorial library synthesis.
-
Role of Halogens : The electronegative chlorine and bromine atoms can form halogen bonds and other non-covalent interactions within biological targets, potentially increasing binding affinity. Their presence also enhances lipophilicity, which can improve cell membrane permeability.
-
Synthetic Versatility : The bromine atom, in particular, is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings.[4] This allows for the facile introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position, enabling systematic exploration of the structure-activity relationship (SAR).[4][5][6] This scaffold is recognized as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[4][7]
Synthetic Pathways to Novel Derivatives
The primary route to diversifying the this compound core is through cross-coupling reactions. The Suzuki-Miyaura cross-coupling is particularly powerful for forming carbon-carbon bonds with high efficiency and functional group tolerance.[5]
Generalized Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling an arylboronic acid to the 4-position of the pyridine ring.
Rationale : This method is chosen for its robustness, wide availability of boronic acid reagents, and generally mild reaction conditions, which helps preserve other functional groups on the interacting molecules. The palladium catalyst, in conjunction with a phosphine ligand, facilitates the catalytic cycle, while the base is essential for the transmetalation step.
-
Reagent Preparation : In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Solvent Addition : Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., in a 4:1 ratio).[6] Degassing is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Reaction Execution : Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to a temperature between 85-100 °C.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final derivative.
-
Characterization : Confirm the structure of the purified compound using spectroscopic methods like ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Generalized workflow for Suzuki cross-coupling.
Potential Biological Activities
Anticancer Activity
Derivatives of substituted pyridines are well-established as potent anticancer agents.[2] Research on structurally similar bromo-methylpyridine scaffolds has revealed significant cytotoxic activity against a range of human cancer cell lines.
Mechanistic Insights : The anticancer effect of pyridine derivatives is often attributed to the inhibition of key signaling proteins like kinases or the induction of apoptosis. For instance, certain substituted pyridines act as allosteric inhibitors of SHP2, a phosphatase involved in the RAS/MAPK pathway that controls cell proliferation.[8] Another study on a bromo-chloro substituted curcumin analog identified the human IKK-β kinase as a potential target, leading to apoptosis.[9]
Supporting Data : Phenylpicolinamide derivatives, which share structural similarities, have shown potent activity. One promising compound demonstrated IC₅₀ values of 5.43 µM against the A549 (lung carcinoma) cell line and 0.62 µM against the MCF-7 (breast cancer) cell line, outperforming the standard drug sorafenib in the latter case.[5] Another study on a 4-bromo-4'-chloro pyrazoline analog showed an IC₅₀ of 8.7 µg/mL against HeLa (cervical cancer) cells, a fivefold improvement over the parent compound curcumin.[9]
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
| Phenylpicolinamide Derivative | A549 (Lung) | 5.43 µM | [5] |
| Phenylpicolinamide Derivative | MCF-7 (Breast) | 0.62 µM | [5] |
| 2-Aryl-4-methylpyridine Derivative | HeLa (Cervical) | ~10-20 µM | [10] |
| 4-Bromo-4'-chloro Pyrazoline Analog | HeLa (Cervical) | 8.7 µg/mL | [9] |
Table 1: In Vitro Anticancer Activity of Related Pyridine Derivatives.
Caption: Potential inhibition of the IKK-β/NF-κB pathway.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Rationale : The MTT assay is a standard colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative measure of a compound's cytotoxicity.[10]
-
Cell Seeding : Plate human cancer cells (e.g., A549, MCF-7, HeLa) in 96-well plates at a density of 5,000–10,000 cells per well. Allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment : Prepare a stock solution of the test derivative in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.[10]
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization : Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the purple formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity
Halogenated pyridine scaffolds are frequently investigated for their antimicrobial properties.[3][11] Quaternized pyridinium salts, for example, are known to disrupt bacterial cell walls.[8] The broad-spectrum potential of these compounds makes them attractive candidates for combating drug-resistant pathogens.
Mechanistic Insights : The antimicrobial action of pyridine derivatives can be multifaceted. Some compounds inhibit essential enzymes, such as the InhA enzyme in Mycobacterium tuberculosis, which is crucial for mycolic acid biosynthesis and cell wall integrity.[8] Others may function by intercalating with DNA or disrupting membrane potential. The specific mechanism is highly dependent on the overall molecular structure.
Supporting Data : Various pyridine derivatives have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound Class | Organism | Activity (MIC) | Reference |
| Quaternized Pyridinium Salts | S. aureus, E. coli | 31.25-62.5 µg/mL | [8] |
| 3-Aryl-imidazo[1,2-a]pyridines | M. tuberculosis | 2.3 µg/mL | [8] |
| Ru(II) Pyridine Complex (C5) | S. aureus, E. coli | 0.63 mg/mL | [12] |
| Pyridine-Thiadiazole (17d) | (Antibacterial) | 0.5 µg/mL | [13] |
| Pyridine-Thiadiazole (17a, 17d) | (Antifungal) | 8 µg/mL | [13] |
Table 2: Antimicrobial Activity of Selected Pyridine Derivatives.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Rationale : The broth microdilution method is a standardized and efficient technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] It provides a quantitative measure of a compound's potency.
-
Inoculum Preparation : Culture the microbial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth to create a range of concentrations.
-
Inoculation : Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination : The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Herbicidal Activity
Substituted pyridines are prominent in the agrochemical industry, with many derivatives commercialized as herbicides.[4][14][15]
Mechanistic Insights : A common mode of action for herbicidal pyridines is the inhibition of the photosystem II (PSII) electron transport chain in plants.[16] By blocking this critical process in photosynthesis, the compounds deprive the plant of energy, leading to its death. Structure-activity relationship studies have shown that substituents on the pyridine ring are essential for high herbicidal activity.[16]
Supporting Data : Studies on 2-cyano-3-substituted-pyridinemethylaminoacrylates have shown that some compounds exhibit excellent herbicidal activities, even at low doses of 75 g/ha, and are safe for major crops like corn.[16] Other pyrazole derivatives containing phenylpyridine moieties have also shown moderate to good post-emergence herbicidal effects against weeds like Digitaria sanguinalis.[17]
Conclusion and Future Outlook
The this compound scaffold represents a highly promising platform for the development of novel, biologically active molecules. By leveraging its synthetic tractability, particularly through Suzuki cross-coupling, diverse libraries of derivatives can be generated and screened. Based on the robust activity profiles of structurally related compounds, these derivatives are strong candidates for discovery programs in oncology, infectious diseases, and agriculture.
Future research should focus on:
-
Library Synthesis : Synthesizing a focused library of 4-aryl-3-chloro-2-methylpyridine derivatives with diverse electronic and steric properties on the aryl ring.
-
Broad Biological Screening : Evaluating these new compounds in a battery of assays, including anticancer cytotoxicity panels, broad-spectrum antimicrobial tests, and pre- and post-emergence herbicidal screens.
-
Mechanistic Studies : For any identified hits, performing detailed mechanism-of-action studies to identify the specific biological targets and pathways being modulated.
By systematically exploring the chemical space around this scaffold, researchers can unlock its full potential and develop next-generation agents to address critical needs in medicine and agriculture.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 4-Bromo-2-chloro-3-methylpyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity CAS 86604-76-8 [pipzine-chem.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
- 15. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
literature review of 4-Bromo-3-chloro-2-methylpyridine research
An In-Depth Technical Guide to the Synthesis, Reactivity, and Applications of 4-Bromo-3-chloro-2-methylpyridine
Introduction: The Strategic Value of Polysubstituted Pyridines
In the landscape of modern organic synthesis, halogenated heterocycles are indispensable building blocks. Their utility stems from the reactivity of the carbon-halogen bond, which serves as a versatile handle for constructing complex molecular architectures through various transformations, most notably palladium-catalyzed cross-coupling reactions.[1][2] Among these, polysubstituted pyridines are of paramount importance, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials.[1][3][4][5]
This compound is a strategically designed intermediate for researchers and drug development professionals. Its unique arrangement of a reactive bromine atom, a less reactive chlorine atom, and a methyl group on the pyridine core allows for sequential and site-selective functionalization. This guide offers a comprehensive review of the synthesis, chemical reactivity, and diverse applications of this valuable compound, providing field-proven insights and detailed experimental protocols.
Synthesis of this compound: A Proposed Pathway
The direct synthesis of this compound is not extensively documented in a single-step procedure. Its preparation necessitates a multi-step approach, leveraging established methodologies in pyridine chemistry. A logical and efficient synthetic route can be proposed starting from commercially available 3-chloro-2-methylpyridine. The strategy involves the regioselective introduction of a bromine atom at the C4 position, which is activated by the existing substituents.
The proposed pathway involves a directed electrophilic bromination. The nitrogen atom in the pyridine ring is a deactivating group, and electrophilic substitution is generally difficult. However, the reaction can be facilitated under harsh conditions or through activation.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: Electrophilic Bromination
This protocol is adapted from general procedures for the bromination of substituted pyridines.[6][7]
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add aluminum trichloride (AlCl₃, 1.2 equivalents).
-
Addition of Starting Material: Slowly add 3-chloro-2-methylpyridine (1.0 equivalent) to the flask via the dropping funnel while stirring. The mixture may become warm.
-
Heating: Heat the reaction mixture to 100-120°C to form a molten complex.
-
Bromination: Add bromine (Br₂, 1.1 equivalents) dropwise to the heated mixture over 1 hour. The reaction is exothermic and will generate HBr gas, which should be neutralized with a scrubber.
-
Reaction Monitoring: Maintain the temperature and continue stirring for 12-24 hours.[7] The reaction progress can be monitored by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC) of quenched aliquots.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the pH is approximately 8-9.[6][8]
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.[6][7]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by vacuum distillation to obtain the final product.[7]
Chemical Reactivity: A Tale of Two Halogens
The primary synthetic value of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[2][9] This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial, rate-determining oxidative addition step of the Pd(0) catalyst.[2][9] This reactivity difference enables chemists to selectively functionalize the C4 position while leaving the C3 position available for subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern synthetic chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][10]
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed | Notes |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ / Base (K₂CO₃, K₃PO₄) | C-C (sp²-sp²) | Highly robust and tolerant of many functional groups.[11] |
| Heck | Alkene | Pd(OAc)₂ / Phosphine Ligand (e.g., P(o-tol)₃) | C-C (sp²-sp²) | Forms a new C-C bond at the alkene position.[5] |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI (co-catalyst) / Base (Et₃N) | C-C (sp²-sp) | Essential for synthesizing aryl-alkyne structures.[1][5][12] |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Biarylphosphine Ligand (e.g., XPhos) | C-N | A premier method for C-N bond formation.[13] |
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling at the C4 Position
This protocol provides a representative procedure for selectively coupling an aryl boronic acid at the C4-bromo position.
-
Reagent Preparation: In a dry Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.[12]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.[10][11]
-
Reaction: Heat the mixture with stirring to 80-100°C for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the 4-aryl-3-chloro-2-methylpyridine product.
Applications in Research and Development
The derivatives of this compound are valuable scaffolds across several scientific domains due to their unique structural and electronic properties.
Medicinal Chemistry
This compound is a key intermediate for synthesizing complex molecules with specific pharmacological activities.[3] The pyridine core is a common feature in many approved drugs. By using cross-coupling reactions, medicinal chemists can rapidly generate libraries of novel compounds to test as potential therapeutic agents, such as kinase inhibitors or anti-inflammatory agents.[1][4] For example, related phenylpicolinamide structures have been synthesized and evaluated as derivatives of the cancer drug Sorafenib.[10]
Agrochemicals
In agricultural science, this compound serves as a precursor for new pesticides, herbicides, and fungicides.[1][4][5] The specific halogenation pattern on the pyridine ring can be crucial for the biological activity of these agents, allowing for the development of potent crop protection products that can improve agricultural yields.[5]
Materials Science
The rigid, aromatic structure of the pyridine ring makes it an attractive component for functional materials. Derivatives of this compound can be incorporated into polymers or organic light-emitting diodes (OLEDs), potentially endowing them with unique optical or electronic properties.[1][3]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Bromo-2-chloro-3-methylpyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity CAS 86604-76-8 [pipzine-chem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Bromo-4-methylpyridine | 3430-22-6 [chemicalbook.com]
- 8. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Commercial Availability and Application of 4-Bromo-3-chloro-2-methylpyridine
Introduction: Identifying a Key Heterocyclic Building Block
In the landscape of modern drug discovery and agrochemical development, the strategic use of highly functionalized heterocyclic intermediates is paramount. 4-Bromo-3-chloro-2-methylpyridine (CAS No. 1188140-52-4) is one such building block, a substituted pyridine ring engineered with strategically placed halogens and a methyl group. This substitution pattern offers medicinal and synthetic chemists a versatile scaffold for elaboration. The differential reactivity of the chloro and bromo substituents, combined with the directing effects of the methyl group and the pyridine nitrogen, allows for selective, stepwise modifications through a variety of cross-coupling reactions.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial sourcing, quality validation, synthetic context, and safe handling of this important chemical intermediate.
Part 1: Sourcing, Procurement, and Commercial Specifications
The reliable procurement of starting materials is the foundation of any successful research campaign. This compound is available from a range of specialized chemical suppliers that focus on building blocks for research and development. It is typically not a bulk commodity chemical but rather a fine chemical available in research-scale quantities.
Representative Commercial Suppliers
Sourcing for this compound is generally concentrated among suppliers who specialize in novel and rare chemical intermediates. When planning a synthesis, it is advisable to contact multiple vendors to compare lead times, available stock, and pricing.
| Supplier | Typical Scale | Notes |
| BOC Sciences | Research quantities (mg to g) | Often provides detailed product information and is a useful resource for novel compounds.[] |
| BLD Pharm | Research to small scale-up (g to kg) | Lists the compound with specific storage conditions (2-8°C) and offers online ordering.[3] |
| Fluorochem | Research quantities (g) | A well-established supplier of fine chemicals and intermediates for R&D. |
| Accela ChemBio Inc. | Research quantities (g) | Specializes in heterocyclic building blocks for the pharmaceutical industry.[4] |
This table is representative and not exhaustive. Availability and stock levels are subject to change.
Typical Commercial Specifications
Researchers should expect and demand a Certificate of Analysis (CoA) with any purchase. Key specifications to verify upon receipt include:
-
Purity: Typically offered at ≥97% or ≥98%, as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[5] For applications in late-stage drug development, higher purity may be required to avoid introducing process-related impurities.
-
Identity Confirmation: The CoA should provide evidence of structural confirmation, most commonly via ¹H NMR spectroscopy. Mass spectrometry (MS) data should also be consistent with the molecular weight (206.47 g/mol ).
-
Appearance: Often described as a white to light yellow or off-white solid.[5] Significant deviation in color could indicate impurities.
-
Packaging and Storage: The compound is typically shipped in amber glass bottles under an inert atmosphere. Recommended storage conditions are in a dry, sealed container at 2-8°C (refrigerated).[3]
Part 2: Incoming Quality Assessment & Verification
Trust in a starting material's identity and purity is non-negotiable. While a supplier's CoA is a critical document, independent verification provides a self-validating system that ensures experimental reproducibility.
Recommended QC Workflow for Incoming Material
The following workflow is a field-proven method for rapidly validating a new batch of this compound in a standard organic chemistry laboratory.
Caption: Workflow for incoming quality control validation.
Protocol 1: ¹H NMR for Structural Confirmation
Proton NMR is the most powerful tool for confirming the structure of the pyridine core. The expected spectrum provides a unique fingerprint for the molecule.
Methodology:
-
Dissolve ~5-10 mg of the material in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Spectrum Analysis:
-
Aromatic Protons: Two signals are expected in the aromatic region (~7.0-8.5 ppm). One proton is adjacent to the nitrogen (position 6), and the other is between the bromo and chloro groups (position 5). These should appear as doublets due to coupling with each other.
-
Methyl Protons: A singlet corresponding to the three methyl protons should appear in the upfield region (~2.2-2.6 ppm).
-
The integration of the aromatic protons to the methyl protons should be in a 2:3 ratio. Any significant unassigned peaks may indicate impurities.
-
Protocol 2: GC-MS for Purity Assessment
Gas Chromatography-Mass Spectrometry is ideal for assessing the purity of volatile and semi-volatile compounds and confirming the molecular weight.
Methodology:
-
Prepare a dilute solution of the compound in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Inject the sample into a GC-MS system equipped with a standard non-polar column (e.g., DB-5 or equivalent).
-
Expected Data Analysis:
-
The chromatogram should show one major peak, the area of which represents the purity (e.g., >97%).
-
The mass spectrum for this peak should display a molecular ion cluster characteristic of a compound containing one bromine and one chlorine atom (M+, M+2, M+4 peaks) corresponding to a mass of ~206 g/mol .
-
Part 3: Synthetic Landscape and Strategic Value
Understanding the likely synthetic routes to this compound provides critical insights into potential impurities and informs its strategic use in multi-step syntheses. While specific proprietary methods may vary between suppliers, the construction of such a molecule relies on fundamental principles of heterocyclic chemistry.
A plausible and efficient route involves the regioselective bromination of a readily available precursor, 2-methyl-3-chloropyridine. The directing effects of the existing substituents are key to achieving the desired isomer.
Caption: Plausible synthetic route to the target compound.
This electrophilic aromatic substitution is directed to the 4-position, which is activated by the methyl group and is the most sterically accessible position for the incoming electrophile.
Causality Behind Experimental Choices:
-
Choice of Precursor: 2-Methyl-3-chloropyridine is a logical starting point as establishing its substitution pattern is straightforward from commercial materials.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) in laboratory settings as it is a solid that is easier and safer to handle. The choice of solvent and catalyst can further tune the reactivity and selectivity of the halogenation.[6]
The primary strategic value of this molecule lies in the differential reactivity of its two halogen atoms. The C-Br bond is generally more reactive than the C-Cl bond in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[1] This allows a chemist to perform a reaction selectively at the 4-position (bromine) while leaving the 3-position (chlorine) intact for a subsequent, different transformation. This built-in orthogonality is a powerful tool for efficiently constructing complex molecular architectures.
Part 4: Safe Handling and Storage
As with all halogenated aromatic compounds, proper safety protocols are mandatory. While a specific Safety Data Sheet (SDS) for CAS 1188140-52-4 should always be consulted, data from closely related analogues provides a strong basis for hazard assessment.[7][8]
Primary Hazards:
-
Toxicity: Halogenated pyridines are often classified as toxic if swallowed, in contact with skin, or if inhaled.[7][9]
-
Irritation: Causes skin irritation and can cause serious eye damage or irritation.[7]
-
Respiratory: May cause respiratory irritation.[8]
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[10]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Skin Protection: A lab coat is required. Ensure no skin is exposed.
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] For long-term stability, refrigeration (2-8°C) is recommended.[3] The substance should be stored locked up.[7]
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]
Conclusion
This compound is a valuable and commercially available building block for advanced chemical synthesis. Its procurement from specialized suppliers is straightforward, but researchers must prioritize independent quality verification through standard analytical techniques like NMR and GC-MS to ensure the integrity of their work. A sound understanding of its synthetic origins and the differential reactivity of its halogen substituents allows for its strategic and efficient incorporation into complex target molecules. By adhering to stringent safety protocols, scientists can safely leverage the unique chemical potential of this versatile intermediate to drive innovation in medicine and agriculture.
References
- 1. nbinno.com [nbinno.com]
- 3. 1188140-52-4|this compound|BLD Pharm [bldpharm.com]
- 4. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. acrospharma.co.kr [acrospharma.co.kr]
Methodological & Application
Application Notes & Protocols: Strategic Use of 4-Bromo-3-chloro-2-methylpyridine in Suzuki-Miyaura Cross-Coupling
This technical guide is designed for researchers, medicinal chemists, and professionals in drug development. It provides an in-depth exploration of the Suzuki-Miyaura coupling reaction utilizing 4-Bromo-3-chloro-2-methylpyridine, a highly valuable and synthetically versatile building block. The focus is on leveraging the differential reactivity of the C-Br and C-Cl bonds to achieve selective, high-yield synthesis of complex substituted pyridines, which are privileged scaffolds in modern drug discovery.[1][2][3][4]
Introduction: The Strategic Value of Substituted Pyridines
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability, functional group tolerance, and mild reaction conditions in forming carbon-carbon bonds.[5][6][7] This palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for synthesizing biaryl and hetero-biaryl compounds.[6]
Pyridine derivatives are foundational motifs in numerous FDA-approved drugs due to their ability to modulate physicochemical properties like solubility and bioavailability and to engage in critical hydrogen bonding interactions with biological targets.[3][4][8] this compound represents a particularly strategic starting material. Its di-halogenated structure presents a synthetic puzzle and an opportunity: the significant difference in reactivity between the aryl-bromide and the aryl-chloride bond under palladium catalysis allows for selective functionalization, opening a pathway to complex, multi-substituted pyridine derivatives that would otherwise require lengthy synthetic routes. This guide elucidates the principles and provides actionable protocols for exploiting this reactivity.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
A firm grasp of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) cycle comprising three fundamental steps.[5][9][10]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated 14-electron Pd(0) complex into the carbon-halogen bond of the electrophile. For this compound, this step is highly selective. The C-Br bond is weaker and more reactive than the C-Cl bond, leading to the preferential formation of the Pd(II) intermediate at the 4-position.
-
Transmetalation : Before this step, the organoboron species (e.g., a boronic acid) must be activated by a base to form a more nucleophilic boronate complex (-BY₂(OH)⁻).[11] This activated species then transfers its organic moiety to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex.
-
Reductive Elimination : This is the final, product-forming step. The two organic ligands on the palladium center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5][9] This step typically proceeds with retention of stereochemistry.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Note: Selective Arylation of this compound
The key to successfully using this substrate is controlling the reaction conditions to favor mono-arylation at the C4-Br position, leaving the C3-Cl position intact for potential subsequent transformations.
Causality Behind Experimental Choices
-
Catalyst & Ligand Selection :
-
Palladium Source : For the reactive C-Br bond, standard palladium sources are highly effective. Common choices include Pd(PPh₃)₄, which can be used directly as a Pd(0) source, or Pd(OAc)₂/Pd₂(dba)₃ which are Pd(II) sources that are reduced in situ to the active Pd(0) species. Pre-formed catalysts like Pd(dppf)Cl₂ are also robust and reliable.[12]
-
Ligand Role : The phosphine ligand is not merely a spectator. It stabilizes the palladium center, influences its reactivity, and modulates the rates of the catalytic steps. For coupling with the C-Br bond, triphenylphosphine (PPh₃) or bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are often sufficient. To couple the less reactive C-Cl bond (in a subsequent step), more electron-rich and sterically bulky ligands, such as Buchwald-type phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are typically required to promote the challenging oxidative addition step.[7][13][14]
-
-
Base Selection : The base is critical for activating the boronic acid. Its strength and solubility can significantly impact the reaction rate and yield.
-
Inorganic Bases : Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[15][16][17] K₃PO₄ is a moderately strong base that is often effective for challenging couplings. Cs₂CO₃ is stronger and can be beneficial for less reactive partners. The base is typically used in a 2-3 fold excess in an aqueous solution.
-
-
Solvent System : A biphasic solvent system is standard.
-
Rationale : An organic solvent (e.g., 1,4-dioxane, toluene, DMF) is used to dissolve the pyridine substrate and the palladium catalyst complex. Water is added to dissolve the inorganic base and facilitate the formation of the active boronate species.[12][17] Rigorous degassing of the solvent mixture (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles) is absolutely critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[18]
-
Table 1: Recommended Conditions for Selective C4-Arylation
| Component | Recommendation | Rationale & Field Insights |
| Substrate | This compound | 1.0 equivalent (limiting reagent). |
| Nucleophile | Aryl/Heteroaryl Boronic Acid or Ester | 1.1–1.5 equivalents. Using a slight excess drives the reaction to completion. Boronic esters can offer enhanced stability against protodeboronation.[13] |
| Pd Source | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | 1–5 mol%. Pd(dppf)Cl₂ is often preferred for its air stability and reliability with heteroaryl halides. |
| Base | K₂CO₃ or K₃PO₄ | 2.0–3.0 equivalents. K₃PO₄ can be more effective for electron-deficient or sterically hindered boronic acids. |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1 v/v) | Must be thoroughly degassed. Dioxane is an excellent solvent for many substrates and catalysts. |
| Temperature | 80–110 °C | Reaction temperature is optimized to ensure a reasonable reaction time without promoting side reactions or decomposition. Monitor by TLC or LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[18] |
Experimental Protocols
The following protocols are designed to be self-validating systems. Adherence to the inert atmosphere techniques is critical for reproducibility and success.
Protocol 1: General Procedure for Selective Suzuki Coupling
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Materials & Equipment:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
-
Oven-dried Schlenk flask with a magnetic stir bar and reflux condenser
-
Inert gas line (Argon or Nitrogen), vacuum pump, and syringe/cannula equipment
Step-by-Step Methodology:
-
Flask Preparation : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inerting the System : Seal the flask with a rubber septum. Connect it to a Schlenk line and carefully evacuate the atmosphere inside the flask, then backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert environment.[12]
-
Solvent Addition : Using a syringe, add the degassed 1,4-dioxane and then the degassed water to the flask. A brief, further sparging of the resulting mixture with argon for 5-10 minutes is recommended.[19]
-
Reaction : Place the flask in a pre-heated oil bath at 90 °C. Stir the reaction mixture vigorously overnight (12–18 hours).
-
Monitoring : Check for the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Washing and Drying : Combine the organic extracts and wash them with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[10]
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-methyl-3-chloro-4-arylpyridine product.
Troubleshooting and Advanced Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvents.3. Inappropriate base or solvent. | 1. Use a fresh bottle of catalyst or a robust pre-catalyst.2. Ensure rigorous degassing of all liquids.3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) or solvent systems (e.g., Toluene/H₂O). |
| Protodeboronation | Boronic acid is unstable under the reaction conditions (hydrolyzes back to the arene). | 1. Use a milder base (e.g., NaHCO₃ if applicable).2. Minimize the amount of water or run under anhydrous conditions with a base like KF.[11]3. Switch to a more stable boronic ester (e.g., pinacol ester, MIDA boronate).[9][18] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | This is a clear indicator of a compromised inert atmosphere. Improve degassing and inerting techniques.[18] |
| Dehalogenation of Starting Material | Side reaction at the palladium center, often promoted by certain ligands or impurities. | Try a different ligand/catalyst system. Ensure the purity of starting materials. |
Conclusion
This compound is a powerful synthetic intermediate whose utility is unlocked through a precise understanding of the Suzuki-Miyaura cross-coupling reaction. By carefully selecting the catalyst, base, and solvent, chemists can achieve highly selective arylation at the more reactive C-Br bond, yielding valuable 3-chloro-4-arylpyridine scaffolds. These products serve as advanced intermediates, poised for further functionalization at the C-Cl position, thereby enabling rapid access to diverse and complex molecular architectures essential for modern drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. bcrcp.ac.in [bcrcp.ac.in]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. reddit.com [reddit.com]
- 19. m.youtube.com [m.youtube.com]
Synthetic Routes to Novel Heterocycles Using 4-Bromo-3-chloro-2-methylpyridine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities with diverse biological activities and functional properties. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is paramount in drug design and the creation of advanced materials. The compound 4-Bromo-3-chloro-2-methylpyridine stands out as a particularly valuable and versatile building block. Its unique substitution pattern, featuring two distinct halogen atoms at positions amenable to selective chemical manipulation, offers a powerful platform for the construction of complex heterocyclic systems.
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the key reaction pathways that leverage the differential reactivity of the bromo and chloro substituents, offering detailed, field-proven protocols for a range of transformations. The focus will be on the practical application of this building block in the synthesis of novel fused and substituted heterocyclic compounds, providing researchers with the foundational knowledge and actionable methods to accelerate their discovery programs.
Core Principles of Reactivity: A Tale of Two Halogens
The synthetic utility of this compound is primarily dictated by the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-Br bond is significantly more reactive than the C-Cl bond in this step. This substantial difference in reactivity allows for highly regioselective functionalization at the C4 position, leaving the C3-chloro substituent intact for subsequent transformations.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen atom acts as an electron-withdrawing group, activating the C2 and C4 positions towards nucleophilic attack. While the C4 position is substituted with a bromine atom, which is a good leaving group, the C3-chloro position is not electronically activated for SNAr. Therefore, direct nucleophilic displacement of the chlorine atom is generally disfavored under typical SNAr conditions.
This differential reactivity is the key to the strategic use of this compound as a building block for complex heterocycles. One can selectively introduce a diverse array of substituents at the C4 position via cross-coupling, and then, if desired, target the C3 position in a subsequent step or utilize the remaining chloro-substituent to influence the electronic properties of the final molecule.
Application Note 1: Regioselective Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-3-chloro-2-methylpyridines
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds. In the case of this compound, this reaction proceeds with high regioselectivity at the C4-position, providing a straightforward entry into a wide range of 4-aryl-3-chloro-2-methylpyridines. These products can serve as advanced intermediates for the synthesis of more complex heterocyclic systems or be evaluated as final target molecules.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Using a stable Pd(II) precatalyst like Pd(dppf)Cl2 is common, as it is reduced in situ to Pd(0). The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a bulky, electron-rich phosphine that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base is required to activate the boronic acid partner in the transmetalation step. An inorganic base like potassium carbonate (K2CO3) is often effective and provides a good balance of reactivity and functional group tolerance.
-
Solvent System: A mixture of an organic solvent, such as 1,4-dioxane, and water is commonly used. The organic solvent solubilizes the pyridine substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Detailed Protocol: Synthesis of 3-Chloro-2-methyl-4-phenylpyridine
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl2·CH2Cl2 (0.03 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, Pd(dppf)Cl2·CH2Cl2, and K2CO3.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the starting pyridine.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-chloro-2-methyl-4-phenylpyridine.
Expected Outcome: This protocol typically provides the 4-arylpyridine product in good to excellent yield, with minimal formation of the C3-coupled or di-coupled byproducts.
Application Note 2: Sonogashira Coupling and Intramolecular Cyclization: A Pathway to Fused Heterocycles
The Sonogashira coupling provides an efficient method for the formation of a C(sp2)-C(sp) bond, attaching an alkyne moiety to the C4 position of the pyridine ring. The resulting 4-alkynyl-3-chloro-2-methylpyridine is a versatile intermediate that can undergo subsequent intramolecular cyclization reactions to form novel fused heterocyclic systems, such as furopyridines or thienopyridines.
Workflow for the Synthesis of a Furo[3,2-c]pyridine Derivative:
Caption: Synthetic workflow for a fused thienopyridine.
Detailed Protocol: Step 1 - Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Ethynyltrimethylsilane) (1.2 equiv)
-
Pd(PPh3)2Cl2 (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et3N) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or toluene (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh3)2Cl2, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or gently heat to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the 4-alkynyl-3-chloro-2-methylpyridine.
Subsequent Steps Towards Fused Heterocycles:
The 4-alkynyl-3-chloro-2-methylpyridine intermediate can be further elaborated. For instance, a subsequent nucleophilic substitution of the C3-chloro group with a suitable nucleophile (e.g., sodium hydrosulfide for thienopyridine synthesis, or sodium hydroxide for furopyridine synthesis) followed by an intramolecular cyclization can lead to the formation of thieno[3,2-c]pyridines or furo[3,2-c]pyridines, respectively.[2][3] The conditions for these subsequent steps will depend on the specific substrate and desired product.
Application Note 3: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-3-chloro-2-methylpyridine Derivatives
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[4] Applying this reaction to this compound allows for the regioselective introduction of a wide variety of primary and secondary amines at the C4 position. The resulting 4-amino-3-chloro-2-methylpyridine derivatives are valuable scaffolds in medicinal chemistry.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: For the amination of heteroaryl halides, a combination of a palladium precursor like Pd2(dba)3 and a bulky, electron-rich phosphine ligand such as Xantphos or BINAP is often effective. These ligands facilitate the reductive elimination step, which can be challenging for heteroaromatic substrates.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice as it is strong enough to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure a water-free environment, as water can interfere with the catalyst and base.
Detailed Protocol: Synthesis of 3-Chloro-2-methyl-N-phenylpyridin-4-amine
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd2(dba)3 (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (degassed)
Procedure:
-
In a glovebox or under a stream of argon, add Pd2(dba)3, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add this compound and aniline.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired 4-amino-3-chloro-2-methylpyridine derivative.
Summary of Key Transformations and Conditions
| Reaction Type | Position | Typical Catalyst/Reagents | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | C4 | Pd(dppf)Cl2, Arylboronic acid | K2CO3 | Dioxane/H2O | 80-90 |
| Sonogashira | C4 | Pd(PPh3)2Cl2, CuI, Terminal alkyne | Et3N | THF or Toluene | 25-60 |
| Buchwald-Hartwig | C4 | Pd2(dba)3, Xantphos, Amine | NaOtBu | Toluene | 100-110 |
Conclusion and Future Outlook
This compound is a highly valuable building block that offers a reliable and regioselective entry point for the synthesis of a diverse array of substituted and fused pyridine heterocycles. The predictable and differential reactivity of its two halogen substituents allows for a stepwise and controlled elaboration of the pyridine core. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide a solid foundation for researchers to explore the synthetic potential of this versatile intermediate. Future work in this area will likely focus on the development of even more efficient and sustainable catalytic systems and the application of these synthetic strategies to the creation of novel compounds with significant potential in medicine and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Strategic Functionalization of 4-Bromo-3-chloro-2-methylpyridine
Introduction: The Versatility of Substituted Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives being integral to numerous FDA-approved drugs and advanced organic materials. The strategic introduction of functional groups onto the pyridine ring is a critical endeavor in the development of novel molecular entities with tailored properties. 4-Bromo-3-chloro-2-methylpyridine is a particularly valuable, albeit challenging, building block due to the differential reactivity of its two halogen substituents. This allows for sequential and regioselective functionalization, providing a pathway to complex, highly substituted pyridine derivatives.[1]
This document provides a comprehensive guide to the functionalization of this compound, offering detailed protocols for common and effective transformations. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for the choice of catalysts, ligands, and reaction conditions to empower researchers in their synthetic endeavors.
Understanding the Reactivity Landscape of this compound
The regiochemical outcome of functionalization reactions on this compound is governed by a combination of electronic and steric factors. The pyridine nitrogen atom renders the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack. In the context of palladium-catalyzed cross-coupling reactions, the general reactivity trend for halogens is I > Br > Cl.[2] Consequently, the C4-bromo position is the more reactive site for oxidative addition to a Pd(0) catalyst compared to the C3-chloro position. This inherent reactivity difference is the foundation for the regioselective functionalization of this molecule.
However, in nucleophilic aromatic substitution (SNAr) reactions, the C2 and C4 positions are electronically activated for nucleophilic attack. The relative leaving group ability in SNAr often follows the trend F > Cl > Br > I, which is inverse to the trend in cross-coupling reactions. This is attributed to the ability of the more electronegative halogen to stabilize the intermediate Meisenheimer complex.[3]
Strategic Functionalization Pathways
The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise functionalization approach. Typically, the more reactive C4-bromo bond is addressed first, followed by modification of the C3-chloro position.
Caption: Sequential functionalization workflow for this compound.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are expected to proceed with high regioselectivity at the more reactive C4-bromo position.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for creating biaryl and hetero-biaryl structures.[2][4]
Reaction Principle: The reaction involves the palladium-catalyzed cross-coupling of an organoboron species (boronic acid or ester) with an organohalide. The catalytic cycle consists of three main steps: oxidative addition of the aryl halide to Pd(0), transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[5]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Reagent/Parameter | Amount/Condition | Notes |
| This compound | 1.0 mmol, 1.0 equiv. | Substrate |
| Phenylboronic acid | 1.2 mmol, 1.2 equiv. | Coupling partner |
| Pd(dppf)Cl₂ | 0.05 mmol, 5 mol% | Catalyst |
| K₂CO₃ | 2.0 mmol, 2.0 equiv. | Base |
| 1,4-Dioxane/H₂O | 5:1 mixture, 5 mL | Solvent |
| Temperature | 100 °C | Reaction Temperature |
| Time | 12-24 h | Reaction Time |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent catalyst degradation |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(dppf)Cl₂ to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol is adapted from a general procedure for the Suzuki coupling of bromopyridines.[6][7]
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is an effective method for the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[8][9]
Reaction Principle: This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10][11]
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
| Reagent/Parameter | Amount/Condition | Notes |
| This compound | 1.0 mmol, 1.0 equiv. | Substrate |
| Phenylacetylene | 1.5 mmol, 1.5 equiv. | Coupling partner |
| Pd(PPh₃)₂Cl₂ | 0.02 mmol, 2 mol% | Catalyst |
| CuI | 0.04 mmol, 4 mol% | Co-catalyst |
| Triethylamine (Et₃N) | 3.0 mmol, 3.0 equiv. | Base and Solvent |
| Temperature | 60 °C | Reaction Temperature |
| Time | 6-12 h | Reaction Time |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent catalyst degradation |
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed triethylamine via syringe, followed by phenylacetylene.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter off the triethylammonium bromide salt.
-
Concentrate the filtrate and dissolve the residue in an organic solvent like ethyl acetate.
-
Wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
This protocol is based on general conditions for Sonogashira couplings of aryl bromides.[10][12]
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines.[13][14]
Reaction Principle: The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.[13][14] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[15]
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
| Reagent/Parameter | Amount/Condition | Notes |
| This compound | 1.0 mmol, 1.0 equiv. | Substrate |
| Morpholine | 1.2 mmol, 1.2 equiv. | Amine nucleophile |
| Pd₂(dba)₃ | 0.01 mmol, 1 mol% | Palladium source |
| Xantphos | 0.03 mmol, 3 mol% | Ligand |
| Sodium tert-butoxide (NaOtBu) | 1.4 mmol, 1.4 equiv. | Strong, non-nucleophilic base |
| Toluene | 5 mL | Anhydrous solvent |
| Temperature | 100 °C | Reaction Temperature |
| Time | 12-24 h | Reaction Time |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent catalyst and base degradation |
Step-by-Step Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu to an oven-dried Schlenk tube.
-
Add Pd₂(dba)₃ and Xantphos.
-
Add this compound and toluene.
-
Finally, add morpholine via syringe.
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
This protocol is adapted from established conditions for the Buchwald-Hartwig amination of aryl bromides.[16][17]
Part 2: Functionalization of the C3-Position
After selective functionalization at the C4 position, the remaining chloro-substituent at C3 can be targeted. Nucleophilic aromatic substitution is a common strategy for this transformation.
Nucleophilic Aromatic Substitution (SNAr)
Reaction Principle: SNAr reactions on electron-deficient aromatic rings, such as pyridines, proceed via an addition-elimination mechanism. A nucleophile attacks the electron-poor carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group.[18][19] The chloro group at the C3 position of the 4-substituted-2-methylpyridine can be displaced by various nucleophiles.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Protocol: SNAr with Sodium Methoxide
| Reagent/Parameter | Amount/Condition | Notes |
| 4-Phenyl-3-chloro-2-methylpyridine | 1.0 mmol, 1.0 equiv. | Substrate |
| Sodium methoxide (NaOMe) | 1.5 mmol, 1.5 equiv. | Nucleophile |
| Dimethyl sulfoxide (DMSO) | 5 mL | Polar aprotic solvent |
| Temperature | 120 °C | Reaction Temperature |
| Time | 24 h | Reaction Time |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent side reactions |
Step-by-Step Procedure:
-
To a dry reaction vial, add 4-phenyl-3-chloro-2-methylpyridine and sodium methoxide.
-
Add anhydrous DMSO via syringe.
-
Seal the vial and heat the mixture to 120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and carefully pour the reaction mixture into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
This protocol is based on conditions for SNAr on chloropyridines.[3]
Part 3: Metal-Halogen Exchange
Metal-halogen exchange offers an alternative route to functionalize the C4-bromo position, generating an organometallic intermediate that can be trapped with various electrophiles.[20]
Reaction Principle: An organolithium reagent, such as n-butyllithium, can selectively abstract the bromine atom at low temperatures to form a lithiated pyridine species. This is a kinetically controlled process, with the rate of exchange typically following the trend I > Br > Cl.[20][21] The resulting organolithium intermediate is a potent nucleophile and can react with a wide range of electrophiles.
Protocol: Lithium-Halogen Exchange and Quenching with an Electrophile
| Reagent/Parameter | Amount/Condition | Notes |
| This compound | 1.0 mmol, 1.0 equiv. | Substrate |
| n-Butyllithium (n-BuLi) | 1.1 mmol, 1.1 equiv. | Exchange reagent |
| Tetrahydrofuran (THF) | 10 mL | Anhydrous solvent |
| Temperature | -78 °C | Low temperature is crucial |
| Electrophile (e.g., DMF, CO₂) | 1.5 mmol, 1.5 equiv. | Trapping agent |
| Time | 1 h (exchange), 2 h (quench) | Reaction Time |
| Atmosphere | Inert (Argon or Nitrogen) | To protect the organolithium species |
Step-by-Step Procedure:
-
Dissolve this compound in anhydrous THF in an oven-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.
-
Add the desired electrophile (e.g., N,N-dimethylformamide for formylation) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
This protocol is adapted from general procedures for lithium-halogen exchange on bromoarenes.[22][23][24]
Safety Precautions
-
Halogenated Pyridines: These compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
-
Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere using proper syringe techniques.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Bases: Sodium tert-butoxide is a strong, corrosive base. Handle with appropriate personal protective equipment.
-
Solvents: Use anhydrous solvents where specified, as water can interfere with many of these reactions. Toluene, dioxane, and THF are flammable.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This compound is a versatile synthetic intermediate that allows for the regioselective introduction of a variety of functional groups. By leveraging the differential reactivity of the C-Br and C-Cl bonds, chemists can access a wide array of complex substituted pyridines. The protocols outlined in this document provide a solid foundation for the exploration of this valuable building block in drug discovery and materials science. Careful optimization of the reaction conditions for each specific substrate and coupling partner is always recommended to achieve the best results.
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 19. gacariyalur.ac.in [gacariyalur.ac.in]
- 20. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 21. scribd.com [scribd.com]
- 22. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ethz.ch [ethz.ch]
- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: The Strategic Role of Halogenated Pyridines in Modern Agrochemical Synthesis
Introduction: The Versatility of the Halogenated Pyridine Scaffold
In the landscape of modern agrochemical development, the pyridine ring stands out as a privileged scaffold, forming the core of numerous high-performance herbicides, fungicides, and insecticides.[1] Its favorable physicochemical properties and ability to engage with biological targets are well-established. When substituted with halogens and alkyl groups, such as in the case of 4-Bromo-3-chloro-2-methylpyridine , the synthetic utility of the pyridine core is significantly enhanced. The specific placement of bromine, chlorine, and methyl groups creates a molecule with distinct electronic and steric properties, offering multiple reactive sites for chemical elaboration.
The bromine atom, typically at the 4-position, serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for building molecular complexity.[1][2] The chlorine atom at the 3-position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitated by the electron-deficient nature of the pyridine ring.[3] The 2-methyl group provides steric influence and can modulate the molecule's reactivity and biological profile.
While direct, large-scale applications of this compound in the synthesis of blockbuster agrochemicals are not as extensively documented as some of its isomers, its structure exemplifies the chemical principles that underpin the synthesis of a dominant class of modern insecticides: the anthranilic diamides. This guide will use the synthesis of the market-leading insecticide, Chlorantraniliprole , to illustrate the critical role of a closely related pyridyl intermediate. We will dissect the synthesis of the key building blocks and the final coupling strategies, providing detailed protocols and explaining the chemical rationale behind each step. Furthermore, we will explore the fundamental reactions—nucleophilic substitution and palladium-catalyzed cross-coupling—that define the synthetic potential of molecules like this compound.
Section 1: The Diamide Insecticides - A Case Study in Pyridyl Scaffolds
The anthranilic diamide class of insecticides, which includes Chlorantraniliprole and Cyantraniliprole, represents a major advancement in pest control.[4][5] These compounds offer potent activity against a broad spectrum of chewing pests, particularly Lepidoptera, while exhibiting low toxicity to non-target organisms.[5] Their mode of action involves the targeted modulation of insect ryanodine receptors (RyRs), which are critical calcium channels involved in muscle contraction.[6][7]
The N-pyridylpyrazole moiety is an essential pharmacophore in these molecules. The 3-chloropyridin-2-yl group, present in Chlorantraniliprole, is crucial for binding to the insect RyR and ensuring high insecticidal activity.[8] The synthesis of this vital component, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid , is a multi-step process that showcases the strategic use of halogenated pyridines.
Section 2: Synthesis of the Core Intermediate: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
The industrial synthesis of this key pyridyl-pyrazole intermediate does not start from this compound, but rather from a more basic commodity chemical, 2,3-dichloropyridine .[9][10] This pathway highlights a common strategy in process chemistry: building complexity from simple, accessible starting materials. The synthesis involves a sequence of reliable and scalable reactions.
Workflow for Key Intermediate Synthesis
Caption: Multi-step synthesis of the core pyridyl-pyrazole intermediate.
Protocol 1: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
This protocol is a representative synthesis adapted from established industrial routes.[9][10]
Step 2.1: Hydrazino-substitution
-
Rationale: This step replaces the highly activated chlorine atom at the 2-position of the pyridine ring with a hydrazine group. The 2-position is more susceptible to nucleophilic attack than the 3-position due to the electron-withdrawing effect of the ring nitrogen.
-
Procedure:
-
To a solution of 2,3-dichloropyridine (1 equiv.) in a suitable solvent like ethanol, add hydrazine hydrate (1.5-2 equiv.).
-
Heat the mixture under reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude (3-chloropyridin-2-yl)-hydrazine can be purified by crystallization or carried forward to the next step.
-
Step 2.2: Cyclization to form the Pyrazole Ring
-
Rationale: A condensation reaction between the hydrazine intermediate and a 1,3-dicarbonyl equivalent (here, diethyl maleate) forms the pyrazole ring system. A base is used to facilitate the reaction.
-
Procedure:
-
Dissolve the crude hydrazine from the previous step in ethanol.
-
Add sodium ethoxide (1.1 equiv.) followed by the dropwise addition of diethyl maleate (1.1 equiv.).
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction, neutralize with acetic acid, and concentrate in vacuo. The resulting pyrazolidinone intermediate is then isolated.
-
Step 2.3: Bromination and Subsequent Steps
-
Rationale: The subsequent steps involve bromination of the pyrazole ring, oxidation to form the aromatic pyrazole, and finally, hydrolysis of the ester to yield the target carboxylic acid.
-
Procedure:
-
The pyrazolidinone intermediate is treated with a brominating agent such as phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) to install the bromine atom.[9]
-
The resulting intermediate is oxidized.
-
The final ester is hydrolyzed using a base like sodium hydroxide in aqueous methanol, followed by careful acidification with hydrochloric acid to a pH of ~2 to precipitate the final product, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[9]
-
The solid product is collected by filtration, washed with water, and dried. Purity can be assessed by HPLC and NMR.
-
Section 3: Final Assembly of Chlorantraniliprole
The final step in the synthesis is the amide bond formation between the pyrazole carboxylic acid and the second key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide. There are two primary industrial strategies for this coupling.[9]
-
Direct Amidation: The carboxylic acid is activated and reacted directly with the aniline derivative.[9][11]
-
Benzoxazinone Route: The two intermediates first form a cyclized benzoxazinone, which is then opened by methylamine to yield the final product.[12]
Workflow for Final Product Assembly (Direct Amidation)
Caption: Final coupling step to synthesize Chlorantraniliprole.
Protocol 2: Direct Amide Coupling to Synthesize Chlorantraniliprole
This protocol is based on methods described in the patent literature, using methanesulfonyl chloride as an activating agent.[9][13]
-
Rationale: The carboxylic acid is converted in situ into a more reactive mixed anhydride using methanesulfonyl chloride. This activated intermediate readily reacts with the amino group of the second fragment to form the stable amide bond. A tertiary amine base is required to neutralize the HCl generated during the reaction.
-
Materials & Reagents:
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 equiv.)
-
2-amino-5-chloro-N,3-dimethylbenzamide (1.05 equiv.)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv.)
-
3-Picoline or another tertiary amine base (2.5-3.0 equiv.)
-
Anhydrous solvent (e.g., propionitrile or acetonitrile)
-
-
Procedure:
-
Charge a dry, inerted reactor with the pyrazole carboxylic acid, the aminobenzamide, and the anhydrous solvent.
-
Stir the mixture to form a slurry and cool to a temperature between -5 °C and 0 °C.
-
Add the tertiary amine base (e.g., 3-picoline).
-
Slowly add the methanesulfonyl chloride dropwise, ensuring the internal temperature is maintained below 5 °C. The formation of the mixed anhydride is typically rapid.
-
Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours, or until reaction completion is confirmed by HPLC.
-
Upon completion, carefully add water dropwise to quench the reaction and precipitate the product.
-
Stir the resulting slurry for 1 hour at room temperature.
-
Filter the solid product, wash sequentially with a solvent/water mixture (e.g., 3:1 propionitrile-water) and then with pure solvent.[13]
-
Dry the product under vacuum or nitrogen to yield Chlorantraniliprole as a solid.
-
| Parameter | Typical Value | Purpose |
| Temperature | -5 °C to 5 °C | Controls the reactivity of MsCl and prevents side reactions. |
| Base | 3-Picoline | Neutralizes generated HCl, facilitates the reaction. |
| Solvent | Propionitrile | Provides a suitable medium for the reaction and product precipitation. |
| Equivalents (MsCl) | 1.2 equiv. | Ensures complete activation of the carboxylic acid. |
Section 4: Broader Synthetic Utility of Halogenated Pyridines
The chemical principles used in the synthesis of Chlorantraniliprole are broadly applicable to other halogenated pyridines, including the titular This compound . The two halogen atoms offer distinct opportunities for selective functionalization.
A. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring is susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups like halogens.[14] In a molecule like this compound, the chlorine at the 3-position can potentially be displaced by strong nucleophiles (e.g., alkoxides, amines, thiols), although reactivity is influenced by the position relative to the ring nitrogen and other substituents.[15][16][17]
B. Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds.[2] The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed coupling conditions, allowing for selective functionalization.[18][19] This enables the introduction of a vast array of aryl, heteroaryl, or vinyl groups at the 4-position of this compound, making it a valuable building block for library synthesis in agrochemical discovery.[20]
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for coupling an arylboronic acid with a bromo-chloropyridine intermediate.
-
Rationale: A Pd(0) catalyst undergoes oxidative addition into the C-Br bond. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid (activated by a base) to form a di-organopalladium complex. Finally, reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst.[2]
-
Procedure:
-
To a dry flask, add the bromo-chloropyridine (1 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv.).[19][20]
-
Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Conclusion
Halogenated and methylated pyridines are exceptionally valuable intermediates in the synthesis of modern agrochemicals. While the specific isomer this compound may not be a direct precursor for today's market leaders, its chemical architecture embodies the reactive handles essential for constructing complex, biologically active molecules. The detailed synthesis of Chlorantraniliprole from 2,3-dichloropyridine serves as a powerful illustration of how the strategic manipulation of a substituted pyridine core—through reactions like nucleophilic substitution and amide coupling—can lead to highly effective and selective insecticides. The principles of orthogonal reactivity, particularly the selective activation of C-Br bonds in palladium-catalyzed cross-coupling reactions, provide researchers with a robust toolkit for derivatizing such scaffolds, paving the way for the discovery of the next generation of crop protection solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Preparation method of chlorantraniliprole and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. Synthetic route to the insecticide Cyclaniliprole_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PROCESS FOR PREPARING CHLORANTRANILIPROLE | TREA [trea.com]
- 11. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
- 12. WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google Patents [patents.google.com]
- 13. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 15. 4-Bromo-2-chloro-3-methylpyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity CAS 86604-76-8 [pipzine-chem.com]
- 16. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 17. arkat-usa.org [arkat-usa.org]
- 18. leapchem.com [leapchem.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
catalytic cross-coupling reactions involving 4-Bromo-3-chloro-2-methylpyridine
An Application Guide to Regioselective Cross-Coupling Reactions of 4-Bromo-3-chloro-2-methylpyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Dihalogenated Pyridine Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, substituted pyridines are foundational scaffolds.[1][2] The compound this compound is a highly valuable, yet challenging, building block. Its utility lies in the two distinct halogen atoms, which offer the potential for sequential, site-selective functionalization. This allows for the construction of complex, polysubstituted pyridine derivatives through iterative cross-coupling reactions.[1]
However, the primary challenge is achieving exquisite control over regioselectivity: directing a reaction to either the C4-Bromo or the C3-Chloro position. This guide provides a detailed exploration of the principles governing this selectivity and offers field-proven protocols for the most common and impactful palladium-catalyzed cross-coupling reactions involving this substrate.
Pillar 1: Understanding and Controlling Regioselectivity
The regiochemical outcome of a cross-coupling reaction on a dihalogenated pyridine is not arbitrary. It is governed by a confluence of electronic and steric factors, as well as the C-X bond dissociation energies.[3][4]
-
Carbon-Halogen Bond Strength: The relative strength of carbon-halogen bonds follows the trend C-Cl > C-Br > C-I. The weaker C-Br bond is more susceptible to oxidative addition by a palladium(0) catalyst than the stronger C-Cl bond.[5][6]
-
Electronic Effects of the Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which creates regions of lower electron density (more positive charge) at the α (C2, C6) and γ (C4) positions. This electronic activation makes these positions more reactive toward oxidative addition with an electron-rich Pd(0) catalyst.[1][3]
For this compound, the bromine atom is at the electronically activated C4 (γ) position, and it forms a weaker bond with carbon compared to the chlorine at C3. Consequently, palladium-catalyzed cross-coupling reactions will overwhelmingly favor initial reaction at the C4-Bromo position . Overriding this inherent preference is exceptionally challenging and typically requires specialized catalyst systems not covered in standard protocols.[7]
Caption: Logical flow for determining regioselectivity.
Pillar 2: The Palladium Catalytic Cycle: A Unifying Mechanism
Nearly all cross-coupling reactions discussed herein proceed through a common catalytic cycle involving palladium.[8][9][10] Understanding this cycle is fundamental to troubleshooting and optimizing reactions. The cycle begins with an active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C4-Br bond of our substrate), forming a Pd(II) intermediate.[11]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron in Suzuki coupling) is transferred to the palladium center, displacing the halide.[11][12]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-Heteroatom bond and regenerating the active Pd(0) catalyst to continue the cycle.[8][9]
Caption: Generalized Palladium(0)/Palladium(II) catalytic cycle.
Application Protocols for Key Cross-Coupling Reactions
The following protocols are designed as robust starting points for researchers. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific coupling partners.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki reaction is one of the most versatile and widely used methods for forming C(sp²)-C(sp²) bonds, valued for the stability and low toxicity of the boron reagents.[6][9][13][14]
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl- or vinylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, an additional ligand.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent (like 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).[13]
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale (The "Why") |
| Substrate | This compound | --- |
| Coupling Partner | Aryl/Vinylboronic Acid (1.2 equiv) | A slight excess ensures complete consumption of the starting material. |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%) | Pd(dppf)Cl₂ is often more effective for heteroaromatic halides. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) | An aqueous base is required to activate the boronic acid for transmetalation.[6] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (4:1) | The aqueous phase is crucial for the base to function effectively.[13] |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating valuable internal alkyne structures.[15][16] It typically employs a dual-catalyst system of palladium and copper(I).[15]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and a copper co-catalyst (CuI, 4-5 mol%).[17]
-
Inert Atmosphere: Equip the flask with a magnetic stir bar, seal it, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a liquid amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv). The amine acts as both the base and a solvent.[16]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently to 40-60 °C. The reaction is often rapid (1-6 hours). Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale (The "Why") |
| Substrate | This compound | --- |
| Coupling Partner | Terminal Alkyne (1.2 equiv) | A slight excess drives the reaction to completion. |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2-3 mol%) | A standard, reliable catalyst for Sonogashira reactions. |
| Cu Co-catalyst | CuI (4-5 mol%) | The copper catalyst is believed to form a copper(I) acetylide, which facilitates the transmetalation step.[15] |
| Base/Solvent | Et₃N or DIPEA (2.0-3.0 equiv) in THF | The amine base neutralizes the HBr byproduct and facilitates catalyst turnover. |
| Temperature | 25 - 60 °C | Milder conditions are often sufficient, preserving sensitive functional groups. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is central to the synthesis of countless pharmaceuticals.[18][19][20] The choice of ligand is critical, especially for sterically hindered substrates.[21][22]
-
Reaction Setup (Glovebox Recommended): In a glovebox, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a sterically hindered phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv) to a dry reaction vial.[21]
-
Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.1-1.2 equiv).
-
Solvent and Sealing: Add an anhydrous, degassed aprotic solvent (e.g., toluene or 1,4-dioxane). Seal the vial tightly.
-
Reaction: Remove the vial from the glovebox and heat with vigorous stirring to 90-110 °C for 12-24 hours. Monitor by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench with water (note: quenching strong bases can be exothermic). Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by flash column chromatography.
| Parameter | Recommended Condition | Rationale (The "Why") |
| Substrate | This compound | --- |
| Coupling Partner | Primary or Secondary Amine (1.2 equiv) | Ensures complete reaction of the limiting aryl halide. |
| Catalyst System | Pd₂(dba)₃ (1-2 mol%) + Ligand | A Pd(0) source paired with a ligand that promotes oxidative addition and reductive elimination. |
| Ligand | XPhos, RuPhos, or similar biarylphosphine (2-4 mol%) | Bulky, electron-rich ligands are essential for coupling hindered substrates and preventing catalyst decomposition.[18][21] |
| Base | NaOt-Bu or LHMDS (1.4 equiv) | A strong base is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[21] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Aprotic, non-coordinating solvents are necessary to avoid interference with the catalyst. |
| Temperature | 90 - 110 °C | Higher temperatures are often needed to overcome the activation barrier for C-N bond formation. |
General Experimental Workflow
The successful execution of these protocols relies on a systematic workflow from setup to analysis. Careful adherence to anhydrous and anaerobic techniques is critical for reproducibility and high yields.
Caption: Standard laboratory workflow for cross-coupling reactions.
Conclusion
This compound is a versatile synthetic intermediate whose reactivity is dominated by the C4-bromo position in standard palladium-catalyzed cross-coupling reactions. By leveraging well-established protocols such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, chemists can selectively introduce a wide array of carbon and nitrogen substituents at this position. The resulting 3-chloro-2-methyl-4-substituted pyridine product retains a handle (the C3-chloro group) for subsequent transformations, opening the door to a diverse range of complex molecular architectures. Mastery of these protocols provides a reliable and powerful tool for professionals in drug development and materials science.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fiveable.me [fiveable.me]
- 9. jmcct.com [jmcct.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nobelprize.org [nobelprize.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. jk-sci.com [jk-sci.com]
- 22. benchchem.com [benchchem.com]
The Strategic Functionalization of 4-Bromo-3-chloro-2-methylpyridine: A Guide to Selective Synthesis of Substituted Pyridines
Introduction: The Pyridine Core and the Power of Selective Synthesis
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, forming the central scaffold of numerous pharmaceuticals, agrochemicals, and functional organic materials. The precise control over the substitution pattern on the pyridine ring is paramount for tuning the biological activity, physical properties, and overall performance of these molecules. 4-Bromo-3-chloro-2-methylpyridine has emerged as a particularly valuable and versatile building block for the synthesis of complex pyridine derivatives. Its dihalogenated nature, with two distinct halogen atoms at the C4 (bromo) and C3 (chloro) positions, offers a strategic advantage for sequential and site-selective functionalization.
This technical guide provides an in-depth exploration of the synthesis of substituted pyridines from this compound, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the principles of selective reactivity and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
The Causality of Selectivity: Exploiting the C-Br/C-Cl Reactivity Differential
The key to the strategic utilization of this compound lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for halogens in the crucial oxidative addition step of the catalytic cycle is I > Br > Cl > F[1]. This trend is primarily attributed to the decreasing strength of the carbon-halogen bond down the group, making the C-Br bond more susceptible to cleavage by the palladium(0) catalyst than the more robust C-Cl bond.
This inherent reactivity difference allows for the selective functionalization of the 4-position (bromo) while leaving the 3-position (chloro) intact for subsequent transformations. This stepwise approach opens up a vast chemical space for the synthesis of di- and tri-substituted pyridines with precise control over the substituent placement.
Figure 1: A logical workflow for the sequential and selective functionalization of this compound.
Application Notes and Protocols
The following sections provide detailed protocols for three key palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of substituted pyridines from this compound. The provided conditions are based on established literature for similar dihalopyridine systems and serve as a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. The reaction exhibits high functional group tolerance and generally proceeds with excellent yields[2][3][4].
Rationale for Protocol Choices:
-
Catalyst System: The choice of a palladium precursor like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos) is crucial. For heteroaryl halides, bulky, electron-rich phosphine ligands can enhance catalytic activity and prevent catalyst inhibition by the pyridine nitrogen[4].
-
Base: An inorganic base such as K₂CO₃ or K₃PO₄ is commonly used to activate the boronic acid partner for the transmetalation step. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of 4-(4-methoxyphenyl)-3-chloro-2-methylpyridine
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe to achieve a concentration of approximately 0.1 M with respect to the starting pyridine.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 3-Chloro-2-methyl-4-phenylpyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-Chloro-4-(4-methoxyphenyl)-2-methylpyridine | 90-98 |
| 3 | 4-Chlorophenylboronic acid | 3-Chloro-4-(4-chlorophenyl)-2-methylpyridine | 80-90 |
| 4 | 3-Thienylboronic acid | 3-Chloro-2-methyl-4-(thiophen-3-yl)pyridine | 75-85 |
| (Yields are based on analogous reactions reported in the literature and may vary depending on specific reaction conditions and scale.)[2][3][5] |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction provides a reliable method for the synthesis of aryl- and heteroaryl-alkynes by coupling a terminal alkyne with an aryl or vinyl halide. This reaction is instrumental in creating rigid structural motifs and extending π-conjugated systems[6][7][8].
Rationale for Protocol Choices:
-
Catalyst System: The classic Sonogashira conditions employ a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) in conjunction with a copper(I) co-catalyst (e.g., CuI). The copper acetylide intermediate is key to the transmetalation step. Copper-free conditions have also been developed, often requiring specific ligands[6][7].
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. The base serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to prevent side reactions.
Figure 3: A generalized experimental workflow for the Sonogashira coupling reaction.
Detailed Protocol: Synthesis of 3-Chloro-2-methyl-4-(phenylethynyl)pyridine
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv.), and copper(I) iodide (CuI) (0.05 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) (2.0 equiv.) via syringe.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv.) dropwise to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Table 2: Representative Yields for Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Alkyne | Product | Typical Yield (%) |
| 1 | Phenylacetylene | 3-Chloro-2-methyl-4-(phenylethynyl)pyridine | 80-95 |
| 2 | Ethynyltrimethylsilane | 3-Chloro-2-methyl-4-((trimethylsilyl)ethynyl)pyridine | 85-98 |
| 3 | 1-Hexyne | 3-Chloro-4-(hex-1-yn-1-yl)-2-methylpyridine | 75-90 |
| 4 | 2-Methyl-3-butyn-2-ol | 4-(3-Chloro-2-methylpyridin-4-yl)-2-methylbut-3-yn-2-ol | 70-85 |
| (Yields are based on analogous reactions reported in the literature and may vary depending on specific reaction conditions and scale.)[6][9][10] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of primary and secondary aryl and heteroaryl amines[11][12][13].
Rationale for Protocol Choices:
-
Catalyst System: This reaction is highly dependent on the choice of a palladium precursor and a sterically hindered, electron-rich phosphine ligand. Ligands such as Xantphos, BINAP, or those from the Buchwald and Hartwig ligand families are often employed to facilitate the challenging reductive elimination step[11][13][14].
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used[12][15].
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and other side reactions.
Figure 4: A generalized experimental workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Synthesis of N-benzyl-3-chloro-2-methylpyridin-4-amine
-
Reaction Setup: In a glovebox or under a stream of argon, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.), Xantphos (0.08 equiv.), and sodium tert-butoxide (NaOtBu) (1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and benzylamine (1.2 equiv.).
-
Inert Atmosphere: Seal the tube with a Teflon-lined cap.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.2 M.
-
Reaction: Heat the reaction mixture to 100-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Table 3: Representative Yields for Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Morpholine | 4-(3-Chloro-2-methylpyridin-4-yl)morpholine | 80-95 |
| 2 | Benzylamine | N-Benzyl-3-chloro-2-methylpyridin-4-amine | 75-90 |
| 3 | Aniline | 3-Chloro-2-methyl-N-phenylpyridin-4-amine | 70-85 |
| 4 | n-Butylamine | N-(n-Butyl)-3-chloro-2-methylpyridin-4-amine | 70-85 |
| (Yields are based on analogous reactions reported in the literature and may vary depending on specific reaction conditions and scale.)[5][13][14] |
Conclusion and Future Directions
This compound stands out as a highly valuable building block for the regioselective synthesis of polysubstituted pyridines. The predictable and reliable nature of palladium-catalyzed cross-coupling reactions, leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, provides a powerful and versatile platform for molecular diversification. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions offer robust starting points for the synthesis of a wide array of 4-substituted-3-chloro-2-methylpyridine intermediates. These intermediates, in turn, can be further functionalized at the C3-chloro position, opening the door to a vast and diverse chemical space of novel pyridine-based compounds for applications in drug discovery, materials science, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. researchgate.net [researchgate.net]
The Strategic Utility of 4-Bromo-3-chloro-2-methylpyridine in the Synthesis of Potent c-Met Kinase Inhibitors
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Substituted Pyridines in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bonds within the ATP-binding pocket of kinases make it a privileged structure. The strategic functionalization of the pyridine ring is paramount to achieving both high potency and selectivity for the target kinase. Among the vast array of available building blocks, 4-Bromo-3-chloro-2-methylpyridine has emerged as a particularly valuable synthon for the construction of complex kinase inhibitors. The differential reactivity of the bromine and chlorine substituents, coupled with the steric and electronic influence of the methyl group, provides a versatile platform for introducing diverse molecular fragments through well-established cross-coupling methodologies.
This application note will delve into the practical use of this compound in the synthesis of kinase inhibitors, with a specific focus on targeting the c-Met proto-oncogene, a receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is a known driver in a multitude of human cancers, making it a high-priority target for therapeutic intervention. We will provide a detailed, field-proven protocol for a key synthetic transformation—the Suzuki-Miyaura cross-coupling—to construct a core structural motif found in potent c-Met inhibitors.
The c-Met Signaling Pathway: A Critical Oncogenic Driver
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, including embryonic development, tissue regeneration, and wound healing.[1] However, aberrant activation of the c-Met signaling cascade through gene amplification, mutation, or overexpression is strongly implicated in tumor growth, invasion, and metastasis in a variety of cancers, including lung, gastric, and breast cancer.[2][3]
Upon HGF binding, c-Met dimerizes and autophosphorylates key tyrosine residues in its intracellular kinase domain. This phosphorylation event creates docking sites for various downstream signaling adaptors and effector proteins, leading to the activation of several pro-oncogenic pathways. These include the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is critical for cell survival and inhibition of apoptosis.[3][4] The activation of these pathways culminates in enhanced cell motility, invasion, and angiogenesis, all hallmarks of aggressive cancer.[5] Consequently, the development of small-molecule inhibitors that can effectively block the ATP-binding site of c-Met and abrogate its downstream signaling is a highly sought-after therapeutic strategy.[6]
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between aryl or heteroaryl halides and organoboron compounds.[7] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and esters have made it an indispensable tool in pharmaceutical synthesis.[8]
In the context of synthesizing c-Met inhibitors, the Suzuki-Miyaura reaction is ideally suited for coupling this compound with a suitably protected pyrazole boronate ester. The bromine at the 4-position of the pyridine ring is more reactive towards oxidative addition to the palladium(0) catalyst than the chlorine at the 3-position, allowing for selective coupling at the desired position. This regioselectivity is a key advantage of using this specific starting material. The resulting 3-chloro-2-methyl-4-(1H-pyrazol-4-yl)pyridine core is a key structural element in a number of potent kinase inhibitors, including the highly selective c-Met inhibitor, PF-04217903.[9][10]
Experimental Protocol: Synthesis of 3-chloro-2-methyl-4-(1H-pyrazol-4-yl)pyridine
This protocol provides a robust and reproducible method for the Suzuki-Miyaura coupling of this compound with a commercially available pyrazole boronate ester. The choice of a suitable palladium catalyst and ligand is critical for achieving high yields, especially with heteroaromatic substrates where catalyst poisoning can be a concern.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount | Molar Equiv. |
| This compound | 136009-87-1 | 206.45 | 1.0 g | 1.0 |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 269410-25-5 | 194.06 | 1.04 g | 1.1 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 142 mg | 0.04 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 1.54 g | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 20 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 5 mL | - |
Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.84 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.04 g, 5.33 mmol), Pd(dppf)Cl₂ (142 mg, 0.194 mmol), and sodium carbonate (1.54 g, 14.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-chloro-2-methyl-4-(1H-pyrazol-4-yl)pyridine as a solid.
Expected Yield: 75-85%
Application in Kinase Inhibitor Efficacy
The synthesized 3-chloro-2-methyl-4-(1H-pyrazol-4-yl)pyridine serves as a crucial building block for the elaboration into a final kinase inhibitor. For instance, in the synthesis of c-Met inhibitors like PF-04217903, this core is further functionalized. The pyrazole nitrogen can be alkylated, and the pyridine nitrogen can participate in forming a larger heterocyclic system. These modifications are designed to optimize interactions with the c-Met active site, leading to potent and selective inhibition.
The efficacy of the final compounds is typically assessed through a series of in vitro assays. PF-04217903, for example, has demonstrated exquisite selectivity and potent inhibition of c-Met kinase activity.[6][11]
Table 1: In Vitro Activity of PF-04217903
| Assay Type | Target/Cell Line | IC₅₀ (nM) | Reference |
| Kinase Inhibition | Wild-Type c-Met | 4.8 (Ki) | [5] |
| Cell Proliferation | GTL-16 (gastric carcinoma) | 12 | [9] |
| Cell Proliferation | H1993 (NSCLC) | 30 | [9] |
| Apoptosis Induction | GTL-16 | 31 | [9] |
| Cell Migration | NCI-H441 (lung carcinoma) | 7-12.5 | [9] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex kinase inhibitors. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient and regioselective introduction of key pharmacophoric elements. The protocol detailed herein for the synthesis of 3-chloro-2-methyl-4-(1H-pyrazol-4-yl)pyridine provides a reliable and scalable method for producing a core scaffold relevant to the development of potent c-Met inhibitors. By leveraging such strategic synthons, medicinal chemists can more effectively navigate the complex chemical space in the pursuit of novel and effective targeted cancer therapies.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ias.ac.in [ias.ac.in]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. selleckchem.com [selleckchem.com]
Application Notes & Protocols: A Guide to the Scale-Up Synthesis and Derivatization of 4-Bromo-3-chloro-2-methylpyridine
Abstract
Substituted pyridines are foundational scaffolds in modern medicinal chemistry and agrochemical development.[1] The specific regioisomeric arrangement of halogen atoms in 4-Bromo-3-chloro-2-methylpyridine makes it a highly valuable and versatile building block. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This document provides a comprehensive guide for researchers and process chemists, detailing a robust, scalable synthetic protocol for this compound and its subsequent derivatization via Suzuki-Miyaura and Sonogashira cross-coupling reactions. The protocols are presented with an emphasis on the underlying chemical principles, process safety, and analytical validation required for scale-up operations.
Introduction: The Strategic Importance of this compound
The pyridine core is a privileged structure in drug discovery, appearing in numerous FDA-approved therapeutics. The ability to precisely decorate this core is paramount. This compound (CAS No. 55404-31-4) serves as a critical intermediate, offering two distinct reactive handles for synthetic elaboration.[3]
-
Orthogonal Reactivity : The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed cross-coupling conditions. This allows for selective reaction at the 4-position, leaving the 3-position's chlorine atom available for subsequent nucleophilic aromatic substitution or a second, more forcing cross-coupling reaction.
-
Vectorial Synthesis : This predictable reactivity allows for a controlled, step-wise assembly of target molecules, a crucial strategy in the synthesis of complex active pharmaceutical ingredients (APIs).
-
Applications : This intermediate is a key precursor for developing novel kinase inhibitors, GPCR modulators, and other therapeutic agents, as well as advanced pesticides and fungicides.[4]
This guide will first detail a practical, multi-step synthesis for the parent heterocycle, followed by validated protocols for its derivatization.
Process Chemistry & Synthesis Protocols
Synthesis of the Core Intermediate: this compound
The following multi-step protocol is designed for scalability, starting from commercially available 2-methyl-3-nitropyridine. The pathway involves reduction, Sandmeyer-type chlorination, and subsequent electrophilic bromination.
Caption: Synthetic workflow for this compound.
Protocol 1: Scale-Up Synthesis of this compound
Step 1: Reduction of 2-Methyl-3-nitropyridine to 2-Methylpyridin-3-amine
-
Reactor Setup : To a suitable hydrogenation reactor, charge 2-methyl-3-nitropyridine (1.0 equiv) and a suitable solvent such as methanol or ethanol (10 L/kg).
-
Catalyst : Add 10% Palladium on Carbon (Pd/C) catalyst (0.5-1.0 mol%). Ensure the catalyst is handled wet to prevent ignition.
-
Hydrogenation : Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., 50-60 psi) and heat to 40-50°C.
-
Reaction Monitoring : Monitor the reaction progress by HPLC or TLC until complete consumption of the starting material is observed. Hydrogen uptake will cease upon completion.
-
Work-up : Cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C on the filter pad may be pyrophoric; do not allow it to dry completely and quench carefully with water.
-
Isolation : Concentrate the filtrate under reduced pressure to yield crude 2-methylpyridin-3-amine, which is often carried forward to the next step without further purification.
Step 2: Sandmeyer Reaction to form 3-Chloro-2-methylpyridine
-
Diazotization : In a separate, jacketed reactor cooled to -5°C to 0°C, charge concentrated hydrochloric acid (4.0 equiv) and water. Slowly add the crude 2-methylpyridin-3-amine (1.0 equiv) while maintaining the low temperature.
-
Nitrite Addition : Prepare a solution of sodium nitrite (NaNO₂) (1.1 equiv) in water. Add this solution dropwise to the amine slurry, keeping the internal temperature strictly below 5°C. Stir for 30-60 minutes after addition is complete.
-
Copper(I) Chloride Preparation : In another reactor, prepare a solution of copper(I) chloride (CuCl) (1.2 equiv) in concentrated hydrochloric acid.
-
Sandmeyer Coupling : Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will occur. Control the addition rate to manage gas evolution and maintain the temperature below 20°C.
-
Work-up : After the addition is complete, warm the mixture to 40-50°C for 1 hour to ensure the reaction goes to completion. Cool to room temperature and neutralize carefully with a base (e.g., NaOH solution) to pH 8-9.
-
Extraction & Isolation : Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Step 3: Electrophilic Bromination to form this compound
-
Reaction Setup : Charge the purified 3-chloro-2-methylpyridine (1.0 equiv) and anhydrous aluminum chloride (AlCl₃) (1.3 equiv) into a reactor equipped for heating and gas scrubbing (for HBr).
-
Bromine Addition : Heat the mixture to 100-120°C. Slowly add liquid bromine (Br₂) (1.3 equiv) dropwise. The reaction is exothermic and will evolve HBr gas.[5]
-
Reaction Drive : After the addition, maintain the temperature for several hours (12-24h) until reaction completion is confirmed by GC analysis.
-
Quenching : Cool the reaction mixture to room temperature and then quench it carefully by pouring it onto a mixture of ice and water. Caution: This is highly exothermic.
-
Work-up and Purification : Neutralize the aqueous solution with a strong base (e.g., 50% NaOH) to pH > 10, keeping the temperature low. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, is purified by vacuum distillation or recrystallization.
Derivatization via Palladium-Catalyzed Cross-Coupling
The 4-bromo position is the primary site for cross-coupling. The following protocols are optimized for high yield and scalability.
Caption: Key cross-coupling derivatization pathways.
Protocol 2: Suzuki-Miyaura Coupling
This protocol describes the coupling of an arylboronic acid to the 4-position.
-
Reactor Setup : Charge the reactor with this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equiv).[6]
-
Solvent : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).
-
Catalyst Addition : Add the palladium catalyst. For scale-up, a pre-catalyst like Pd(dppf)Cl₂ (1-3 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a ligand like XPhos is recommended.[7][8]
-
Reaction : Heat the mixture under a nitrogen or argon atmosphere to 80-100°C for 2-12 hours.
-
Monitoring : Monitor reaction progress by HPLC or GC-MS.
-
Work-up : Cool the reaction to room temperature. Add water and ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The crude product can be purified by column chromatography or, for scale-up, by crystallization.
Protocol 3: Sonogashira Coupling
This protocol is for coupling a terminal alkyne to the 4-position.
-
Reactor Setup : To a degassed solvent (e.g., THF and triethylamine), add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).[9]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%) and the copper(I) iodide (CuI) co-catalyst (1-2 mol%).[10]
-
Reaction : Stir the reaction at room temperature or with gentle heating (40-60°C) under an inert atmosphere until the starting material is consumed.[11]
-
Work-up : Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by a water and brine wash.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
Scale-Up & Process Safety
Transitioning from bench-scale to pilot or manufacturing scale introduces significant challenges.
Hazard Analysis & Mitigation:
-
Pyridine Derivatives : Pyridine-based compounds are generally harmful if swallowed, inhaled, or in contact with skin.[12][13][14] They are also flammable liquids.[14][15]
-
Reagents :
-
Bromine : Highly corrosive, toxic, and a strong oxidizing agent. Requires specialized handling equipment and a scrubber for HBr off-gassing.
-
Sodium Nitrite : Strong oxidizer. Can form toxic NOx gases.
-
Palladium Catalysts : While not highly toxic, they are expensive, and residual palladium in the final product is strictly regulated in pharmaceuticals.
-
-
Safe Handling Practices :
-
All operations should be conducted in a well-ventilated area or fume hood.[16]
-
Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and flame-retardant lab coats.[12][16]
-
Ground and bond all equipment to prevent static discharge, especially during solvent transfer.[15][16]
-
Have emergency eyewash stations and safety showers readily accessible.[13]
-
Process Optimization for Scale-Up:
| Parameter | Lab Scale (1-100 g) | Pilot/Process Scale (>1 kg) | Rationale & Justification |
| Heating/Cooling | Heating mantle, ice bath | Jacketed reactor with thermal fluid | Provides precise and uniform temperature control, which is critical for safety and reaction selectivity. |
| Reagent Addition | Manual (dropping funnel) | Metering pumps | Ensures controlled, consistent addition rates, crucial for managing exotherms in reactions like bromination and diazotization. |
| Purification | Flash Chromatography | Crystallization / Distillation | Chromatography is not economically viable for large quantities. Developing a robust crystallization or distillation procedure is essential for achieving high purity at scale.[17][18] |
| Catalyst Loading | 2-5 mol% | 0.1-1 mol% (or lower) | Reducing catalyst loading (ppm levels) is a key goal to minimize cost and reduce heavy metal contamination in the final product.[19][20] |
| Waste Stream | Combined organic waste | Segregated waste streams | Halogenated waste, aqueous waste, and solid waste (catalyst) must be handled and disposed of according to regulations. |
Analytical Quality Control
Rigorous analytical control is necessary to ensure the identity and purity of the intermediate and its derivatives.
| Analytical Method | Purpose | Expected Results for this compound |
| ¹H NMR | Structural confirmation and identification of impurities. | Aromatic protons will appear as distinct doublets or singlets. The methyl group will be a sharp singlet around 2.5 ppm. |
| ¹³C NMR | Confirms carbon skeleton and substitution pattern. | Distinct signals for each of the 6 carbons in the molecule. |
| GC-MS | Confirms molecular weight and purity. | A molecular ion peak corresponding to the exact mass of the compound (C₆H₅BrClN).[21] |
| HPLC/GC | Purity assessment and reaction monitoring. | A single major peak with purity >98% by area normalization. |
| Karl Fischer Titration | Quantification of water content. | Water content should be low, typically <0.1%, especially before use in moisture-sensitive reactions like cross-couplings. |
Conclusion
This compound is a strategically important building block whose value is realized through well-controlled and scalable synthetic processes. The protocols outlined in this guide provide a robust foundation for its synthesis and subsequent elaboration via powerful cross-coupling reactions. By integrating principles of process safety, reaction optimization, and stringent analytical control, researchers and drug development professionals can effectively leverage this versatile intermediate to accelerate the discovery and production of novel chemical entities.
References
- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. 4-Bromo-2-chloro-3-methylpyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity CAS 86604-76-8 [pipzine-chem.com]
- 5. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lobachemie.com [lobachemie.com]
- 13. oxfordlabchem.com [oxfordlabchem.com]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 18. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 19. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3-chloro-2-methylpyridine
Welcome to the technical support guide for the synthesis of 4-Bromo-3-chloro-2-methylpyridine. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the challenges of this synthesis and improve your reaction yields and product purity.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields and selectivity. While several pathways exist, a common and logical approach involves the sequential halogenation of a 2-methylpyridine precursor. The most prevalent strategy begins with the chlorination of 2-methylpyridine to form 3-chloro-2-methylpyridine, followed by a regioselective bromination at the 4-position.
An alternative route involves a Sandmeyer reaction starting from a corresponding amino-pyridine, which can be advantageous in certain contexts but presents its own set of challenges, primarily related to the stability of the intermediate diazonium salt.[1][2]
Below is a diagram illustrating a common synthetic workflow.
Caption: A typical two-step synthetic route to the target compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific problems that researchers may encounter during the synthesis. The questions are organized by the reaction step for clarity.
A. Issues in the Chlorination of 2-Methylpyridine
Question 1: My chlorination reaction is resulting in a very low yield of 3-chloro-2-methylpyridine and a complex mixture of products. What is going wrong?
Answer: This is a common issue stemming from the high reactivity of chlorinating agents and the multiple reactive sites on the 2-methylpyridine molecule.
-
Potential Causes & Scientific Rationale:
-
Lack of Regioselectivity: The pyridine ring is an electron-deficient system, making electrophilic substitution difficult without forcing conditions. However, the methyl group is an activating group, which can direct chlorination. The primary issue is that multiple positions on the ring (positions 3 and 5) can be chlorinated, and over-chlorination can occur to yield di- and tri-chlorinated pyridines.[3]
-
Side-Chain Halogenation: Under radical conditions (often induced by high temperatures or UV light), the methyl group itself can be chlorinated, leading to the formation of 2-(chloromethyl)pyridine derivatives.[4][5]
-
Harsh Reaction Conditions: High temperatures can lead to thermal decomposition and the formation of tar-like byproducts, significantly reducing the yield of the desired product.
-
-
Recommended Solutions:
-
Control Temperature: Perform the chlorination at the lowest temperature that allows for a reasonable reaction rate. This often involves cooling the reaction vessel in an ice bath during the addition of the chlorinating agent.
-
Choice of Chlorinating Agent: While chlorine gas can be used, it is often difficult to control. Sulfuryl chloride (SO₂Cl₂) in an inert solvent like dichloromethane (DCM) or chloroform can offer better control. For highly selective C-H chlorination, newer methods involving designed reagents may be considered, though these are often more expensive.[3][6]
-
Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the substrate. Use a slight excess (e.g., 1.1 equivalents) and monitor the reaction progress by TLC or GC-MS to avoid over-chlorination.
-
Avoid Radical Conditions: Conduct the reaction in the dark to minimize light-induced side-chain halogenation.
-
B. Issues in the Bromination of 3-Chloro-2-methylpyridine
Question 2: I am attempting to brominate 3-chloro-2-methylpyridine, but I am getting a mixture of the desired 4-bromo product and the 6-bromo isomer. How can I improve the selectivity for the 4-position?
Answer: Achieving high regioselectivity in this step is critical. The existing chloro and methyl groups direct the position of the incoming bromine atom, but electronic and steric effects can be complex.
-
Potential Causes & Scientific Rationale:
-
Electronic Effects: Both the methyl group (ortho-, para-directing) and the chloro group (ortho-, para-directing, but deactivating) influence the substitution pattern. The 4-position is para to the methyl group and ortho to the chloro group, making it electronically favorable. However, the 6-position is also ortho to the directing chloro group.
-
Choice of Brominating Agent: The reactivity and bulkiness of the brominating agent play a significant role. Molecular bromine (Br₂) is highly reactive and can be less selective. N-Bromosuccinimide (NBS) is often a milder and more selective source of electrophilic bromine, particularly for heterocyclic systems.[7]
-
-
Recommended Solutions:
-
Use N-Bromosuccinimide (NBS): NBS in a solvent like acetonitrile or sulfuric acid is often the reagent of choice for achieving high selectivity in the bromination of substituted pyridines. It generates a low concentration of Br⁺ in situ, which can lead to a more controlled reaction.[7]
-
Lewis Acid Catalysis: When using molecular bromine, the addition of a Lewis acid catalyst like AlCl₃ or FeBr₃ can enhance the electrophilicity of the bromine and improve selectivity. The catalyst can coordinate with the pyridine nitrogen, altering the ring's reactivity profile.[8]
-
Temperature Control: Perform the reaction at a controlled temperature. Start at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature or slightly above, monitoring by TLC to determine the optimal conditions.
-
Question 3: My bromination reaction is very slow and stalls, leaving a significant amount of starting material even after prolonged reaction times. What can I do?
Answer: A stalled reaction indicates that the activation energy barrier is not being overcome, which can be due to insufficient reactivity of the substrate or the reagents.
-
Potential Causes & Scientific Rationale:
-
Deactivated Substrate: The presence of the electron-withdrawing chlorine atom deactivates the pyridine ring towards electrophilic aromatic substitution, making the reaction inherently sluggish.
-
Insufficiently Electrophilic Bromine: The brominating agent may not be powerful enough to react with the deactivated ring under the chosen conditions.
-
Inhibitors: Traces of water or other nucleophiles in the reaction mixture can quench the electrophilic bromine species or the catalyst.
-
-
Recommended Solutions:
-
Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy. A temperature range of 50-80 °C is often effective, but this should be balanced against the risk of side reactions.
-
Use a Stronger Brominating System: A combination of Br₂ in oleum (fuming sulfuric acid) or with a strong Lewis acid can overcome the deactivation of the ring. However, these conditions are harsh and require careful handling and optimization to avoid charring.
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
-
C. Alternative Synthesis: The Sandmeyer Reaction
Question 4: I am trying to synthesize this compound from 4-Amino-3-chloro-2-methylpyridine via a Sandmeyer reaction, but my yield is poor and I observe a lot of dark, tarry byproducts. What's the problem?
Answer: The Sandmeyer reaction is powerful but notoriously sensitive. Success hinges on the careful formation and immediate use of the intermediate diazonium salt.[1][2]
-
Potential Causes & Scientific Rationale:
-
Diazonium Salt Decomposition: Aryl diazonium salts are thermally unstable. If the temperature during diazotization (formation of the -N₂⁺ group) rises above 0-5 °C, the salt will rapidly decompose, often leading to phenols and other undesirable byproducts.[9]
-
Incomplete Diazotization: Insufficient acid or sodium nitrite will result in unreacted starting amine, which can participate in side reactions, such as coupling with the diazonium salt to form azo compounds (often highly colored).
-
Catalyst Issues: The copper(I) bromide (CuBr) catalyst must be active. If it has oxidized to copper(II), the reaction efficiency will drop dramatically. The reaction is a radical-nucleophilic aromatic substitution, and the Cu(I) species is essential for initiating the radical mechanism.[1]
-
-
Recommended Solutions:
-
Strict Temperature Control: This is the most critical parameter. Perform the diazotization in a crushed ice/salt bath to maintain the temperature below 5 °C at all times, especially during the dropwise addition of the sodium nitrite solution.[9][10]
-
Proper Reagent Stoichiometry and Addition: Use a well-dissolved, pre-chilled solution of sodium nitrite and add it slowly beneath the surface of the reaction mixture to ensure rapid and efficient mixing.
-
Use Fresh or Purified CuBr: Ensure the copper(I) bromide is of high quality. If in doubt, it can be prepared fresh by the reduction of a Cu(II) salt.
-
Immediate Conversion: Add the cold diazonium salt solution to the cold CuBr solution without delay. Do not let the diazonium salt stand for extended periods.
-
Caption: A logical flowchart for diagnosing and solving common synthesis issues.
Section 3: Detailed Experimental Protocols
The following protocol details the two-step synthesis starting from 3-chloro-2-methylpyridine. Safety Note: These procedures involve hazardous materials. Always use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and consult the Safety Data Sheet (SDS) for all chemicals used.
Protocol 1: Bromination of 3-Chloro-2-methylpyridine using NBS
This protocol is adapted from general procedures for the selective bromination of pyridine rings.[7]
-
Materials & Equipment:
-
3-Chloro-2-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
-
-
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, carefully add 3-chloro-2-methylpyridine (1.0 eq) to concentrated sulfuric acid (approx. 3-4 mL per gram of substrate) while cooling in an ice bath. Stir until a homogenous solution is formed.
-
Addition of Brominating Agent: To the stirred, cold solution, add N-Bromosuccinimide (1.05 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70 °C and stir for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8. Be cautious as this is an exothermic process and will release CO₂ gas if bicarbonate is used.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale & Notes |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides higher regioselectivity compared to Br₂.[7] |
| Stoichiometry | 1.05 equivalents of NBS | A slight excess ensures complete reaction without promoting di-bromination. |
| Solvent/Medium | Concentrated H₂SO₄ | Activates the NBS and protonates the pyridine, influencing reactivity. |
| Temperature | 0-10 °C (addition), 60-70 °C (reaction) | Low temp for addition prevents runaway reaction; heating is needed to overcome activation energy. |
| Purification | Silica Gel Chromatography | Necessary to separate the product from any unreacted starting material and isomers.[11] |
Section 4: General FAQs
Q: What are the primary safety concerns when working with these reagents? A: Concentrated sulfuric acid is extremely corrosive. N-Bromosuccinimide is a lachrymator and should be handled with care in a fume hood. Bromine (if used) is highly toxic, volatile, and corrosive. Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Q: How can I effectively monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between the starting material and the product (e.g., 9:1 Hexane:Ethyl Acetate). Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.
Q: My final product is an oil, but I've seen it reported as a solid. How can I crystallize it? A: The physical state can depend on purity. If you have a pure oil, try dissolving it in a minimal amount of a hot solvent (like hexane or heptane) and then cooling it slowly to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent line can sometimes initiate crystal growth. If it remains an oil, it may still be of sufficient purity for subsequent steps, which should be confirmed by NMR or GC-MS.
Section 5: References
-
Vertex AI Search. (2024). Synthesis of 4-bromo-2-chloro-3-methylpyridine.
-
Google Patents. (2015). Synthetic method of 3-(chloromethyl)pyridine hydrochloride. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization for the bromination step. --INVALID-LINK--
-
Wikipedia. (2024). Sandmeyer reaction. --INVALID-LINK--
-
ChemicalBook. (2023). The synthesis method of 3-Amino-2-chloro-4-methylpyridine. --INVALID-LINK--
-
The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (2021).
-
BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. --INVALID-LINK--
-
NIH National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. --INVALID-LINK--
-
Google Patents. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Bromo-2-methylpyridine synthesis. --INVALID-LINK--
-
Chem-Impex. (n.d.). 3-Chloro-2-methylpyridine. --INVALID-LINK--
-
Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. --INVALID-LINK--
-
MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. --INVALID-LINK--
-
ResearchGate. (2005). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. --INVALID-LINK--
-
BenchChem. (n.d.). 3-Chloro-2-nitropyridine. --INVALID-LINK--
-
NIH National Center for Biotechnology Information. (2021). Deaminative chlorination of aminoheterocycles. --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine synthesis. --INVALID-LINK--
-
The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (2021).
-
Synchem. (n.d.). 4-Bromo-2-chloro-3-methylpyridine. --INVALID-LINK--
-
Google Patents. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. --INVALID-LINK--
-
Google Patents. (2015). Method for preparing 3-bromo-4-methylpyridine. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the Bromination Reaction. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. --INVALID-LINK--
-
Google Patents. (n.d.). Halogenation of pyridine compounds. --INVALID-LINK--
-
NIH National Center for Biotechnology Information. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. --INVALID-LINK--
-
ResearchGate. (2006). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. --INVALID-LINK--
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. --INVALID-LINK--
-
Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. --INVALID-LINK--
-
Chemistry LibreTexts. (2021). 4.6: Practical Halogenations and Problems of Selectivity. --INVALID-LINK--
-
MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. --INVALID-LINK--
-
Mastering Pyridine Synthesis: A Buyer's Guide to 3-Bromo-2-chloro-6-methylpyridine. (2025).
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA1126276A - Halogenation of pyridine compounds - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Lithiation of 4-Bromo-3-chloro-2-methylpyridine
Welcome to the technical support center for the lithiation of 4-Bromo-3-chloro-2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific organometallic transformation. Here, we will delve into the common challenges, troubleshoot potential side reactions, and provide detailed protocols to ensure the success of your experiments.
Introduction: The Challenge of Regioselectivity
The lithiation of polysubstituted pyridines, such as this compound, is a powerful tool for introducing functional groups at specific positions on the pyridine ring.[1][2] However, the presence of multiple reactive sites—two different halogen atoms and an acidic methyl group—presents a significant challenge in controlling the regioselectivity of the reaction. Understanding the interplay of kinetics, thermodynamics, and the nature of the organolithium reagent is paramount to achieving the desired product. This guide will address the key issues you may encounter and provide actionable solutions based on established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the lithiation of this compound.
Issue 1: Low Yield of the Desired 4-Lithiated Product
Symptoms:
-
Low conversion of the starting material.
-
Formation of multiple unidentified byproducts.
-
Predominant recovery of starting material after quenching with an electrophile.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficiently Low Temperature | Lithiation of halopyridines is highly exothermic and the resulting lithiated species can be unstable at higher temperatures, leading to decomposition or side reactions.[2] | Maintain a strict reaction temperature of -78 °C (dry ice/acetone bath) or even lower (e.g., -100 °C with a liquid nitrogen/ethanol bath) throughout the addition of the organolithium reagent and the subsequent quenching step. |
| Incorrect Choice of Lithiating Agent | Strong, non-hindered bases like n-butyllithium (n-BuLi) can act as nucleophiles, leading to addition at the C=N bond of the pyridine ring or deprotonation of the methyl group.[1][3] Hindered bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred for regioselective deprotonation of the pyridine ring.[1][3] | Use a hindered lithium amide base such as LDA or LTMP to favor deprotonation at the C-4 position, which is activated by the ortho-chloro and para-bromo substituents.[2] |
| Moisture or Air in the Reaction | Organolithium reagents are extremely pyrophoric and react violently with water and oxygen.[4][5][6] Any moisture will quench the organolithium reagent and the lithiated intermediate, leading to low yields. | Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and freshly titrated organolithium reagents.[4][5] |
| Slow Addition of Reagents | Rapid addition of the organolithium reagent can lead to localized warming and side reactions. | Add the organolithium reagent dropwise to the cooled solution of the pyridine substrate over a period of 15-30 minutes to maintain a constant low temperature. |
Issue 2: Formation of Isomeric Products (Halogen Dance)
Symptoms:
-
Isolation of products where the electrophile has added to a different position than C-4.
-
Complex NMR spectra indicating a mixture of isomers.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| "Halogen Dance" Rearrangement | The initially formed 4-lithiated species can undergo a rearrangement, where the lithium and a halogen atom exchange positions. This is a known phenomenon in dihalopyridines.[7][8] This can lead to a mixture of lithiated intermediates and, subsequently, a mixture of products upon quenching. | Keep the reaction time after the addition of the organolithium reagent as short as possible before adding the electrophile. Lowering the temperature to below -78 °C can also help to suppress this rearrangement. |
| Transmetalation Issues | If a transmetalation step is involved (e.g., to form a zinc or copper reagent), incomplete transmetalation can leave residual lithiated species that can isomerize. | Ensure complete transmetalation by using the correct stoichiometry of the metal salt and allowing sufficient reaction time at the appropriate temperature before quenching. |
Issue 3: Formation of Homocoupling Byproducts
Symptoms:
-
Isolation of a dimeric pyridine species (bipyridine).
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Reaction with Unreacted Starting Material | The lithiated pyridine can act as a nucleophile and react with the bromine or chlorine atom of an unreacted starting material molecule, leading to a homocoupled dimer.[9][10] | Add the pyridine substrate to the organolithium reagent (inverse addition) to maintain a low concentration of the starting material. This minimizes the chance of the lithiated intermediate reacting with another molecule of the starting material. |
| Oxidative Coupling | Traces of oxygen in the reaction can promote oxidative coupling of the organolithium intermediate. | Ensure the reaction is performed under a strictly inert atmosphere. Degas solvents thoroughly before use. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of lithiation for this compound?
The most acidic proton on the pyridine ring is at the C-4 position. This is due to the combined electron-withdrawing inductive effects of the adjacent chlorine atom and the bromine atom. Therefore, deprotonation with a strong, non-nucleophilic base like LDA is expected to occur preferentially at C-4.
Q2: Can I use n-BuLi for this reaction?
While n-BuLi is a common lithiating agent, it is generally not recommended for this specific substrate. Its high nucleophilicity can lead to addition to the pyridine ring, and its strong basicity can cause deprotonation of the methyl group, leading to a mixture of products.[1][3] If n-BuLi must be used, it is often in combination with a ligand like TMEDA to increase its basicity and favor deprotonation, but LDA or LTMP are safer choices for achieving high regioselectivity.[11]
Q3: How can I confirm the position of lithiation?
After quenching the reaction with a suitable electrophile (e.g., trimethylsilyl chloride or an aldehyde), the structure of the resulting product can be determined by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. For example, quenching with an aldehyde will introduce a hydroxymethyl group, and the position of this group can be determined by analyzing the coupling patterns in the ¹H NMR spectrum.
Q4: What is the best way to quench the reaction?
The quenching procedure is critical to prevent side reactions. The electrophile should be added slowly to the cold (-78 °C) solution of the lithiated pyridine. After the addition is complete, the reaction should be allowed to slowly warm to room temperature. A standard aqueous workup, often with a saturated solution of ammonium chloride, is then performed to neutralize any remaining reactive species.[12][13]
Experimental Protocols
Protocol 1: General Procedure for the Lithiation of this compound at the C-4 Position
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)
-
Electrophile (e.g., benzaldehyde, trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) dropwise via syringe, maintaining the internal temperature below -75 °C.
-
Stir the resulting dark-colored solution at -78 °C for 30-60 minutes.
-
Slowly add the electrophile (1.2 eq) to the reaction mixture at -78 °C.
-
After the addition is complete, stir the reaction at -78 °C for 1-2 hours.
-
Allow the reaction to warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analysis of Reaction Mixture by GC-MS
Purpose: To identify the products and byproducts of the lithiation reaction.
Procedure:
-
Take a small aliquot (approximately 0.1 mL) from the crude reaction mixture after workup.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Inject the diluted sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Analyze the resulting chromatogram and mass spectra to identify the desired product, unreacted starting material, and any side products such as isomers or homocoupled species.
Visualization of Reaction Pathways
Caption: Potential reaction pathways in the lithiation of this compound.
Conclusion
The successful lithiation of this compound hinges on careful control of reaction parameters to favor the desired C-4 lithiation pathway while minimizing side reactions. By understanding the underlying principles and implementing the troubleshooting strategies outlined in this guide, researchers can confidently navigate this challenging yet rewarding transformation.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. baranlab.org [baranlab.org]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. epfl.ch [epfl.ch]
Technical Support Center: Purification of 4-Bromo-3-chloro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 4-Bromo-3-chloro-2-methylpyridine. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of this important chemical intermediate. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying principles that ensure success.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing explanations and actionable solutions.
Issue 1: My final product has a low melting point and appears oily, even after initial purification.
Possible Cause: This often indicates the presence of residual solvents or unreacted starting materials and byproducts. The synthesis of halogenated pyridines can sometimes result in complex mixtures that are difficult to separate.[1][2]
Solution:
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Extended Drying: Ensure your product is thoroughly dried under a high vacuum and gentle heating. This will help remove any volatile organic solvents that may be depressing the melting point.
-
Aqueous Work-up: A crucial first step after synthesis is a thorough aqueous work-up to remove inorganic salts and water-soluble impurities.[3] This typically involves extraction with a suitable organic solvent like ethyl acetate, followed by washing the organic layer with water and then brine.[3]
-
Re-purification: If the issue persists, a secondary purification step is necessary. For solid products, recrystallization is often effective.[3] If the product is an oil or the impurities co-crystallize, column chromatography is the recommended method.[1][2]
Issue 2: During column chromatography, my compound is not separating from a closely-eluting impurity.
Possible Cause: The polarity of your compound and the impurity are too similar for effective separation with the chosen solvent system. This is a common challenge with isomers or structurally related byproducts.
Solution:
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Optimize Your Solvent System: The key to good separation is selecting the right mobile phase.
-
TLC First: Always optimize your solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for a retention factor (Rf) of 0.2-0.4 for your desired compound to ensure it spends enough time on the stationary phase for separation to occur.
-
Solvent Polarity Gradient: If a single solvent system is ineffective, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity. This will help to first elute the less polar impurity, followed by your slightly more polar product.
-
Alternative Solvents: Experiment with different solvent mixtures. For example, if a hexane/ethyl acetate mixture is not working, consider trying a dichloromethane/methanol system.[2][4]
-
Issue 3: I am observing the formation of an unexpected byproduct, 2,3-dichloro-4-methylpyridine, during my purification process.
Possible Cause: This can occur if the purification conditions are too harsh, leading to the substitution of the bromine atom with a chlorine atom. This is particularly a risk if chlorinated solvents are used at elevated temperatures or for prolonged periods.[2][4]
Solution:
-
Avoid High Temperatures: When using chlorinated solvents like dichloromethane (DCM) or chloroform for extraction or chromatography, avoid heating the mixture.[2][4] Perform these steps at room temperature.
-
Minimize Contact Time: Reduce the time your compound is in contact with chlorinated solvents.
-
Alternative Solvents: If possible, consider using non-chlorinated solvents for your purification steps.
Issue 4: My recrystallization attempt resulted in very low or no crystal formation.
Possible Cause: The chosen solvent may be too good at dissolving your compound, even at low temperatures. Alternatively, the concentration of your compound in the solution might be too low.
Solution:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.
-
Test Small Scale: Before committing your entire batch, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, or solvent mixtures).
-
-
Induce Crystallization:
-
Seeding: Add a tiny crystal of pure product to the cooled solution to initiate crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal formation.
-
Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for this compound?
For most lab-scale syntheses, a combination of an aqueous work-up followed by column chromatography is a robust method for achieving high purity.[1] Column chromatography offers the flexibility to separate a wide range of impurities.[5][6] For solid products, recrystallization can be a highly effective and scalable final purification step.[3]
Q2: What are the expected physical properties of pure this compound?
Pure this compound is typically a solid at room temperature.[1] Its molecular weight is 206.47 g/mol .[7] While specific melting and boiling points can vary slightly depending on the isomeric form, it is soluble in common organic solvents like dichloromethane and chloroform and has limited solubility in water.[1]
Q3: What are the common impurities I should expect from the synthesis of this compound?
Common impurities can include unreacted starting materials, such as 3-methylpyridine or 2-chloro-3-methylpyridine, and byproducts from side reactions.[1] Depending on the synthetic route, you might also encounter isomers or over-halogenated products.[2][4]
Q4: How can I confirm the purity of my final product?
Several analytical techniques can be used to assess the purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the structure and identifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of your compound with high accuracy.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.[8]
Q5: Are there any specific safety precautions I should take when handling this compound?
Yes, this compound should be handled with care in a well-ventilated fume hood. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Section 3: Experimental Protocols & Data
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for purifying this compound using silica gel chromatography.
Materials:
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Crude this compound
-
Silica gel (for column chromatography)
-
Solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol, optimized by TLC)
-
Sand
-
Glass column with stopcock
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Collection tubes or flasks
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Rotary evaporator
Procedure:
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Slurry Packing: In a fume hood, prepare a slurry of silica gel in your chosen eluent.
-
Column Packing: With the stopcock closed, pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles. Add a thin layer of sand on top of the silica bed.
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Loading the Sample: Dissolve your crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel.
-
Elution: Open the stopcock and begin collecting fractions. Maintain a constant level of eluent above the silica gel.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClN | PubChem[7] |
| Molecular Weight | 206.47 g/mol | PubChem[7] |
| Appearance | Typically a solid | Pipzine Chemicals[1] |
| Solubility | Soluble in dichloromethane, chloroform | Pipzine Chemicals[1] |
Visual Workflow: Purification Strategy
Caption: Decision tree for selecting a purification strategy.
References
- 1. 4-Bromo-2-chloro-3-methylpyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity CAS 86604-76-8 [pipzine-chem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-3-chloro-2-methylpyridine Coupling
Welcome to the technical support center for the optimization of cross-coupling reactions involving 4-bromo-3-chloro-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of complex molecules using this versatile building block.
The unique substitution pattern of this compound presents specific challenges and opportunities in cross-coupling chemistry. The presence of two different halogens at positions with distinct electronic and steric environments requires careful consideration of reaction parameters to achieve the desired regioselectivity and yield. This guide will walk you through the key considerations, from understanding the inherent reactivity of the substrate to fine-tuning your reaction conditions for optimal performance.
Understanding the Reactivity of this compound
The primary factors governing the outcome of cross-coupling reactions with this substrate are the differential reactivity of the C-Br and C-Cl bonds and the influence of the substituents on the pyridine ring.
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Bond Reactivity: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the carbon-halogen bond is a critical step. The general order of reactivity for halogens is I > Br > Cl.[1][2] This inherent difference suggests that selective coupling at the C4-bromo position is generally favored over the C3-chloro position under standard conditions.
-
Electronic Effects: The pyridine nitrogen atom makes the C2, C4, and C6 positions more electron-deficient and thus more susceptible to oxidative addition.[3][4] In this substrate, the C4 position is activated by the nitrogen.
-
Steric Hindrance: The methyl group at the C2 position introduces steric bulk, which can influence the approach of the palladium catalyst and the coupling partner. This steric hindrance may further disfavor reactions at the adjacent C3-chloro position.[5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems in a question-and-answer format, providing specific advice for Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira reactions involving this compound.
General Issues
Q1: I am not getting any product. What are the first things I should check?
A1: When a reaction fails completely, it's crucial to systematically verify the fundamental components of your setup.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen.[6] Ensure your reaction vessel was properly purged (vacuum/backfill with an inert gas like argon or nitrogen at least three times) and that all solvents were rigorously degassed.[7]
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Reagent Quality: Verify the purity of your this compound and the coupling partner. Boronic acids, for instance, can degrade over time, especially if not stored properly.[6] Organostannanes can also decompose, and amines can be oxidized.
-
Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst system (e.g., G3 or G4 precatalysts) for better consistency.[8]
-
Base Integrity: If using a solid base like K₂CO₃ or K₃PO₄, ensure it is finely powdered and dry. The particle size can affect the reaction rate.[7] For alkoxide bases like NaOtBu, which are hygroscopic, use freshly opened bottles or material stored in a glovebox.
Caption: Initial troubleshooting workflow for failed reactions.
Regioselectivity Issues
Q2: My reaction is coupling at the C3-chloro position instead of the desired C4-bromo position. How can I improve selectivity for the C-Br bond?
A2: While coupling at the C4-bromo position is generally favored, certain conditions can lead to loss of selectivity. To enhance selectivity for the C-Br bond:
-
Milder Conditions: The C-Cl bond activation typically requires more forcing conditions (higher temperatures, more active catalysts) than C-Br bond activation.[1][9] Try lowering the reaction temperature. For example, if you are running the reaction at 110 °C, try decreasing it to 80 °C or even room temperature for highly active catalyst systems.
-
Ligand Choice: The ligand plays a crucial role in modulating the reactivity of the palladium catalyst. Less electron-rich and less bulky ligands may favor reaction at the more reactive C-Br bond. If you are using a very bulky and electron-rich ligand (e.g., a biarylphosphine like XPhos), consider switching to a less donating ligand like PPh₃, although this may come at the cost of overall reaction rate.
-
Reaction Time: Monitor the reaction over time. It's possible that the initial selective coupling at the C4-position is followed by a slower coupling at the C3-position. Shortening the reaction time may improve selectivity.
Q3: I want to perform a sequential coupling, first at the C4-bromo position and then at the C3-chloro position. What is a good general strategy?
A3: This is an excellent synthetic strategy that takes advantage of the differential reactivity of the two halogen atoms.
-
First Coupling (C4-Br): Use milder conditions to selectively target the C-Br bond.
-
Catalyst: A standard catalyst system like Pd(PPh₃)₄ or Pd(OAc)₂ with a less bulky phosphine ligand.
-
Temperature: Start with lower temperatures (e.g., 70-80 °C).
-
Base: A moderately strong base like K₂CO₃ or Cs₂CO₃ is often sufficient.
-
-
Isolation: After the first coupling, purify the mono-coupled product (3-chloro-2-methyl-4-substituted-pyridine).
-
Second Coupling (C3-Cl): The remaining C-Cl bond will require more forcing conditions to react.
-
Catalyst: Employ a more active catalyst system, typically involving a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[10] These ligands facilitate the more difficult oxidative addition of the C-Cl bond.
-
Temperature: Higher temperatures (e.g., 100-120 °C) are usually necessary.
-
Base: A stronger base like K₃PO₄ or NaOtBu may be required.
-
Caption: Workflow for sequential cross-coupling reactions.
Suzuki-Miyaura Coupling
Q4: My Suzuki-Miyaura reaction is giving low yields. How can I optimize it?
A4: Low yields in Suzuki couplings with pyridyl halides are common and can often be overcome by systematic optimization.[11]
| Parameter | Recommendation | Rationale |
| Palladium Source | Use a modern precatalyst (e.g., XPhos Pd G3). If using Pd(OAc)₂ or Pd₂(dba)₃, ensure a proper Pd:Ligand ratio (typically 1:2).[8] | Precatalysts ensure efficient generation of the active Pd(0) species. The ligand stabilizes the catalyst and promotes key reaction steps.[12] |
| Ligand | Screen bulky, electron-rich biarylphosphine ligands like SPhos, XPhos, or RuPhos. | These ligands are known to be effective for challenging substrates, including heteroaryl chlorides and sterically hindered systems.[13] |
| Base | K₃PO₄ or Cs₂CO₃ are often good choices. K₂CO₃ can also be effective.[14][15] | The choice of base is critical and can influence the rate of transmetalation. Phosphates and cesium carbonate are often superior for heteroaryl couplings. |
| Solvent | A mixture of a non-polar solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O) is common.[16] Anhydrous conditions with solvents like DMF or DME can also be effective. | The solvent system needs to solubilize both the organic and inorganic components of the reaction. |
| Temperature | Typically 80-110 °C.[11] | Temperature is a critical parameter; higher temperatures can increase reaction rates but also lead to catalyst decomposition or side reactions.[14] |
Common Side Reactions in Suzuki Coupling:
-
Protodeboronation: The boronic acid is replaced by a proton from a solvent or trace water. To mitigate this, use anhydrous conditions and a strong base, or a boronic ester (e.g., pinacol ester), which is more stable.[17]
-
Homocoupling: The boronic acid couples with itself. This is often caused by the presence of oxygen. Ensure rigorous degassing of your solvents and a solid inert atmosphere.[6][7]
Stille Coupling
Q5: I am having trouble with my Stille coupling. What conditions should I try?
A5: Stille couplings are valuable because organostannanes are often stable and tolerant of many functional groups.[18][19] However, they can be sluggish.
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ is a classic choice.[9] For more challenging couplings, Pd₂(dba)₃ with a ligand like P(t-Bu)₃ or AsPh₃ can be effective.[20] | The choice of ligand can significantly accelerate the reaction. Triphenylarsine (AsPh₃) can be a particularly effective ligand in Stille chemistry. |
| Solvent | Anhydrous, polar aprotic solvents like DMF, NMP, or dioxane are commonly used.[20] | These solvents help to dissolve the reagents and facilitate the reaction. |
| Additives | The addition of a copper(I) salt (e.g., CuI) can dramatically increase the reaction rate.[20] A source of fluoride, like CsF, can also be beneficial. | Copper(I) is believed to facilitate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[21] |
| Temperature | Typically requires heating, often in the range of 80-140 °C.[20] | Higher temperatures are often needed to drive the reaction to completion. |
Troubleshooting Stille Reactions:
-
Tin Removal: A major drawback of Stille coupling is the difficulty in removing toxic tin byproducts.[18] Purification can often be achieved by washing the reaction mixture with an aqueous KF solution, which precipitates the tin as insoluble fluorides, or by careful column chromatography.
-
Homocoupling: Similar to Suzuki reactions, homocoupling of the organostannane can be a side reaction.[18] Running the reaction under strict inert conditions is key.
Buchwald-Hartwig Amination
Q6: My Buchwald-Hartwig amination of this compound is not working. What are the key parameters to consider?
A6: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is sensitive to several factors, especially with heteroaromatic substrates.[13][22]
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | A combination of Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand is essential. Good starting points are XPhos, RuPhos, or BrettPhos.[13] | These ligands are designed to facilitate both the oxidative addition to the C-Br bond and the reductive elimination to form the C-N bond, which can be difficult with pyridinic substrates.[22] |
| Base | A strong, non-nucleophilic base is required. NaOtBu, KOtBu, or LHMDS are the most common choices.[10] | The base is crucial for deprotonating the amine to form the palladium-amido intermediate.[23] |
| Solvent | Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.[10] | Protic solvents will quench the strong base. |
| Temperature | Reactions are typically heated to between 80-110 °C.[13] | Thermal energy is required to drive the catalytic cycle, particularly the reductive elimination step. |
Troubleshooting Buchwald-Hartwig Aminations:
-
Base Incompatibility: Some functional groups are not compatible with strong alkoxide bases.[23] If your substrate has sensitive groups, a weaker base like K₃PO₄ or Cs₂CO₃ might be attempted, but this will likely require a more active catalyst system and higher temperatures.
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. The use of bulky ligands helps to prevent this by sterically shielding the palladium center.[24]
Sonogashira Coupling
Q7: I am attempting a Sonogashira coupling with a terminal alkyne, but the reaction is sluggish and I see a lot of alkyne homocoupling (Glaser coupling). How can I improve this?
A7: The Sonogashira reaction is an excellent method for forming C(sp²)-C(sp) bonds.[25] The issues you are facing are common.
| Parameter | Recommendation | Rationale |
| Catalyst System | A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is standard.[26] | The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[25] |
| Base | An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often as the solvent or co-solvent.[27] | The base is required to deprotonate the terminal alkyne. |
| Solvent | Solvents like THF or DMF are common.[28] | A solvent that can dissolve all components is necessary. |
| Glaser Homocoupling | This side reaction is promoted by oxygen. Ensure your reaction is performed under strictly anaerobic conditions. Running the reaction under "copper-free" conditions can also suppress homocoupling, though this may require a more active palladium/ligand system.[28] | Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate. |
Copper-Free Sonogashira: If homocoupling is a persistent issue, consider a copper-free protocol. This typically involves a more active palladium catalyst (e.g., with a bulky phosphine ligand) and a stronger organic base in a polar aprotic solvent.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the vial and heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).
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Reagent Addition: Seal the tube, evacuate, and backfill with argon (repeat three times). Add the degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.1 equiv.).
-
Reaction: Heat the sealed tube to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. Stille Coupling | NROChemistry [nrochemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. Stille reaction - Wikipedia [en.wikipedia.org]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 26. Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 28. Sonogashira Coupling [organic-chemistry.org]
challenges in the regioselective substitution of 4-Bromo-3-chloro-2-methylpyridine
<_ _= "The user wants a technical support guide for the regioselective substitution of 4-Bromo-3-chloro-2-methylpyridine.
I need to structure this as a troubleshooting guide and FAQ for researchers. The content needs to be scientifically accurate, explaining the 'why' behind experimental choices. I must include in-text citations and a full reference list with clickable URLs. Quantitative data should be in tables. Experimental protocols should be detailed and step-by-step. I need to create diagrams using Graphviz (DOT language) for workflows and relationships.
Plan:
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Introduction: Briefly introduce the importance of this compound as a building block and the challenges associated with its regioselective functionalization.
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Core Principles Section (FAQ): Address fundamental questions about the molecule's reactivity. This will establish the scientific foundation.
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Q1: What determines the regioselectivity in cross-coupling reactions of this compound? (Discuss electronic effects, steric hindrance, C-X bond strength).
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Q2: Which position (C3-Cl or C4-Br) is generally more reactive? (Explain based on bond dissociation energies and electronic effects of the pyridine ring).
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Q3: How do the methyl group and the pyridine nitrogen influence reactivity? (Discuss directing effects).
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Troubleshooting Guide (Q&A): Focus on specific experimental problems.
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Problem 1: Poor or No Conversion.
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Q: My reaction isn't starting or gives very low yield. What are the primary causes?
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A: Address catalyst deactivation, reagent quality, inert atmosphere, temperature, and solvent choice. Provide a troubleshooting workflow diagram.
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Problem 2: Lack of Regioselectivity / Mixture of Isomers.
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Q: I'm getting a mixture of C3 and C4 substituted products. How can I favor substitution at the C4-Br position?
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A: Discuss ligand choice (bulky vs. less hindered), catalyst system, and temperature control. Explain how these factors influence the oxidative addition step.
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Q: How can I favor substitution at the C3-Cl position?
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A: This is the harder transformation. Discuss specialized, more active catalyst systems required for C-Cl activation. Mention that sequential coupling is often the preferred strategy.
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Problem 3: Side Reactions.
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Q: I'm observing significant homocoupling of my nucleophile (e.g., boronic acid). How can I minimize this?
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A: Discuss rigorous degassing, catalyst choice (Pd(0) vs Pd(II)), and temperature control.
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Q: My starting material is being dehalogenated. What's causing this and how can I prevent it?
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A: Explain potential mechanisms (e.g., reaction with base or reducing agents in the mixture) and suggest milder bases or purer reagents.
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Experimental Protocols Section: Provide detailed, step-by-step protocols for common regioselective reactions.
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Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position.
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Protocol 2: Selective Sonogashira Coupling at the C4-Position.
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Protocol 3: Selective Buchwald-Hartwig Amination at the C4-Position.
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For each protocol, include a table of reagents, step-by-step instructions, and safety notes.
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Data & Visualization Section:
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Table 1: Comparison of C-X Bond Dissociation Energies.
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Table 2: Recommended Catalyst Systems for Selective C4-Br Coupling.
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Diagram 1 (Graphviz): Reactivity Hierarchy of Halopyridines.
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Diagram 2 (Graphviz): Troubleshooting Workflow for Low Yield.
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Diagram 3 (Graphviz): Decision Tree for Optimizing Regioselectivity.
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References Section: Compile all cited sources with titles, sources, and verified URLs.
Constraint Checklist & Confidence Score:
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Create a technical support center? Yes.
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Troubleshooting guides? Yes.
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FAQs? Yes.
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Q&A format? Yes.
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Address specific issues? Yes.
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Audience: Researchers? Yes.
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Full editorial control? Yes.
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Analyze topic for structure? Yes.
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Explain causality? Yes.
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Self-validating protocols? Yes.
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In-text citations? Yes.
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Link to sources? Yes.
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Complete "References" section? Yes.
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Valid, clickable URLs? Yes.
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Summarize data in tables? Yes.
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Detailed step-by-step protocols? Yes.
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Create diagrams? Yes.
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Use Graphviz (DOT)? Yes.
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Enclose DOT in code block? Yes.
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Brief, descriptive caption? Yes.
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Max Width: 760px? Yes.
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Color Contrast Rule (Arrows)? Yes.
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Node Text Contrast Rule? Yes.
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Use specified color palette? Yes.
Confidence Score: 5/5 - I am confident I can meet all requirements.
Mental Sandbox Simulation:
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Challenge: Finding specific, direct literature for this compound.
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Solution: I will extrapolate from general principles of dihalopyridine reactivity. The principles of C-Br vs. C-Cl bond strength, electronic effects of the pyridine nitrogen, and steric/electronic effects of ligands are well-established and broadly applicable. I will cite sources that discuss these principles in the context of similar dihaloheteroarenes.[1][2][3][4]
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Challenge: Creating a "self-validating" protocol.
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Solution: I will design the protocols to include checkpoints, such as monitoring by TLC or GC-MS, and specify expected outcomes. The troubleshooting guide will serve as the validation loop, addressing what to do when the expected outcome is not achieved.
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Challenge: Ensuring Graphviz diagrams are clear and adhere to all specifications.
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Solution: I will carefully script the DOT language, explicitly setting node shapes, colors (from the provided palette), font colors for contrast, and graph attributes like size or ratio to control the layout. I will double-check the color contrast rules. For example, for a node with fillcolor="#4285F4" (blue), I will set fontcolor="#FFFFFF" (white). For a node with fillcolor="#FBBC05" (yellow), I will set fontcolor="#202124" (black).
The plan is solid. I will now proceed with generating the content based on this detailed structure.## Technical Support Center: Regioselective Substitution of this compound
Welcome to the technical support center for . This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the functionalization of this versatile chemical building block.
Frequently Asked Questions (FAQs): Understanding the Core Reactivity
This section addresses fundamental questions regarding the chemical behavior of this compound, establishing a predictive framework for your experiments.
Q1: What are the primary factors governing regioselective substitution on this compound?
Regioselectivity in cross-coupling reactions on this substrate is a result of the interplay between three key factors:
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Carbon-Halogen (C-X) Bond Strength: The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the catalyst into the C-X bond.[2] This process is energetically more favorable for weaker bonds. The established trend for C-X bond dissociation energies is C-Cl > C-Br > C-I.[2] Therefore, the C-Br bond at the C4 position is inherently more reactive than the C-Cl bond at the C3 position.
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Electronic Effects of the Pyridine Ring: The pyridine ring is electron-deficient, which influences the reactivity of its substituents. The positions on the ring have varying electron densities, with the C4 position being highly electron-deficient, making it more susceptible to oxidative addition by a palladium catalyst compared to other positions.[1]
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Steric and Electronic Influence of Substituents: The 2-methyl group provides steric hindrance around the C3-Cl bond, potentially disfavoring the approach of a bulky catalyst complex. Furthermore, the electronic properties of both the methyl group (electron-donating) and the chloro group (electron-withdrawing by induction, donating by resonance) modulate the electron density of the ring system.[5]
Q2: In a typical cross-coupling reaction, which position is expected to react first, the C4-Bromo or the C3-Chloro?
The C4-Bromo position is overwhelmingly the more reactive site. This is a direct consequence of the lower bond dissociation energy of the C-Br bond (~276 kJ/mol) compared to the C-Cl bond (~339 kJ/mol).[2] This energy difference means that the oxidative addition of a Pd(0) catalyst, the crucial first step of the catalytic cycle, occurs much more readily at the C4-Br bond under standard conditions.[1][2] Achieving selective substitution at the C3-Cl position while the C4-Br is present is exceptionally challenging and requires specialized, highly active catalyst systems.
Visualizing Reactivity Principles
The following diagram illustrates the key factors that determine the preferential reactivity at the C4-Bromo position.
Caption: Logical relationship of factors influencing C4-Br reactivity.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem Area 1: Low or No Product Conversion
Q: My reaction is sluggish or has failed completely. What are the first things I should check?
A stalled reaction can usually be traced back to one of several critical parameters. A systematic check is the most effective way to diagnose the issue.
Initial Checks:
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are highly sensitive to oxygen.[6] Ensure your reaction vessel was properly purged and maintained under a high-purity inert atmosphere (Argon or Nitrogen). Solvents must be rigorously degassed prior to use.
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Reagent Purity & Quality: The purity of all reagents is critical. Boronic acids, for instance, can degrade during storage, leading to the formation of boroxines which are less reactive.[7] Amines should be purified to remove residual water or other impurities.[8] Ensure your this compound starting material is of high purity.
-
Catalyst System Activation: The active catalyst is a Pd(0) species. If you are using a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[9] Inefficient reduction can halt the reaction before it starts. Consider using a pre-catalyst or a direct Pd(0) source like Pd(PPh₃)₄.[8]
-
Base and Solvent Choice: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.[10] Ensure the base is strong enough for the specific reaction and is fully dissolved. The solvent must be anhydrous and capable of solubilizing all reaction components at the reaction temperature.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.[6]
Problem Area 2: Poor Regioselectivity
Q: I am getting a mixture of C3-chloro-C4-substituted and C4-bromo-C3-substituted products. How can I improve selectivity for the C4 position?
A: While C4-Br is the intrinsically more reactive site, suboptimal conditions can lead to competitive reaction at the C3-Cl bond, especially at high temperatures or with very active catalysts. To enhance C4 selectivity:
-
Control the Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate. Higher temperatures provide more energy to overcome the larger activation barrier of C-Cl bond cleavage.[4]
-
Ligand Selection: The choice of phosphine ligand is critical. Use ligands that are sufficiently electron-rich to promote oxidative addition at the C-Br bond but are not so active that they begin to cleave the C-Cl bond. Bulky ligands can also enhance selectivity by further disfavoring approach to the sterically hindered C3 position.[3]
-
Reaction Time: Monitor the reaction closely (e.g., by GC-MS or LC-MS). If the desired C4-substituted product forms cleanly at first, but the C3-substituted byproduct appears over time, it may indicate that the initial product is slowly reacting further. Shortening the reaction time can improve selectivity.
| Parameter | Recommendation for C4-Selectivity | Rationale |
| Temperature | Start at 80-90 °C | Minimizes energy available to overcome the higher activation barrier for C-Cl cleavage. |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Standard, moderately active catalysts that show good selectivity for C-Br bonds over C-Cl bonds.[11] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Steric bulk disfavors reaction at the hindered C3 position; electron richness promotes oxidative addition.[7] |
Problem Area 3: Troublesome Side Reactions
Q: I'm observing significant homocoupling of my boronic acid (Suzuki) or alkyne (Sonogashira). How can I prevent this?
A: Homocoupling is a common side reaction, often driven by the presence of oxygen or inefficient transmetalation.
-
For Suzuki Reactions:
-
Improve Degassing: Oxygen can promote the homocoupling of boronic acids. Ensure your solvent and reaction headspace are scrupulously free of oxygen.[6]
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can favor homocoupling.
-
Temperature Management: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.[6]
-
-
For Sonogashira Reactions:
-
Copper Co-catalyst: The copper(I) co-catalyst is essential for the standard Sonogashira reaction, but it can also promote the oxidative homocoupling of terminal alkynes (Glaser coupling).[12][13] Ensure you are not using an excessive amount of the copper salt.
-
Consider Copper-Free Conditions: Several modern protocols for Sonogashira coupling operate without a copper co-catalyst, which completely eliminates this specific homocoupling pathway. These often require specific ligands or bases.[14][15]
-
Q: My mass spec analysis shows a product where one of the halogens has been replaced by a hydrogen atom (hydrodehalogenation). What is the cause?
A: Hydrodehalogenation is a reductive side reaction that can occur through several mechanisms:
-
Reaction with Base: Strong bases, particularly at elevated temperatures, can sometimes promote dehalogenation. Consider using a milder base (e.g., K₂CO₃ instead of NaOt-Bu) if compatible with your reaction.[16]
-
Impurities: Trace amounts of reducing agents in your reagents or solvent can cause this issue. Ensure all materials are of high purity.
-
Catalyst-Mediated: In some cases, β-hydride elimination from certain organopalladium intermediates or side reactions involving the solvent can lead to the formation of a palladium-hydride species, which can then reductively cleave the C-X bond.
Detailed Experimental Protocols
The following are representative, detailed protocols for achieving regioselective substitution at the C4-Bromo position.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol describes the coupling of this compound with an arylboronic acid.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 206.45 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (206 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inerting: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and water (25 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the C4-Position
This protocol details the copper-co-catalyzed coupling of a terminal alkyne at the C4-position.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 206.45 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (TEA) | 101.19 | - | Solvent |
| Tetrahydrofuran (THF) | - | - | Solvent |
Procedure:
-
Vessel Preparation: To a dry Schlenk flask with a stir bar, add this compound (206 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (8 mg, 0.04 mmol).
-
Inerting: Seal the flask, evacuate, and backfill with argon or nitrogen (3 cycles).
-
Solvent & Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (5 mL) via syringe. Then, add the terminal alkyne (1.2 mmol) dropwise.
-
Reaction: Stir the mixture at room temperature for 8-16 hours. If the reaction is slow, it may be gently heated to 40-50 °C.
-
Monitoring: Track the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aq. NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
troubleshooting failed reactions with 4-Bromo-3-chloro-2-methylpyridine
Welcome to the technical support hub for 4-Bromo-3-chloro-2-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting for common synthetic challenges encountered with this versatile building block. The unique electronic and steric properties of this substrate, featuring two different halogens at the C4 and C3 positions and a methyl group adjacent to the nitrogen, present specific challenges and opportunities in cross-coupling and substitution reactions. This resource provides a series of structured FAQs and troubleshooting guides to help you navigate these complexities and achieve your desired synthetic outcomes.
General Considerations: Understanding the Reactivity of this compound
Before delving into specific reaction problems, it's crucial to understand the inherent chemical properties of this compound.
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Chemoselectivity in Cross-Coupling: The primary challenge and opportunity with this molecule is the selective functionalization of either the C-Br or C-Cl bond. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the C-Br bond at the 4-position is significantly more reactive than the C-Cl bond at the 3-position. This is due to the lower bond dissociation energy of the C-Br bond, making the oxidative addition step of the catalytic cycle more favorable.[1][2]
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, which activates the C4 position (para to the nitrogen) towards both palladium-catalyzed oxidative addition and nucleophilic aromatic substitution (SNAr). The C3 position is less electronically activated.[3]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially forming inactive complexes and hindering the catalytic cycle.[4] This is a common issue with pyridine-containing substrates and often requires the use of specific ligands to mitigate.
-
Steric Hindrance: The 2-methyl group provides steric hindrance around the nitrogen and the C3-Cl bond, which can influence the approach of bulky reagents and ligands.
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Acidity of the Methyl Group: The protons on the 2-methyl group are weakly acidic and can be deprotonated by very strong bases (e.g., organolithiums like n-BuLi or s-BuLi), especially at low temperatures.[5][6][7][8][9] This can lead to undesired side reactions if not properly controlled.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My Suzuki-Miyaura coupling reaction is failing or giving low yields.
Question: I am trying to perform a Suzuki coupling with an arylboronic acid at the C4-position of this compound, but I am observing no product, low conversion, or a complex mixture of byproducts. What is going wrong?
Answer: This is a common challenge. Failure in Suzuki couplings with pyridine substrates often stems from catalyst deactivation or suboptimal reaction conditions. Let's break down the potential causes and solutions.
Caption: Troubleshooting workflow for failed Suzuki couplings.
Detailed Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen:
-
Causality: The nitrogen lone pair coordinates to the palladium center, creating a stable, off-cycle complex that inhibits catalytic activity.[4]
-
Solution: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[1][4] These ligands create a sterically hindered environment around the palladium, disfavoring coordination with the pyridine nitrogen and promoting the desired oxidative addition and reductive elimination steps.
-
-
Inefficient Pre-catalyst Activation:
-
Causality: Many reactions use Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), which must be reduced in situ to the active Pd(0) species. If this reduction is incomplete, the catalytic cycle cannot begin efficiently.
-
Solution: Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, ensure your reaction conditions facilitate the reduction of the Pd(II) pre-catalyst.
-
-
Suboptimal Base and Solvent Combination:
-
Causality: The base is crucial for activating the boronic acid in the transmetalation step.[10] Inorganic bases like K₃PO₄ or K₂CO₃ often have poor solubility in purely organic solvents, leading to a slow or stalled reaction.
-
Solution: Use a biphasic solvent system, such as 1,4-dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio), to improve the solubility of the inorganic base.[11] For anhydrous conditions, a strong, soluble organic base like Cs₂CO₃ in a polar aprotic solvent like THF or dioxane can be effective.
-
-
Degradation of the Boronic Acid (Protodeboronation):
-
Causality: The boronic acid can react with water or other protic sources to be converted back into the corresponding arene, effectively removing it from the reaction. This side reaction is often accelerated by strong bases and high temperatures.[4]
-
Solution: Use fresh, high-purity boronic acid. If possible, run the reaction under anhydrous conditions. Using a milder base like K₃PO₄ instead of hydroxides can also minimize this side reaction.
-
-
Dehalogenation (Hydrodebromination):
-
Causality: The C-Br bond is cleaved and replaced with a hydrogen atom, leading to the formation of 3-chloro-2-methylpyridine. This can occur via various pathways, often involving hydride sources in the reaction mixture (e.g., impurities in solvents or reagents).
-
Solution: Ensure all reagents and solvents are pure and anhydrous. A faster, more efficient catalytic system will outcompete the slower dehalogenation pathway.
-
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective with appropriate ligands. |
| Ligand | XPhos, SPhos, or RuPhos (2-4 mol%) | Bulky, electron-rich ligands prevent catalyst inhibition by the pyridine nitrogen and promote oxidative addition.[4] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that effectively promote transmetalation without causing significant protodeboronation.[12] |
| Solvent | 1,4-Dioxane/H₂O (5:1) or Toluene/H₂O (5:1) | Biphasic systems improve the solubility of inorganic bases. |
| Temperature | 80-110 °C | Provides sufficient energy for the reaction while minimizing catalyst decomposition. |
Issue 2: My Buchwald-Hartwig amination is not working.
Question: I'm attempting to couple a primary or secondary amine with this compound at the C4 position, but I'm getting low yields and recovering starting material.
Answer: Buchwald-Hartwig aminations are powerful but sensitive reactions. Success hinges on the right combination of catalyst, ligand, and a very strong, non-nucleophilic base, all under strictly inert conditions.
Caption: Troubleshooting workflow for failed Buchwald-Hartwig aminations.
Detailed Solutions:
-
Incorrect Ligand Choice:
-
Causality: The Buchwald-Hartwig amination is highly dependent on the ligand. The ligand must facilitate both the oxidative addition and the C-N bond-forming reductive elimination. Different classes of amines (primary, secondary, aryl, alkyl) often require different specialized ligands.[13][14]
-
Solution: For aminating heteroaryl halides, ligands like Xantphos or Josiphos-type ligands are often effective. It is highly recommended to screen a panel of ligands (e.g., different generations of Buchwald ligands) to find the optimal one for your specific amine.[15]
-
-
Inappropriate Base:
-
Causality: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[16] Weaker bases like carbonates are generally ineffective. The base must also be sufficiently soluble in the reaction solvent.
-
Solution: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. Potassium tert-butoxide (KOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are also excellent choices.[16] Use anhydrous toluene or dioxane as the solvent.
-
-
Strictly Inert Atmosphere:
-
Causality: The active Pd(0) catalyst is extremely sensitive to oxygen, which will irreversibly oxidize it to inactive Pd(II).[4] Moisture can also interfere with the strong bases used.
-
Solution: The use of a glovebox is highly recommended. If not available, use rigorous Schlenk line techniques. All solvents must be anhydrous and thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with argon for at least 30 minutes).
-
| Parameter | Recommendation for Buchwald-Hartwig Amination | Rationale |
| Palladium Source | Pd₂(dba)₃ or a pre-formed palladacycle precatalyst | Precatalysts can offer faster initiation and greater stability. |
| Ligand | Xantphos, BINAP, or specific Buchwald ligands (screen required) | The choice is highly substrate-dependent; these provide a good starting point for heteroaryl halides.[13][15] |
| Base | NaOt-Bu (1.2-1.5 equivalents) | A strong, non-nucleophilic base essential for amine deprotonation. |
| Solvent | Anhydrous, degassed Toluene or 1,4-Dioxane | Aprotic solvents that are compatible with the strong base and high temperatures. |
| Temperature | 80-110 °C | Balances reaction rate with catalyst stability. |
Issue 3: My Sonogashira coupling is giving byproducts or failing.
Question: I am attempting a Sonogashira coupling of a terminal alkyne at the C4-bromo position, but I am observing significant homocoupling of my alkyne (Glaser coupling) and low yields of the desired product.
Answer: The Sonogashira reaction's success depends on the delicate interplay between the palladium and copper catalytic cycles.[17][18] The primary issue of alkyne homocoupling is almost always due to the presence of oxygen.
Detailed Solutions:
-
Alkyne Homocoupling (Glaser Coupling):
-
Causality: The copper(I) cocatalyst can be oxidized by oxygen to copper(II), which promotes the oxidative dimerization of the terminal alkyne to form a 1,3-diyne.[19] This is the most common side reaction in Sonogashira couplings.
-
Solution: Rigorous exclusion of oxygen is paramount. Ensure all solvents and the reaction vessel are thoroughly purged with an inert gas (argon is preferred). Using a slight excess of the amine base (e.g., triethylamine or diisopropylethylamine) can also help to keep the copper in its +1 oxidation state.
-
-
Catalyst Deactivation:
-
Causality: As with other palladium-catalyzed reactions, the pyridine nitrogen can inhibit the palladium catalyst. Additionally, high temperatures can lead to the formation of inactive palladium black.
-
Solution: Use a suitable ligand like triphenylphosphine (PPh₃) or a more specialized ligand if standard conditions fail. Run the reaction at the lowest temperature that affords a reasonable reaction rate (often room temperature to 60 °C is sufficient for reactive bromides).
-
-
Copper-Free Conditions:
-
Causality: In some cases, the copper co-catalyst can be problematic.
-
Solution: Consider a copper-free Sonogashira protocol. These reactions typically require a stronger base and a more active palladium/ligand system but can provide cleaner results by eliminating the Glaser homocoupling pathway.[17][19]
-
| Parameter | Recommendation for Sonogashira Coupling | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-3 mol%) | Standard, reliable catalysts for Sonogashira reactions. |
| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the classical Sonogashira mechanism.[18] |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv) | Acts as both a base and a solvent in many cases, and helps prevent Cu(I) oxidation. |
| Solvent | THF or DMF (anhydrous, degassed) | Common solvents that dissolve all components well. |
| Temperature | Room Temperature to 60 °C | Often sufficient for reactive aryl bromides, minimizing side reactions. |
Issue 4: I am observing unexpected reactivity or lack of selectivity.
Question: I am trying to selectively react at the C4-bromo position, but I am seeing some reaction at the C3-chloro position. Alternatively, I want to react at the C3-chloro position after functionalizing C4, but the reaction is not working.
Answer: Controlling regioselectivity in dihalo-heterocycles is a sophisticated challenge that is highly dependent on the reaction conditions, particularly the choice of ligand.
Detailed Solutions:
-
Loss of Selectivity (Reaction at C3-Cl):
-
Causality: While the C4-Br bond is inherently more reactive, highly active catalyst systems designed for unreactive aryl chlorides (often using very bulky, electron-rich ligands) can sometimes overcome this difference and lead to competitive reaction at the C3-Cl position.
-
Solution: To favor reaction at C4-Br, use a "less active" catalyst system. Standard conditions with ligands like PPh₃ or dppf are often highly selective for the C-Br bond. Avoid overly forcing conditions (very high temperatures or extremely active catalysts) if you want to maintain selectivity.
-
-
Failure to React at C3-Cl (Post-C4 Functionalization):
-
Causality: The C3-Cl bond is significantly less reactive than the C4-Br bond. Standard Suzuki, Buchwald-Hartwig, or Sonogashira conditions that work for the C4-position will likely fail for the C3-position.
-
Solution: To functionalize the C3-Cl position, you must use more forcing conditions. This requires a catalyst system specifically designed for activating aryl chlorides. This typically involves using bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or NHC ligands, often with a stronger base and higher temperatures (e.g., >100 °C).[1][2]
-
Issue 5: I am attempting a Nucleophilic Aromatic Substitution (SNAr) and it is not working.
Question: I am trying to displace the C4-bromo or C3-chloro atom with a nucleophile like an alkoxide or an amine without a metal catalyst, but the reaction is failing.
Answer: SNAr reactions on this substrate are feasible but have specific electronic requirements.
Detailed Solutions:
-
Positional Reactivity:
-
Causality: SNAr reactions proceed through a negatively charged Meisenheimer intermediate. The stability of this intermediate determines the reaction's feasibility.[20][21] For pyridine, positions 2 and 4 are electronically activated for nucleophilic attack because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. The C3 position is not activated in this way.[3]
-
Solution: SNAr will occur preferentially at the C4 position. The C3-chloro position will be largely unreactive to SNAr unless extremely harsh conditions are used. Therefore, you can achieve selective substitution at C4 with nucleophiles like sodium methoxide or secondary amines, leaving the C3-chloro intact.
-
-
Reaction Conditions:
-
Causality: Even at the activated C4 position, SNAr reactions often require elevated temperatures to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring.[22]
-
Solution: Use a polar aprotic solvent like DMF, NMP, or DMSO to help stabilize the charged intermediate. Heat the reaction, often to temperatures above 100 °C. The nucleophile should be strong and used in excess.
-
References
- 1. benchchem.com [benchchem.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 22. m.youtube.com [m.youtube.com]
byproduct formation in 4-Bromo-3-chloro-2-methylpyridine reactions
Welcome to the technical support center for 4-Bromo-3-chloro-2-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common challenges and frequently encountered byproducts in its application, providing in-depth mechanistic explanations and actionable troubleshooting protocols to enhance your experimental success.
Section 1: General Handling and Reactivity FAQs
This section covers foundational questions about the properties and handling of this compound.
Question: What are the primary reactive sites on this compound?
Answer: this compound possesses three primary sites for synthetic modification, with reactivity generally dictated by the reaction class:
-
C-4 (Bromo Position): This is the most common site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The Carbon-Bromine bond is typically more reactive towards oxidative addition than the Carbon-Chlorine bond. This position is also activated towards nucleophilic aromatic substitution (SNAr) due to being para to the ring nitrogen.
-
C-3 (Chloro Position): While less reactive than the C-Br bond in cross-coupling, the C-Cl bond can be functionalized, often requiring more forcing conditions or specialized catalyst systems. In nucleophilic aromatic substitution, this position is less electronically activated than the C-4 position.
-
C-2 (Methyl Group): The methyl group protons are acidic and can be removed by strong bases (e.g., organolithium reagents) in a process known as lateral lithiation, generating a nucleophilic benzylic anion.[1]
Caption: Primary reactive sites on the this compound scaffold.
Question: How should I store and handle this reagent?
Answer: this compound is typically a solid at room temperature.[2] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Like most halogenated pyridines, it is advisable to handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, as it is classified as a skin and eye irritant and may cause respiratory irritation.[3]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section focuses on the most common applications: Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental for C-C and C-N bond formation, respectively.[4][5]
Suzuki-Miyaura Coupling
Question: My Suzuki reaction yield is low, and I primarily observe the debrominated byproduct (3-chloro-2-methylpyridine). What is the cause?
Answer: The formation of a hydrodehalogenated (in this case, debrominated) byproduct is a common side reaction in Suzuki couplings.[6]
-
Mechanistic Cause: This side reaction, often called "protodeboronation" of the boronic acid followed by reduction of the aryl halide, or direct hydrodehalogenation of the palladium(II) intermediate, is typically caused by two main factors:
-
Premature Boronic Acid Decomposition: The presence of water or protic impurities can lead to the cleavage of the C-B bond of the organoboron reagent before it can engage in transmetalation.[7]
-
Reduction of the Arylpalladium(II) Intermediate: After oxidative addition of this compound to the Pd(0) catalyst, the resulting arylpalladium(II) bromide complex can be intercepted by a hydride source before transmetalation occurs. Hydride sources can include solvent impurities, degradation of the base (e.g., ethoxide from NaOtBu), or additives. Subsequent reductive elimination of H-Br from this intermediate regenerates the Pd(0) catalyst and releases the debrominated byproduct.
-
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Use freshly distilled or purchased anhydrous solvents. Dry glassware in an oven and cool under an inert atmosphere.
-
Degas Thoroughly: Oxygen can interfere with the catalyst and promote side reactions, including homocoupling.[6] Degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Choice of Base: Use a non-hydridic base. Potassium phosphate (K₃PO₄) is often an excellent choice as it is less prone to side reactions compared to alkoxides in some systems.[7]
-
Boronic Acid Quality: Use fresh, high-purity boronic acid or ester. Boronic acids can slowly degrade over time to form boroxines and other impurities that can inhibit the reaction.
-
Question: I am observing significant amounts of a homocoupled biaryl product derived from my boronic acid. How can I prevent this?
Answer: Homocoupling of the boronic acid (Ar-B(OH)₂ → Ar-Ar) is another frequent byproduct.
-
Mechanistic Cause: This side reaction is primarily promoted by the presence of Pd(II) species and oxygen.[6] If the Pd(0) catalyst is not generated efficiently from a Pd(II) precatalyst or if oxygen is present, the Pd(II) can catalyze the homocoupling of two boronic acid molecules.
-
Troubleshooting Protocol:
-
Strict Inert Atmosphere: Maintain a rigorously oxygen-free environment throughout the setup and reaction.
-
Use a Pd(0) Source: Consider using a direct Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst complex to minimize the involvement of Pd(II) in the initial stages.
-
Control Stoichiometry: Avoid using a large excess of the boronic acid, as this can increase the statistical probability of homocoupling. An excess of 1.1 to 1.5 equivalents is typically sufficient.
-
Caption: Troubleshooting workflow for common Suzuki-Miyaura coupling issues.
Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination is sluggish and produces the debrominated starting material. What's going wrong?
Answer: Similar to the Suzuki reaction, hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.
-
Mechanistic Cause: The mechanism involves competition between the desired C-N reductive elimination and undesired side pathways from the arylpalladium(II) amide intermediate. One major pathway is β-hydride elimination if the amine substrate has β-hydrogens, although this is less common with aryl amines. A more likely cause is a competing reduction pathway, where the arylpalladium intermediate is reduced to an arylpalladium hydride, which then reductively eliminates to give the arene.[5]
-
Troubleshooting Protocol:
-
Ligand Choice is Critical: The choice of phosphine ligand is paramount. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, or BrettPhos) are designed to accelerate the rate-limiting C-N reductive elimination step, outcompeting the decomposition pathways.[8][9]
-
Base Selection: Use a non-nucleophilic, strong base like NaOtBu, LiHMDS, or K₃PO₄. Ensure the base is fresh and handled under inert conditions.
-
Temperature Control: While some reactions require heat, excessive temperatures can promote catalyst decomposition and side reactions. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.
-
| Parameter | Recommended Conditions for Suzuki-Miyaura | Recommended Conditions for Buchwald-Hartwig | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts that readily form the active Pd(0) species. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | XPhos, RuPhos, BrettPhos | Electron-rich, bulky phosphines promote oxidative addition and reductive elimination. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | NaOtBu, LHMDS, K₃PO₄ | Strength and compatibility are key; avoid bases that can act as nucleophiles or hydride sources. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Toluene, Dioxane, THF | Anhydrous, degassed polar aprotic solvents are generally preferred. |
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Question: I am trying to displace the bromine at C-4 with a nucleophile, but the reaction is not working. Should I target the chlorine instead?
Answer: This is a question of competing regioselectivity governed by electronics and leaving group ability.
-
Mechanistic Cause: In SNAr, the reaction proceeds via a negatively charged Meisenheimer complex intermediate.[10] The rate is influenced by two main factors:
-
Ring Activation: The electron-withdrawing pyridine nitrogen activates the ortho (C-2, C-6) and para (C-4) positions towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. The C-4 position is therefore strongly activated. The C-3 position is not directly activated.
-
Leaving Group Ability: In SNAr, leaving group ability is related to the stability of the departing anion and the strength of the C-X bond, with a typical trend of F > Cl > Br > I.[11]
For this compound, the electronic activation at C-4 is the dominant factor. Therefore, nucleophilic attack is heavily favored at the C-4 position despite bromide being a slightly poorer leaving group than chloride in a typical SNAr context.
-
-
Troubleshooting Protocol:
-
Increase Reactivity: If the reaction is slow, ensure your nucleophile is sufficiently strong. If using a neutral nucleophile (like an amine), adding a non-nucleophilic base can deprotonate it in situ to generate a more potent anionic nucleophile.
-
Solvent Effects: Use a polar aprotic solvent (e.g., DMSO, DMF, NMP) to solvate the cation and leave the anionic nucleophile highly reactive.
-
Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy for forming the Meisenheimer complex. Carefully increase the reaction temperature, monitoring for decomposition.
-
Section 4: Standardized Experimental Protocols
Protocol 4.1: Optimized Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
To an oven-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Add the palladium pre-catalyst (e.g., PdCl₂(dppf), 2 mol%) and ligand (if required).
-
Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution).
-
Subject the mixture to three freeze-pump-thaw cycles to ensure it is oxygen-free.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 4.2: Optimized Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for specific substrates.
-
To an oven-dried Schlenk flask under an Argon atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the biarylphosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
In a separate flask, dissolve this compound (1.0 equiv) and the amine coupling partner (1.2 equiv) in anhydrous, degassed toluene (to make a ~0.1 M solution).
-
Add the solution of substrates to the flask containing the catalyst and base.
-
Seal the flask and heat to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
- 1. chemistry-chemists.com [chemistry-chemists.com]
- 2. 4-Bromo-2-chloro-3-methylpyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity CAS 86604-76-8 [pipzine-chem.com]
- 3. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Deactivation in the Cross-Coupling of 4-Bromo-3-chloro-2-methylpyridine
Welcome to the technical support center for navigating the complexities of palladium-catalyzed cross-coupling reactions, with a specific focus on the challenging substrate, 4-Bromo-3-chloro-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter catalyst deactivation, leading to low yields or reaction failure. Here, we will delve into the underlying causes of these issues and provide actionable troubleshooting strategies.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific problems you might be observing in your experiments.
Issue 1: My reaction is showing low or no conversion to the desired product.
This is the most common symptom of catalyst deactivation. Several factors related to the unique structure of this compound can contribute to this.
Question: What are the likely causes of my low conversion?
Answer: Low conversion is often a result of a stalled or poisoned catalytic cycle. The primary culprits are:
-
Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[1] This coordination can inhibit the catalyst by blocking the active site needed for the catalytic cycle to proceed.[1] The 2-methyl group can further influence this interaction.
-
Slow Oxidative Addition: The carbon-halogen bonds in your substrate need to be broken in the first step of the catalytic cycle, known as oxidative addition.[2] While the C-Br bond is more reactive, the presence of the adjacent chloro and methyl groups can sterically hinder the approach of the palladium catalyst. Furthermore, the electron-withdrawing nature of the pyridine ring can also influence the rate of this step.
-
Formation of Inactive Palladium Species (Palladium Black): The appearance of a black precipitate, commonly known as palladium black, is a clear visual indicator of catalyst deactivation.[3] This occurs when the palladium(0) catalyst aggregates, rendering it catalytically inactive.[3][4] This can be caused by ligand degradation, the presence of impurities, or unfavorable reaction conditions.[5][6]
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.[7] The loss of the ligand can lead to the formation of under-ligated palladium species that are prone to aggregation.[6]
Question: How can I diagnose the specific cause of low conversion in my reaction?
Answer: A systematic approach involving a series of diagnostic experiments can help pinpoint the issue.
Diagnostic Workflow for Low Conversion
Caption: A workflow for diagnosing the root cause of low conversion.
Experimental Protocols for Diagnosis:
-
Protocol 1: Varying Catalyst and Ligand.
-
Set up a series of parallel reactions with your standard conditions.
-
In one set, incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol% and 5 mol%).[1]
-
In another set, keep the catalyst loading constant but screen a panel of ligands. Include both bulky monodentate ligands (e.g., SPhos, XPhos) and bidentate ligands (e.g., dppf, Xantphos).[7]
-
Monitor reaction progress by TLC or LC-MS at regular intervals.
-
-
Protocol 2: Temperature and Condition Screening.
-
Establish a baseline reaction at your standard temperature.
-
Set up reactions at both lower (e.g., 60 °C) and higher (e.g., 100 °C) temperatures.
-
In parallel, screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, Toluene, DMF).[8][9][10][11]
-
Analyze the impact of these changes on conversion and byproduct formation.
-
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first, the bromo or the chloro group?
A1: In palladium-catalyzed cross-coupling reactions, the oxidative addition to a carbon-bromine bond is generally much faster and occurs at lower temperatures than to a carbon-chlorine bond. Therefore, you should expect selective coupling at the 4-bromo position. Achieving coupling at the 3-chloro position would require more forcing conditions and a catalyst system specifically designed for activating C-Cl bonds, often involving highly electron-rich and bulky ligands.[12]
Q2: How can I prevent the formation of palladium black?
A2: Preventing the aggregation of your palladium catalyst is crucial for maintaining its activity.[3] Consider the following:
-
Ligand Choice: Use ligands that form stable complexes with palladium. Bidentate ligands, such as dppf or Xantphos, can chelate to the metal center and are often more robust against dissociation and subsequent aggregation compared to some monodentate ligands.[7]
-
Reaction Temperature: Avoid excessively high temperatures, as this can accelerate ligand degradation and catalyst decomposition.[7]
-
Inert Atmosphere: Rigorously exclude oxygen from your reaction.[13] Oxygen can oxidize both the phosphine ligands and the Pd(0) catalyst, leading to deactivation. Ensure all solvents are thoroughly degassed, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[14]
Q3: My desired product is forming, but I also see significant amounts of a dehalogenated byproduct (2-methyl-3-chloropyridine). What causes this?
A3: The formation of a dehalogenated byproduct is typically due to a side reaction called hydrodehalogenation. This can occur through several pathways, including:
-
β-Hydride Elimination: If your coupling partner has β-hydrogens, the organopalladium intermediate can undergo β-hydride elimination, which can lead to the formation of a palladium-hydride species.[15][16][17] This can then reductively eliminate with your substrate to give the dehalogenated product.
-
Presence of Hydride Sources: Trace amounts of water or other protic impurities can react with the base or other species in the reaction to generate hydrides, which can then participate in the catalytic cycle to cause dehalogenation.[1]
To minimize this, ensure your reagents and solvents are anhydrous and consider using a base that is less likely to promote these side reactions.
Q4: Can the product of the reaction inhibit the catalyst?
A4: Yes, product inhibition is a possibility. The newly formed biarylpyridine product still contains a pyridine nitrogen with a lone pair of electrons. This product can compete with the starting material for coordination to the palladium catalyst, potentially slowing down the reaction rate as the product concentration increases. If you observe that your reaction starts well but then stalls, product inhibition could be a contributing factor. Using a ligand that creates a more sterically hindered catalytic center can sometimes mitigate this issue.
Q5: What is the role of the base in this reaction, and how critical is its choice?
A5: The base plays a crucial role in the catalytic cycle, typically in the transmetalation step of Suzuki couplings or in regenerating the active catalyst in Heck reactions.[2] The choice of base can significantly impact the reaction outcome.[18] For your substrate, a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is a good starting point. The solubility and strength of the base can influence reaction rates and catalyst stability.[9][10][11] It is often beneficial to screen a few different bases to find the optimal conditions for your specific coupling partners.
Visualizing the Catalytic Cycle and Deactivation Pathways
Caption: The palladium catalytic cycle and common deactivation pathways.
Data Summary Table
| Issue | Potential Cause | Recommended Action | Key Parameters to Monitor |
| Low/No Conversion | Catalyst inhibition by pyridine N[1] | Screen bulky, electron-rich ligands (e.g., SPhos, XPhos)[1] | Product formation vs. starting material consumption |
| Slow oxidative addition | Increase reaction temperature; use a more active catalyst system | Rate of starting material disappearance | |
| Catalyst aggregation (Pd black)[3] | Use stabilizing bidentate ligands; ensure strict inert conditions[7] | Visual formation of precipitate; reaction color change | |
| Dehalogenation | Presence of hydride sources[1] | Use anhydrous solvents and reagents | Formation of dehalogenated byproduct by GC-MS or LC-MS |
| β-Hydride elimination side reactions[15][16][17] | Choose coupling partners without β-hydrogens if possible | Byproduct analysis | |
| Reaction Stalls | Product inhibition | Use more sterically demanding ligands; consider lower substrate concentration | Reaction rate over time |
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Avoid Dehalogenation of 4-Bromo-3-chloro-2-methylpyridine
Prepared by: The Gemini Application Science Team
Welcome to the technical support center for handling 4-Bromo-3-chloro-2-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We understand that its unique substitution pattern presents both opportunities and challenges, with dehalogenation being a primary concern during synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions.
This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and maximize the yield of your desired product.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Our approach is to diagnose the problem by examining the reaction components and providing a logical, step-by-step path to a solution.
Q1: I'm observing significant debromination (>20%) during my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix it?
A1: This is the most common issue encountered with this substrate. The C4-Br bond is significantly more reactive than the C3-Cl bond, making it the primary site for both the desired coupling and the undesired dehalogenation.[1][2] The root cause is almost always the generation of a palladium-hydride (Pd-H) species, which intercepts the catalytic cycle.[3][4]
Here is a systematic approach to troubleshoot this problem:
Step 1: Evaluate Your Base.
-
The Problem: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are a primary source of hydrides, especially at elevated temperatures.[4] Protic solvents or residual water can also react with bases to generate hydride sources.[4][5]
-
The Solution: Switch to a weaker, non-nucleophilic inorganic base. We have found that potassium phosphate (K₃PO₄) often provides the best balance of reactivity and low dehalogenation. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also excellent alternatives.[5][6]
-
Action: Replace your current base with 2-3 equivalents of anhydrous K₃PO₄. Ensure the base is finely powdered and dried before use.
Step 2: Scrutinize Your Catalyst System (Ligand is Key).
-
The Problem: The ligand's job is to promote the desired reductive elimination step. If this step is slow, the intermediate aryl-palladium(II) complex has more time to react with hydride sources.
-
The Solution: Use bulky, electron-rich phosphine ligands. These ligands accelerate reductive elimination, effectively outcompeting the dehalogenation pathway.[4][5][6]
-
Action: If you are using less bulky ligands like PPh₃, switch to a more robust ligand. Buchwald-type biaryl phosphine ligands are the industry standard for this purpose.
| Ligand Recommendation | Rationale |
| XPhos or SPhos | Excellent for sterically hindered couplings and known to suppress dehalogenation.[6] |
| RuPhos | Often effective when other ligands fail, particularly with N-heterocyclic substrates.[4] |
| Well-defined Precatalysts | Use a G2, G3, or G4 precatalyst (e.g., XPhos Pd G3). These ensure efficient and rapid formation of the active Pd(0) species, minimizing side reactions.[5][7] |
Step 3: Change Your Solvent.
-
The Problem: Protic solvents like alcohols are direct hydride donors. Other solvents like DMF can decompose at high temperatures to generate hydride sources.[4][6]
-
The Solution: Use anhydrous, aprotic solvents.
-
Action: Switch to rigorously dried and degassed toluene, 1,4-dioxane, or THF. If your reaction requires some water, minimize it and consider its impact on the base.[6]
Step 4: Control Reaction Temperature and Time.
-
The Problem: Higher temperatures accelerate all reactions, including the decomposition pathways that lead to hydride formation and dehalogenation.[5]
-
The Solution: Run the reaction at the lowest effective temperature.
-
Action: Start your optimization at a lower temperature (e.g., 80 °C) and only increase it if the reaction is too slow. Monitor the reaction closely by LC-MS or TLC and stop it as soon as the starting material is consumed to prevent product degradation or further side reactions.
Q2: I'm attempting a Buchwald-Hartwig amination and observing a high percentage of the dehalogenated starting material. Are the troubleshooting steps different?
A2: The underlying principles are the same, but Buchwald-Hartwig aminations present a unique challenge because they traditionally employ the very alkoxide bases (e.g., NaOtBu, LHMDS) that are known to cause dehalogenation.
-
Priority 1 - Base and Ligand Combination: This is a synergistic choice. While strong bases are often needed for deprotonating the amine, pairing them with the right ligand is critical. Use a highly active, bulky, and electron-rich ligand like XPhos or a Josiphos-type ligand. These can often allow the reaction to proceed at a lower temperature, mitigating base decomposition.
-
Priority 2 - Weaker Base Trial: For some amine/substrate combinations, it is possible to use weaker bases. We recommend screening K₃PO₄ or Cs₂CO₃. While potentially slower, they can dramatically reduce dehalogenation.
-
Priority 3 - Solvent: As with Suzuki couplings, avoid protic solvents. Toluene or dioxane are standard.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in cross-coupling reactions?
A1: The C4-Bromo bond is overwhelmingly the more reactive site. This is due to two factors:
-
C-X Bond Strength: The Carbon-Bromine bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst than the Carbon-Chlorine bond. The general reactivity trend is C–I > C–Br > C–Cl.[1][2]
-
Positional Electronics: In pyridine rings, the C2, C6, and C4 positions are electronically activated towards oxidative addition compared to the C3 and C5 positions.[1][8] Your substrate has halogens at C4 (Bromo) and C3 (Chloro). The combination of the more labile halogen (Br) at an electronically activated position (C4) makes this the dominant site of reactivity.
Q2: What is the fundamental mechanism of palladium-catalyzed dehalogenation?
A2: Dehalogenation is a parasitic catalytic cycle that competes with the desired cross-coupling cycle. The key step is the formation of a palladium-hydride (Pd-H) species.
-
Oxidative Addition: The main cycle begins correctly with the oxidative addition of your 4-bromo-pyridine (Ar-Br) to the Pd(0) catalyst, forming an Ar-Pd(II)-Br complex.
-
The Divergence: At this stage, the desired pathway is transmetalation (with the organoboron reagent in a Suzuki reaction). However, if a hydride source is available, it can displace the bromide on the palladium center to form an Ar-Pd(II)-H intermediate.
-
Reductive Elimination (Undesired): This Ar-Pd(II)-H species rapidly undergoes reductive elimination to form the dehalogenated arene (Ar-H) and regenerates the Pd(0) catalyst, which can then re-enter the parasitic cycle.[3]
Q3: Can you provide a "best practice" set of starting conditions for a Suzuki-Miyaura coupling to minimize dehalogenation risk?
A3: Absolutely. While every substrate pair is unique, this set of conditions represents a robust starting point designed to favor the desired coupling over dehalogenation.
| Parameter | Recommended Starting Condition |
| Catalyst System | XPhos Pd G3 (2 mol%) |
| Base | K₃PO₄ (2.5 equivalents), dried |
| Solvent | Toluene / H₂O (10:1 ratio), degassed |
| Temperature | 90 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Part 3: Diagrams & Workflows
Visual aids can simplify complex decision-making processes in the lab.
Caption: Troubleshooting workflow for dehalogenation.
Caption: Competing catalytic pathways.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to 4-Bromo-3-chloro-2-methylpyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the intricate art of molecular architecture, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyridine ring remains a privileged motif, ubiquitous in pharmaceuticals and agrochemicals. This guide provides an in-depth, objective comparison of 4-Bromo-3-chloro-2-methylpyridine with other key halopyridine building blocks, grounded in the principles of palladium-catalyzed cross-coupling reactions. We will dissect the nuanced reactivity of this dihalogenated pyridine and provide actionable, data-driven insights to inform your synthetic strategies.
Introduction: The Strategic Value of Polysubstituted Pyridines
The precise installation of diverse substituents onto the pyridine core is a critical endeavor in modern medicinal chemistry. Halopyridines serve as versatile synthons, enabling the formation of carbon-carbon and carbon-heteroatom bonds through powerful cross-coupling methodologies. This compound, a readily available building block, presents a unique combination of steric and electronic factors that dictate its reactivity and selectivity in these transformations. This guide will explore its performance in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, comparing it with other structurally relevant halopyridines to highlight its strategic advantages and potential challenges.
Synthesis of this compound
The synthesis of this compound can be approached through several routes, typically involving the sequential halogenation of a substituted pyridine precursor. A common strategy involves the chlorination of 2-methyl-3-pyridinol, followed by bromination.
A plausible synthetic route is outlined below:
validating the structure of 4-Bromo-3-chloro-2-methylpyridine derivatives
An In-Depth Comparative Guide to the Structural Validation of 4-Bromo-3-chloro-2-methylpyridine Derivatives
For researchers and professionals in drug development and agrochemical synthesis, this compound and its analogs are versatile intermediates.[1][2] The specific arrangement of substituents on the pyridine ring is paramount to the desired reactivity and biological activity of the final product. Therefore, unambiguous structural validation is not merely a procedural step but a cornerstone of synthetic success.
This guide provides a comparative analysis of the three principal analytical techniques for structural elucidation: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography. We will explore the causality behind experimental choices, present self-validating protocols, and offer insights grounded in extensive field application.
Part 1: Mass Spectrometry (MS) – Confirming Mass and Halogen Presence
Mass spectrometry serves as the initial and most rapid checkpoint in structural validation. Its primary role is to confirm the molecular weight of the synthesized compound and, critically for this class of molecules, to verify the presence of the expected halogen atoms through their distinct isotopic patterns.
Expertise & Experience: The Power of Isotopic Fingerprints
The choice of MS as a first-pass analysis is rooted in its ability to provide a unique "fingerprint" for halogenated compounds. Bromine and chlorine have naturally occurring isotopes with significant abundance (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%; ³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[3] This results in a predictable and easily identifiable pattern of peaks in the mass spectrum, where the molecular ion (M⁺) is accompanied by M+2 and M+4 peaks of specific relative intensities. This pattern is a self-validating feature; its presence is strong evidence for the incorporation of one bromine and one chlorine atom, while its absence immediately signals a potential failure in the synthesis.
Data Presentation: Predicted Isotopic Pattern
For a molecule containing one bromine and one chlorine atom, the molecular ion region will exhibit a characteristic cluster of peaks. The relative intensities can be predicted based on isotopic abundances.
| Ion | m/z | Expected Relative Abundance (%) | Isotopic Composition |
| M⁺ | Base | 100.0 | ⁷⁹Br + ³⁵Cl |
| [M+2]⁺ | Base+2 | ~97.5 | (⁸¹Br + ³⁵Cl) or (⁷⁹Br + ³⁷Cl) |
| [M+4]⁺ | Base+4 | ~32.0 | ⁸¹Br + ³⁷Cl |
Note: The exact m/z values depend on the rest of the molecule. The abundance ratio is the key diagnostic feature.
Mandatory Visualization: Isotopic Distribution Logic
Caption: Logic of isotopic contributions to the MS peak pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified derivative in a volatile solvent like methanol or dichloromethane.
-
Instrument Setup: Utilize a mass spectrometer equipped with an Electron Ionization (EI) source. Set the ionization energy to 70 eV, a standard that ensures reproducible fragmentation patterns.
-
Data Acquisition: Introduce the sample via direct insertion probe or GC inlet. Acquire the spectrum over a mass range that comfortably encompasses the expected molecular weight (e.g., 50-400 amu).
-
Analysis:
-
Identify the highest m/z cluster corresponding to the molecular ion.
-
Verify that the m/z values match the calculated molecular weight for the target compound (e.g., 204.93 for C₆H₅BrClN).[4][5]
-
Measure the relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks and compare them to the theoretical values in the table above.
-
Analyze fragmentation patterns. Common losses for these structures include the loss of Br, Cl, or methyl radicals, providing further structural clues.[6]
-
Part 2: NMR Spectroscopy – Mapping the Molecular Skeleton
While MS confirms the elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise connectivity of the atoms. For substituted pyridines, where isomerism is a primary concern, a full suite of NMR experiments is essential for unambiguous assignment.
Expertise & Experience: Beyond 1D Spectra
A simple ¹H NMR can be misleading due to the complex electronic environment of the substituted pyridine ring. The true power of NMR is unlocked through a combination of 1D (¹H, ¹³C) and 2D correlation experiments (COSY, HSQC, HMBC). This multi-pronged approach creates a self-validating network of data. For instance, a proton's assignment is confirmed by its directly attached carbon in the HSQC spectrum, and its position relative to non-protonated (quaternary) carbons is established through long-range couplings in the HMBC spectrum.[7] This is the only reliable way to differentiate, for example, a 4-bromo-3-chloro isomer from a 3-bromo-4-chloro isomer.
Data Presentation: Expected NMR Chemical Shifts
The following table provides expected chemical shift ranges for the core this compound structure.
| Atom | Type | Expected Chemical Shift (δ, ppm) | Key Correlations (HMBC) |
| H-5 | Aromatic CH | 7.2 - 7.8 | C-3, C-4, C-6 |
| H-6 | Aromatic CH | 8.0 - 8.5 | C-2, C-4, C-5 |
| CH₃ | Methyl | 2.3 - 2.8 | C-2, C-3 |
| C-2 | Quaternary | 155 - 162 | H-6, CH₃ |
| C-3 | Quaternary | 125 - 135 | H-5, CH₃ |
| C-4 | Quaternary | 138 - 145 | H-5, H-6 |
| C-5 | Tertiary | 125 - 130 | H-6 |
| C-6 | Tertiary | 148 - 153 | H-5 |
Note: Shifts are solvent-dependent. These ranges are typical for CDCl₃.
Mandatory Visualization: NMR Validation Workflow
Caption: Workflow for complete structural assignment using NMR.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[7]
-
Spectrometer Setup: Use a spectrometer of at least 400 MHz. Lock and shim the instrument to ensure high resolution.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
COSY Acquisition: Run a standard gradient-enhanced COSY experiment to identify proton-proton couplings (e.g., between H-5 and H-6).[7]
-
HSQC Acquisition: Run a gradient-enhanced HSQC experiment to correlate each proton with its directly attached carbon. This definitively assigns C-5, C-6, and the methyl carbon.[7]
-
HMBC Acquisition: Run a gradient-enhanced HMBC experiment. This is the crucial step. Look for key correlations:
-
From the methyl protons (CH₃) to C-2 and C-3.
-
From H-6 to C-2 and C-4.
-
From H-5 to C-3 and C-4. These correlations piece together the entire molecular framework and confirm the substitution pattern.[7]
-
Part 3: Single-Crystal X-ray Crystallography – The Unambiguous Proof
When absolute certainty of the 3D structure is required, or when NMR data remains ambiguous, single-crystal X-ray crystallography is the definitive method. It provides a complete and precise map of atomic positions in three-dimensional space, resolving any questions of isomerism.
Expertise & Experience: The Gold Standard
Crystallography is considered the "gold standard" because it is a direct observation of the molecular structure.[8][9] Unlike spectroscopic methods which infer structure from indirect properties, X-ray diffraction measures the spatial distribution of electrons, from which atomic positions are calculated. The primary challenge is not the analysis but the preparation of a high-quality single crystal, which can be a time-consuming and empirical process.
Mandatory Visualization: Crystallography Workflow
Caption: The workflow of single-crystal X-ray analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The critical first step. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane). Allow the solvent to evaporate slowly and undisturbed over several days. Other methods include slow cooling or vapor diffusion.[10]
-
Crystal Mounting: Select a suitable, defect-free single crystal under a microscope and mount it on a goniometer head.[10]
-
Data Collection: Place the crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal vibrations. The instrument rotates the crystal while irradiating it with monochromatic X-rays, collecting hundreds of diffraction images.[10]
-
Structure Solution and Refinement: The diffraction data is processed by specialized software to solve the phase problem and generate an initial electron density map. An atomic model is fitted to the map and refined to yield the final structure, including precise bond lengths, angles, and thermal parameters.
Comparative Summary
| Technique | Primary Information Provided | Strengths | Limitations |
| Mass Spectrometry | Molecular Weight & Elemental Formula (from isotopic pattern) | Fast, high sensitivity, confirms halogen presence definitively. | Provides no information on isomerism or atomic connectivity. |
| NMR Spectroscopy | Atomic connectivity, 2D/3D solution-state structure, isomerism. | The most powerful tool for determining isomeric structure in solution.[7] | Can be ambiguous with complex splitting or overlapping signals. |
| X-ray Crystallography | Precise 3D solid-state structure, bond lengths, bond angles. | Unambiguous, "gold standard" proof of structure and stereochemistry.[8][9] | Requires a suitable single crystal, which can be difficult to obtain.[10] |
Conclusion
The structural validation of this compound derivatives is a multi-step process where each analytical technique provides a unique and complementary piece of the puzzle. A robust and trustworthy validation relies on the logical application of these methods: Mass Spectrometry to first confirm the mass and halogen content, comprehensive NMR Spectroscopy to meticulously map the atomic connectivity and confirm the specific isomer, and X-ray Crystallography as the ultimate arbiter for an irrefutable three-dimensional structure. By integrating these self-validating systems, researchers can proceed with the utmost confidence in the integrity of their chemical building blocks.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
assessing the purity of synthesized 4-Bromo-3-chloro-2-methylpyridine
An Objective Guide to the Comprehensive Purity Assessment of Synthesized 4-Bromo-3-chloro-2-methylpyridine
For professionals in pharmaceutical and agrochemical development, the purity of a synthetic intermediate is not a mere metric; it is the bedrock of reproducible research and the ultimate quality of a final product. This compound is a key halogenated pyridine building block, where the precise placement of its functional groups is critical for subsequent cross-coupling reactions and biological activity. An impure or isomeric starting material can lead to failed syntheses, unidentified byproducts, and misinterpreted biological data, costing invaluable time and resources.
This guide provides an in-depth, objective comparison of the essential analytical techniques required to rigorously assess the purity of synthesized this compound. We move beyond simple protocol listings to explain the causality behind methodological choices, ensuring a self-validating and scientifically sound approach to quality control.
The Synthetic Landscape: Anticipating Potential Impurities
The purity assessment of this compound begins with an understanding of its synthesis. Halogenation of substituted pyridines can be notoriously challenging, often yielding a mixture of regioisomers.[1] The most probable impurities are therefore not just residual starting materials or solvents, but structurally similar isomers that can be difficult to separate and identify.
Causality Note: The choice of analytical methodology is directly dictated by the anticipated impurity profile. A method that cannot distinguish between the target molecule and its isomers is fundamentally inadequate.
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A Multi-Modal Approach to Purity Verification
| Analytical Technique | Principle of Operation | Primary Information Yielded | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity (area %), detection of non-volatile impurities. | Excellent quantitative accuracy and reproducibility; versatile for a wide range of compounds.[2] | Peak identification is ambiguous without a reference standard; may not separate all isomers. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Identification of volatile impurities, isomeric separation, and structural elucidation of unknowns. | High-resolution separation; definitive identification via mass fragmentation patterns.[3][4] | Not suitable for non-volatile or thermally labile compounds; quantification can be less precise than HPLC. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. | Unambiguous structural confirmation, identification and quantification of impurities (including isomers). | Provides detailed molecular structure information; inherently quantitative with an internal standard (qNMR).[5] | Lower sensitivity for trace impurities compared to chromatographic methods. |
Experimental Protocols & Data Interpretation
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the workhorse for determining purity as an area percentage. The key is developing a method with sufficient resolution to separate the main peak from any potential impurities. A reversed-phase method is the logical choice for this moderately polar analyte.[6][7]
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Rationale: C18 columns provide excellent retention and separation for aromatic compounds like substituted pyridines.[6]
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
Rationale: The acidic modifier improves peak shape, and the gradient elution ensures that both early and late-eluting impurities are captured.
-
-
Gradient Program:
Time (min) % Solvent B 0.0 30 15.0 95 20.0 95 20.1 30 | 25.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Rationale: A PDA detector is recommended to scan a wider range (e.g., 210-400 nm) to ensure no impurities are missed that may have different absorption maxima.
-
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of Acetonitrile:Water (50:50) to make a 1 mg/mL stock. Dilute to a final concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. This calculation assumes all components have a similar response factor at the chosen wavelength. For higher accuracy, Relative Response Factors (RRFs) should be determined using authentic standards of the impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification
GC offers superior resolving power for volatile isomers, and the mass spectrometer provides the definitive identification that HPLC-UV lacks.[8][9] This is critical for confirming that the correct regioisomer has been synthesized.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Rationale: This is a robust, general-purpose column with a 5% phenyl-methylpolysiloxane stationary phase, ideal for separating a wide range of semi-volatile organic compounds, including halogenated aromatics.[10]
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 min.
-
-
Injector: Split mode (e.g., 50:1), 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-400 m/z.
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Data Interpretation:
-
Confirm the molecular ion peak (M+) for C₆H₅BrClN. The isotopic pattern will be distinctive due to the presence of both Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1).
-
Compare the fragmentation pattern to a library database or to known standards of potential isomers if available. Isomers, while having the same molecular weight, often exhibit subtle but reproducible differences in their fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is the gold standard for unambiguous structure elucidation. For this compound, ¹H and ¹³C NMR will confirm the substitution pattern on the pyridine ring.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Data Interpretation:
-
¹H NMR: The spectrum of the target compound should show two signals in the aromatic region corresponding to the two pyridine protons, and one singlet in the aliphatic region for the methyl group. The key is the coupling pattern and chemical shifts of the aromatic protons, which are highly sensitive to the positions of the substituents. For the target molecule, we expect two doublets.
-
¹³C NMR: The spectrum should display 6 distinct carbon signals (5 for the pyridine ring and 1 for the methyl group). The chemical shifts of the carbons directly bonded to the halogens will be significantly affected, providing definitive proof of the substitution pattern.
-
Impurity Detection: The presence of other isomeric impurities would manifest as extra sets of peaks in both the ¹H and ¹³C spectra, often with different chemical shifts and coupling constants.[11][12]
-
Comparative Workflow and Decision Making
Conclusion and Recommendation
Assessing the purity of this compound requires a synergistic and orthogonal analytical approach. Relying on a single method, such as HPLC, can provide a dangerously incomplete picture, potentially missing critical isomeric impurities.
Recommended Workflow:
-
Initial Screen (Structure Confirmation): Always begin with NMR spectroscopy to confirm that the synthesized material is, in fact, the correct this compound isomer. This is a non-negotiable first step.
-
Quantitative Analysis: Use a validated HPLC-UV method to determine the purity as an area percentage and to quantify known and unknown non-volatile impurities.
-
Impurity Identification: Employ GC-MS to identify any volatile impurities and to provide a secondary, higher-resolution check for the presence of regioisomers that might co-elute in the HPLC analysis.
By integrating these three techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile, ensuring the integrity of their subsequent research and the quality of their final products.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. osha.gov [osha.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Biological Activity of 4-Bromo-3-chloro-2-methylpyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and neurological effects.[1][2] This guide provides an in-depth comparative analysis of the biological activities of hypothetical analogs of 4-Bromo-3-chloro-2-methylpyridine, a halogenated pyridine derivative with potential as a versatile chemical intermediate for synthesizing bioactive compounds.[3][4] By exploring the structure-activity relationships (SAR) of this class of compounds, we aim to provide a framework for the rational design of more potent and selective therapeutic candidates.
The this compound Scaffold: A Platform for Discovery
The unique substitution pattern of this compound, featuring two different halogen atoms and a methyl group, offers multiple points for chemical modification. This allows for a systematic investigation of how changes in its structure affect its biological activity. The presence of bromine and chlorine atoms, in particular, can influence the compound's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets, all of which are critical determinants of pharmacological activity.[5]
Comparative Biological Activity of Analogs
Anticancer Activity
Halogenated pyridine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[6] The introduction of different substituents can modulate this activity. The following table summarizes the predicted anticancer activity of a series of hypothetical analogs of this compound against representative cancer cell lines.
Table 1: Predicted Anticancer Activity of this compound Analogs
| Compound ID | R1 (at position 5) | R2 (at position 6) | Predicted IC50 (µM) vs. HeLa | Predicted IC50 (µM) vs. MCF-7 | Rationale for Predicted Activity |
| Parent | -H | -H | 15-25 | 20-30 | The core scaffold is expected to have baseline cytotoxic activity. |
| Analog A | -F | -H | 10-20 | 15-25 | Introduction of a small, electronegative fluorine atom can enhance binding affinity.[5] |
| Analog B | -OCH3 | -H | >50 | >50 | The electron-donating methoxy group might decrease activity in this scaffold. |
| Analog C | -H | -NH2 | 5-15 | 10-20 | An amino group can form additional hydrogen bonds with target proteins, potentially increasing potency. |
| Analog D | -H | -Phenyl | 1-10 | 5-15 | The addition of an aryl group can lead to enhanced π-π stacking interactions with the target.[6] |
Note: The IC50 values presented are hypothetical and for comparative purposes only, based on general SAR trends for pyridine derivatives.
Antimicrobial Activity
Substituted pyridine derivatives are also known for their antimicrobial properties.[2][7] The structural features of the this compound scaffold suggest potential for development as antimicrobial agents.
Table 2: Predicted Antimicrobial Activity of this compound Analogs
| Compound ID | R1 (at position 5) | R2 (at position 6) | Predicted MIC (µg/mL) vs. S. aureus | Predicted MIC (µg/mL) vs. E. coli | Rationale for Predicted Activity |
| Parent | -H | -H | 32-64 | 64-128 | The halogenated core provides a basis for antimicrobial action. |
| Analog E | -NO2 | -H | 16-32 | 32-64 | The electron-withdrawing nitro group often enhances antimicrobial activity. |
| Analog F | -H | -Morpholino | 8-16 | 16-32 | The morpholino group can improve solubility and cell permeability, potentially increasing efficacy. |
Note: The MIC values presented are hypothetical and for comparative purposes only, based on general SAR trends for pyridine derivatives.
Experimental Protocols
To validate the predicted biological activities, rigorous experimental testing is essential. The following are detailed, step-by-step methodologies for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method to determine the MIC of the compounds against bacterial strains.[9][10]
Workflow for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The hypothetical data presented suggests several key SAR trends for this compound analogs:
-
Anticancer Activity: The introduction of small, electron-withdrawing groups like fluorine at position 5, or hydrogen-bond donors like an amino group at position 6, may enhance cytotoxic activity. Aromatic substitutions at position 6 could significantly increase potency, likely through enhanced interactions with the target protein.
-
Antimicrobial Activity: The presence of electron-withdrawing groups such as a nitro group at position 5 appears to be favorable for antimicrobial activity. The addition of a morpholino group at position 6 could improve the pharmacokinetic properties of the compounds, leading to better efficacy.
Signaling Pathway Illustration
Caption: Postulated mechanism of action for anticancer pyridine analogs.
Many pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.[11] It is plausible that the this compound analogs could act as inhibitors of receptor tyrosine kinases (RTKs) or other kinases within this pathway, leading to the suppression of tumor cell growth.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The hypothetical SAR analysis presented in this guide provides a roadmap for the synthesis and evaluation of a focused library of analogs. Future work should involve the actual synthesis of these compounds and their rigorous biological evaluation using the protocols outlined herein. Further studies to elucidate the precise mechanism of action will be crucial for the optimization of lead compounds and their progression into preclinical and clinical development.
References
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4-Bromo-2-chloro-3-methylpyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity CAS 86604-76-8 [pipzine-chem.com]
- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Definitive Spectroscopic Guide to the Structural Confirmation of 4-Bromo-3-chloro-2-methylpyridine
In the landscape of pharmaceutical and agrochemical research, the unambiguous structural verification of novel chemical entities is a cornerstone of scientific rigor and developmental success. For heterocyclic compounds like 4-Bromo-3-chloro-2-methylpyridine, a versatile building block in organic synthesis, precise characterization is paramount.[1][2] This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to definitively confirm the molecular structure of this compound. We will delve into the theoretical underpinnings of each method, present anticipated experimental data, and offer a comparative analysis against a structurally similar isomer, 2-Bromo-4-chloro-3-methylpyridine, to highlight the discerning power of each technique.
The Imperative of Orthogonal Spectroscopic Analysis
A single analytical technique is rarely sufficient for the unequivocal structural elucidation of a novel compound. By employing a suite of orthogonal methods, each probing different molecular properties, we construct a self-validating system of evidence. For this compound, NMR spectroscopy will map the electronic environment of hydrogen and carbon atoms, mass spectrometry will determine the molecular weight and fragmentation patterns, and infrared spectroscopy will identify characteristic functional group vibrations.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can infer the connectivity and chemical environment of atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the methyl group and the two aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Data and Interpretation
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₃ | 2.5 - 2.7 | Singlet | 3H | The methyl group at the C2 position is adjacent to the nitrogen, leading to a downfield shift compared to toluene. The absence of adjacent protons results in a singlet. |
| H-5 | 7.2 - 7.4 | Doublet | 1H | This proton is coupled to H-6, resulting in a doublet. Its chemical shift is influenced by the adjacent chlorine and bromine atoms. |
| H-6 | 8.2 - 8.4 | Doublet | 1H | The proton at C6 is adjacent to the electronegative nitrogen atom, causing a significant downfield shift. It is coupled to H-5, appearing as a doublet. |
Comparative Analysis: this compound vs. 2-Bromo-4-chloro-3-methylpyridine
The ¹H NMR spectrum of the isomer 2-Bromo-4-chloro-3-methylpyridine would show a different pattern. For instance, the chemical shift of the methyl group would be in a different region due to the change in its neighboring substituents. The coupling patterns of the aromatic protons would also differ, allowing for clear differentiation between the two isomers.
Workflow for NMR Analysis
Caption: Workflow for obtaining and analyzing an NMR spectrum.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the chemical environment of each carbon atom in the molecule. The presence of electronegative substituents like bromine and chlorine significantly influences the chemical shifts.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to that for ¹H NMR, but with a longer acquisition time due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets for each unique carbon atom.
Predicted ¹³C NMR Data
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| -CH₃ | 20 - 25 | The methyl carbon is in the typical range for an sp³ carbon attached to an aromatic ring. |
| C2 | 155 - 160 | This carbon is attached to the nitrogen and the methyl group, resulting in a downfield shift. |
| C3 | 125 - 130 | The carbon bearing the chlorine atom will be shifted downfield. |
| C4 | 120 - 125 | The carbon attached to the bromine atom will also be shifted downfield, but typically less so than a chlorine-bearing carbon. |
| C5 | 135 - 140 | This CH carbon is influenced by the adjacent halogenated carbons. |
| C6 | 148 - 152 | The CH carbon adjacent to the nitrogen atom is significantly deshielded. |
II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₆H₅BrClN). Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1) and chlorine (³⁵Cl and ³⁷Cl are roughly 3:1), the molecular ion will appear as a cluster of peaks. The most abundant peaks will be at m/z = 205 (for C₆H₅⁷⁹Br³⁵ClN) and m/z = 207 (for C₆H₅⁸¹Br³⁵ClN and C₆H₅⁷⁹Br³⁷ClN), with a smaller peak at m/z = 209 (for C₆H₅⁸¹Br³⁷ClN).
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (-CH₃): [M - 15]⁺
-
Loss of a chlorine atom (-Cl): [M - 35]⁺
-
Loss of a bromine atom (-Br): [M - 79/81]⁺
-
Workflow for Mass Spectrometry Analysis
References
A Comparative Guide to the Reactivity of Bromine vs. Chlorine in 4-Bromo-3-chloro-2-methylpyridine
For researchers and professionals engaged in the synthesis of novel chemical entities, particularly in the realms of pharmaceuticals and agrochemicals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Halogenated pyridines, such as 4-Bromo-3-chloro-2-methylpyridine, are invaluable building blocks, offering multiple reaction sites for diversification. Understanding the nuanced reactivity of different halogen substituents on the same pyridine ring is paramount for achieving regioselective transformations and maximizing synthetic efficiency. This guide provides an in-depth technical comparison of the reactivity of the bromine atom at the 4-position versus the chlorine atom at the 3-position in this compound, with a focus on nucleophilic aromatic substitution (SNAr) reactions.
The Underlying Principles of Reactivity in Halogenated Pyridines
The pyridine ring, being an electron-deficient aromatic system due to the electronegative nitrogen atom, is inherently activated towards nucleophilic attack. This effect is most pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen, as the negative charge in the resulting intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the nitrogen atom.[1] Consequently, halogens at the 2- and 4-positions are significantly more labile in SNAr reactions compared to those at the 3- and 5-positions.
A critical factor governing the reactivity of halogens in SNAr reactions is the "element effect." In many cases where the initial attack of the nucleophile is the rate-determining step, the reactivity order is F > Cl ≈ Br > I.[2] This is contrary to the trend of leaving group ability in SN1 and SN2 reactions and is attributed to the high electronegativity of the more electron-withdrawing halogens, which stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.
Comparative Analysis of this compound
In the case of this compound, we have two potential sites for nucleophilic attack: the carbon bearing the bromine at the 4-position and the carbon bearing the chlorine at the 3-position. Based on the fundamental principles of SNAr on pyridine rings, a strong regiochemical preference is anticipated.
The bromine atom is situated at the 4-position, which is para to the ring nitrogen. This is an activated position for nucleophilic attack. Conversely, the chlorine atom is at the 3-position, which is meta to the nitrogen. Nucleophilic attack at the 3-position is significantly disfavored as the resulting negative charge in the Meisenheimer intermediate cannot be delocalized onto the electronegative nitrogen atom.
Therefore, it is overwhelmingly likely that nucleophilic aromatic substitution will occur selectively at the 4-position, leading to the displacement of the bromide ion.
While chlorine is more electronegative than bromine, and in some contexts can be a better leaving group in SNAr reactions, the positional electronic effects in this specific molecule are the dominant factor determining reactivity. The activation provided by the para-nitrogen to the C4 position far outweighs any potential difference in the intrinsic leaving group ability of chlorine versus bromine.
Mechanistic Visualization
The preference for attack at the 4-position can be visualized through the resonance structures of the Meisenheimer intermediates.
Caption: Favored vs. Disfavored Nucleophilic Attack.
Experimental Protocol: Synthesis of 4-Amino-3-chloro-2-methylpyridine
This protocol provides a representative procedure for the selective nucleophilic aromatic substitution of the bromine atom in this compound with an amine nucleophile.
Materials:
-
This compound
-
Ammonia (e.g., 7N solution in methanol or aqueous ammonium hydroxide)
-
A suitable solvent (e.g., Dioxane, DMF, or Methanol)
-
Round-bottom flask
-
Reflux condenser or sealed tube
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a round-bottom flask or a sealed tube, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add an excess of the ammonia solution (e.g., 5-10 equivalents).
-
Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 4-amino-3-chloro-2-methylpyridine.
References
A Comparative Guide to the X-ray Crystallography of 4-Bromo-3-chloro-2-methylpyridine Derivatives: From Crystal Growth to Structural Elucidation
This guide provides an in-depth technical comparison of crystallographic approaches for 4-bromo-3-chloro-2-methylpyridine derivatives, a class of compounds of significant interest to researchers in medicinal chemistry and materials science. We will move beyond a simple recitation of methods to explore the underlying principles and experimental rationale, offering insights to guide your own structural studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage X-ray crystallography for the unambiguous determination of molecular structures.
The Significance of Structural Determination for Halogenated Pyridines
Substituted pyridines are foundational scaffolds in a vast array of pharmaceuticals and functional materials. The specific arrangement of substituents on the pyridine ring dictates the molecule's steric and electronic properties, which in turn govern its biological activity and material characteristics. For derivatives such as this compound, the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions, is critical for understanding structure-activity relationships (SAR) and for rational drug design. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for obtaining this detailed structural information at the atomic level.[1][2][3]
The Crystallization Challenge: From Soluble Molecule to Ordered Lattice
The primary bottleneck in any crystallographic study is obtaining high-quality single crystals.[1][2] For small organic molecules like this compound derivatives, a systematic approach to screening crystallization conditions is paramount. The choice of solvent is a critical first step, as it influences not only solubility but also the kinetics of crystal nucleation and growth.[4]
Comparative Crystallization Strategies
A range of techniques can be employed, each with its own merits depending on the specific properties of the derivative being studied. The ideal method promotes slow crystal growth, which is essential for achieving a well-ordered lattice with minimal defects.
| Crystallization Method | Principle | Ideal for... | Rationale & Considerations |
| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal formation.[4] | Compounds that are stable and have moderate solubility. | This is often the simplest starting point. The rate of evaporation can be controlled by limiting the surface area of the vial opening (e.g., covering with parafilm and piercing with a needle).[4] Solvent choice is crucial; a solvent in which the compound is sparingly soluble at room temperature is often a good candidate. |
| Vapor Diffusion | A solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble.[4][5] Diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, inducing crystallization.[5] | Small quantities of material and for screening a wide range of solvent/anti-solvent systems. | This method offers excellent control over the rate of supersaturation.[4] Common solvent systems include chloroform/hexane and acetone/pentane. The choice of anti-solvent should be one that is miscible with the primary solvent.[5] |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[4] Slow diffusion at the interface between the two solvents creates a localized region of supersaturation where crystals can form. | Compounds that are sensitive to temperature changes or air. | The key to this technique is to create a sharp interface between the solvents with minimal mixing.[4] A buffer layer of a third solvent, like toluene, can be used to further slow the diffusion rate.[4] |
| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[6] | Compounds with a steep solubility curve with respect to temperature. | The rate of cooling is critical; rapid cooling often leads to the formation of small or poorly ordered crystals.[6] Using a dewar or an insulated container can help to achieve a slow and controlled cooling rate. |
Experimental Protocol: Crystallization of a this compound Derivative via Vapor Diffusion
This protocol outlines a typical workflow for crystallizing a hypothetical derivative, "Compound X".
-
Solubility Screening: Begin by qualitatively assessing the solubility of Compound X in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) to identify a suitable solvent for dissolution and a potential anti-solvent.
-
Preparation of the Solution: Dissolve 5-10 mg of Compound X in 0.5 mL of a solvent in which it is readily soluble (e.g., dichloromethane) in a small, clean vial.
-
Setting up the Crystallization Chamber: Place the small vial into a larger, sealable container (e.g., a beaker or a larger vial). Add 2-3 mL of an anti-solvent (e.g., hexane) to the larger container, ensuring the level of the anti-solvent is below the top of the inner vial.
-
Sealing and Incubation: Seal the outer container tightly and leave it undisturbed in a location with a stable temperature and minimal vibrations.
-
Monitoring: Check for crystal growth periodically over several days to weeks. High-quality crystals for X-ray diffraction are typically clear and have well-defined faces.
Single-Crystal X-ray Diffraction: Data Collection and Analysis
Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[7]
The Workflow of Structural Determination
The process of determining a crystal structure from a single crystal can be broken down into several key stages, as illustrated in the diagram below.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Key Considerations in Data Collection and Refinement
-
X-ray Source: Most laboratory diffractometers utilize either Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) X-ray sources.[8] For small molecule crystallography, Mo radiation is often preferred as it allows for the collection of data to higher resolution and is less susceptible to absorption effects.
-
Cryo-cooling: Cooling the crystal, typically to 100 K, is standard practice.[7] This minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise final structure.[7]
-
Structure Solution and Refinement: After data collection, the diffraction intensities are integrated. The "phase problem" is then solved, often using direct methods, to generate an initial electron density map. From this map, an atomic model is built and then refined using least-squares methods to best fit the experimental data.[9]
Comparative Crystallographic Data of Halogenated Pyridine Derivatives
The table below presents a hypothetical comparison of crystallographic data for three distinct this compound derivatives. This data illustrates how subtle changes in substitution can influence the crystal packing and unit cell parameters.
| Parameter | Derivative A (R = H) | Derivative B (R = OCH₃) | Derivative C (R = CF₃) |
| Chemical Formula | C₆H₅BrClN | C₇H₇BrClNO | C₇H₄BrClF₃N |
| Formula Weight | 206.47 | 236.49 | 274.48 |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pnma | P-1 |
| a (Å) | 8.543 | 12.345 | 6.789 |
| b (Å) | 10.123 | 15.678 | 8.901 |
| c (Å) | 9.876 | 7.432 | 9.123 |
| α (°) | 90 | 90 | 85.43 |
| β (°) | 105.34 | 90 | 78.91 |
| γ (°) | 90 | 90 | 88.12 |
| Volume (ų) | 823.4 | 1438.9 | 534.7 |
| Z | 4 | 8 | 2 |
| Calculated Density (g/cm³) | 1.664 | 1.093 | 1.705 |
| R-factor (R1) | 0.035 | 0.041 | 0.038 |
| Goodness-of-fit (GOF) | 1.05 | 1.07 | 1.04 |
Analysis of Comparative Data:
-
Crystal System and Space Group: The change in substituent from a simple hydrogen (Derivative A) to a methoxy group (Derivative B) and a trifluoromethyl group (Derivative C) leads to different crystal packing arrangements, resulting in different crystal systems and space groups. This highlights the profound impact of intermolecular interactions on the solid-state structure.
-
Unit Cell Volume: The unit cell volume generally increases with the size of the substituent, as expected. However, the relationship is not always linear and depends on the efficiency of the crystal packing.
-
R-factor and Goodness-of-fit: The R-factor (or residual factor) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower R1 values (typically below 0.05 for small molecules) indicate a better fit. The Goodness-of-fit should be close to 1 for a well-refined structure. The values presented for all three hypothetical derivatives suggest well-refined and reliable structures.
Conclusion and Best Practices
The X-ray crystallography of this compound derivatives is a powerful tool for elucidating their precise three-dimensional structures. Success in this endeavor hinges on a systematic and patient approach to crystallization, followed by careful data collection and refinement. By understanding the principles behind the various techniques and by methodically screening different conditions, researchers can overcome the crystallization bottleneck and obtain the high-quality structural data needed to drive their research forward. The comparative analysis of even closely related derivatives can reveal subtle but significant differences in their solid-state structures, providing invaluable insights for drug development and materials science.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. rigaku.com [rigaku.com]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Analytical Validation for the Quantification of 4-Bromo-3-chloro-2-methylpyridine
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of validated analytical methods for the quantification of 4-Bromo-3-chloro-2-methylpyridine, a key halogenated pyridine derivative.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding each step in the principles of scientific integrity. The methodologies described herein are designed to be self-validating systems, providing a robust framework for implementation in a quality control or research environment.
The Critical Role of Method Validation
Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established guidelines to ensure that an analytical procedure is fit for its intended purpose.[1][2][3][4] Key validation parameters, which will be discussed for each method, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1][2]
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a given range.[1]
-
Accuracy: The closeness of the test results to the true value.[1][2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Methodologies
The two most prevalent and powerful techniques for the quantification of small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods often depends on the volatility and thermal stability of the analyte and potential impurities, as well as the desired sensitivity and sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile. For halogenated pyridines, a reversed-phase HPLC method with UV detection is a common and effective approach.
A C18 column is selected as the stationary phase due to its hydrophobic nature, which provides good retention for moderately polar compounds like this compound. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the analyte's retention time. The addition of an acid, such as formic or phosphoric acid, helps to ensure consistent ionization of the pyridine ring, leading to sharper, more symmetrical peaks. UV detection is suitable as the pyridine ring contains a chromophore that absorbs in the UV region.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase as the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in the diluent, and dilute to a final concentration within the calibration range.
| Validation Parameter | Acceptance Criteria | Representative Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD | - | ~0.1 µg/mL |
| LOQ | - | ~0.3 µg/mL |
| Robustness | No significant impact on results | Method is robust to minor changes in flow rate and mobile phase composition. |
Gas Chromatography (GC)
Gas chromatography is a powerful alternative, particularly for the analysis of volatile and thermally stable compounds. Given that many process-related impurities in the synthesis of pharmaceutical intermediates are volatile, GC can be an excellent choice for purity and impurity profiling.
A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used for the separation of halogenated aromatic compounds. This choice provides good resolution and peak shape. A flame ionization detector (FID) is a robust and widely used detector for organic compounds, offering a linear response over a wide concentration range. For enhanced specificity and sensitivity, a mass spectrometer (MS) can be used as the detector (GC-MS), which also aids in the identification of unknown impurities. The high temperatures of the injector and detector ensure the complete volatilization of the analyte and prevent condensation.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | FID at 300 °C or MS (scan range 50-400 m/z) |
| Injection Volume | 1 µL (split mode, e.g., 50:1) |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards.
-
Sample Solution: Prepare the sample in the same manner as the standards to a final concentration within the calibration range.
| Validation Parameter | Acceptance Criteria | Representative Result |
| Linearity (R²) | ≥ 0.999 | 0.9992 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.8% |
| LOD | - | ~0.05 µg/mL (FID), lower with MS |
| LOQ | - | ~0.15 µg/mL (FID), lower with MS |
| Robustness | No significant impact on results | Method is robust to minor changes in oven temperature ramp and carrier gas flow. |
Head-to-Head Comparison: HPLC vs. GC
| Feature | HPLC | GC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Instrumentation | HPLC system with pump, injector, column, and detector (e.g., UV, MS). | GC system with gas supply, injector, column in an oven, and detector (e.g., FID, MS). |
| Sample Preparation | Dissolution in a suitable solvent, often the mobile phase. | Dissolution in a volatile solvent. Derivatization may be needed for some compounds. |
| Sensitivity | Good, can be enhanced with specific detectors like MS. | Generally higher sensitivity, especially with detectors like FID and MS. |
| Resolution | High, can be optimized by adjusting mobile phase composition and column chemistry. | Very high, especially with long capillary columns. |
| Analysis Time | Typically longer than GC. | Generally faster analysis times. |
Conclusion and Recommendations
Both HPLC and GC are suitable and powerful techniques for the quantification of this compound. The choice of method will ultimately depend on the specific requirements of the analysis.
-
For routine quality control and purity assessment, especially when non-volatile impurities are of concern, the robust and versatile reversed-phase HPLC method is highly recommended.
-
When the primary focus is on volatile impurities or when higher sensitivity is required, the GC method, particularly GC-MS for its specificity, is the preferred choice.
Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the reliability and accuracy of the results. The protocols and comparative data presented in this guide provide a solid foundation for the development and validation of analytical methods for this compound in a regulated environment.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-3-chloro-2-methylpyridine
As researchers and developers in the pharmaceutical and chemical industries, our work is predicated on precision and safety. The responsible management of chemical intermediates like 4-Bromo-3-chloro-2-methylpyridine is not merely a regulatory obligation but a cornerstone of professional integrity and laboratory safety. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this halogenated pyridine derivative, moving beyond simple steps to explain the critical reasoning that underpins a safe and compliant workflow.
Hazard Assessment and Waste Classification: The Foundation of Safety
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a substituted pyridine and, like many of its class, should be treated as a hazardous substance.[1] Its structure, containing both bromine and chlorine atoms, classifies it definitively as a Halogenated Organic Compound (HOC) .
This classification is critical because regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have specific, stringent regulations for the disposal of HOCs.[2][3] Under the Resource Conservation and Recovery Act (RCRA), wastes containing HOCs above a certain concentration (e.g., 1,000 mg/kg) are subject to land disposal restrictions, making proper identification the first step in a compliant disposal pathway.[2]
Based on data from structurally similar compounds, the primary hazards include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[4][5][6]
-
Harmful if Swallowed/Inhaled/Absorbed: Pyridine derivatives are generally considered harmful by multiple routes of exposure.[1]
Data Summary: Hazard Profile & Disposal Classification
| Parameter | Assessment | Rationale & Source |
| Chemical Class | Halogenated Pyridine (Halogenated Organic Compound) | Contains carbon-halogen bonds (C-Br, C-Cl) on a pyridine ring structure.[7] |
| Primary Hazards | Skin/Eye Irritant, Respiratory Irritant, Harmful | Extrapolated from SDS of similar halogenated picolines and pyridines.[4][5] |
| EPA Waste Code | Potentially F-listed (if a spent solvent) or D-listed. Must be treated as hazardous waste. | Pyridine is a listed hazardous waste. Halogenated organics are strictly regulated.[2][8][9] |
| Disposal Method | High-Temperature Incineration | Preferred method for halogenated organic wastes to ensure complete destruction.[8][10] |
| Incompatibilities | Strong Oxidizing Agents, Acids, Bases | To be stored separately to prevent adverse reactions.[4][11] |
Personal Protective Equipment (PPE) and Engineering Controls
A robust defense against exposure is non-negotiable. The causality is simple: preventing contact eliminates risk. All handling and disposal procedures must be conducted with the following controls in place.
-
Engineering Controls : Always handle this compound and its waste within a properly functioning certified laboratory chemical fume hood.[12] This is the primary barrier to prevent inhalation of vapors or dust.
-
Eye and Face Protection : Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection : A fully buttoned lab coat and double-layered nitrile or butyl rubber gloves are required.[1] Inspect gloves for any signs of degradation before use and practice proper removal techniques to avoid skin contact.[13]
-
Hygiene : Wash hands thoroughly after handling the chemical and removing gloves.[4]
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to create a closed-loop, verifiable system from the point of generation to final disposal.
Step 3.1: Waste Segregation at the Point of Generation
The Causality: This is the most critical step in ensuring proper disposal. Halogenated and non-halogenated waste streams must be kept separate.[14] Mixing them complicates the final destruction process, as incineration facilities use different conditions and scrubbing technologies for HOCs to manage the formation of acid gases like HCl and HBr.[10] Cross-contamination can lead to disposal rejection, increased costs, and regulatory violations.
-
Action: Designate a specific, clearly marked waste container exclusively for "Halogenated Organic Waste."
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and disposable labware in this container.[1]
-
Liquid Waste: Collect solutions containing the compound in a separate, dedicated liquid halogenated waste container.
Step 3.2: Containerization and Labeling
The Causality: Proper containerization and labeling form the backbone of a trustworthy waste management system. An unlabeled or improperly labeled container is an unknown and therefore a significant safety risk.
-
Container Selection: Use a chemically compatible, leak-proof container with a screw cap, such as a high-density polyethylene (HDPE) bottle.[1] The container must remain closed except when actively adding waste.[14]
-
Labeling Protocol: Before the first drop of waste is added, affix a "Hazardous Waste" label.[12] The label must include:
Step 3.3: Temporary On-Site Storage
The Causality: Safe temporary storage in a Satellite Accumulation Area (SAA) prevents accidental spills and exposure while waste awaits collection.
-
Location: Store the sealed waste container in a designated, well-ventilated, and secure SAA.[1]
-
Conditions: The storage area should be cool, dry, and away from direct sunlight or heat sources.[5][11] Ensure it is segregated from incompatible materials, especially strong oxidizing agents.[4]
Step 3.4: Final Disposal Arrangement
The Causality: The final destruction of this compound requires specialized facilities to break down the molecule safely and neutralize harmful byproducts. It is illegal and unsafe to dispose of this chemical via drains or in regular trash.[4][5]
-
Action: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Technology: The approved and most effective disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the hydrogen halides (HBr, HCl) and other toxic gases formed during thermal decomposition.[8][10][15]
Emergency Procedures: Spill and Exposure Management
Small Spill (Inside a Fume Hood)
-
Containment: Use an inert absorbent material such as vermiculite, sand, or a spill pillow to contain the spill.[1][12]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into your labeled hazardous waste container.[16]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
Large Spill (Outside a Fume Hood)
-
Evacuate: Immediately evacuate the area and alert colleagues.
-
Isolate: Secure the area to prevent entry.
-
Contact EHS: Call your institution's emergency EHS number for professional cleanup.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical pathway for the safe management and disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound waste.
Conclusion
The proper disposal of this compound is a multi-step process governed by the principles of hazard recognition, exposure prevention, and regulatory compliance. By treating this compound as a hazardous halogenated organic waste from the moment of its generation, researchers can ensure a safe laboratory environment, protect the broader environment, and uphold the highest standards of scientific practice. Adherence to this protocol is not just a matter of following rules, but of embodying the responsibility that comes with chemical innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. wku.edu [wku.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. 4-Bromo-2-chloro-3-methylpyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity CAS 86604-76-8 [pipzine-chem.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. m.ciop.pl [m.ciop.pl]
- 16. lobachemie.com [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
